molecular formula C15H18N4 B166972 Ferimzone CAS No. 89269-64-7

Ferimzone

Katalognummer: B166972
CAS-Nummer: 89269-64-7
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: GOWLARCWZRESHU-AQTBWJFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferimzone is a systemic pyrimidine fungicide developed for the control of significant fungal pathogens in crops, with a primary application in rice cultivation. Its main research value lies in its use against Rice blast ( Pyricularia oryzae ), a major disease affecting global rice production, as well as other infections such as brown spot ( Helminthosporium oryzae ) and Cercospora leaf spot ( Cercospora oryzae ) . The compound is also investigated for its efficacy on other crops, including cowpea, and has applications as a wood preservative and biocide, broadening its scope in material protection studies . The mechanism of action for this compound is associated with the disruption of membrane function. It is thought to inhibit mycelial growth and spore germination, making it a valuable tool for studying fungal life cycles and control strategies in plant pathology . Its systemic activity allows researchers to explore its uptake and translocation within plants, which is crucial for understanding and improving protective efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dimethyl-N-[(Z)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-10-7-5-6-8-14(10)13(4)18-19-15-16-11(2)9-12(3)17-15/h5-9H,1-4H3,(H,16,17,19)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWLARCWZRESHU-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NNC2=NC(=CC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N\NC2=NC(=CC(=N2)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058210
Record name Ferimzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89269-64-7, 77359-18-3
Record name Ferimzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89269-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferimzone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089269647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferimzone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2-methylphenyl)-, 2-(4,6-dimethyl-2-pyrimidinyl)hydrazone, (1Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-Ferimzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERIMZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y473840Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ferimzone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for Ferimzone, a systemic pyrimidine fungicide. The document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the necessary starting materials, intermediates, and reaction protocols, supported by quantitative data and a visual representation of the synthesis workflow.

Overview of this compound Synthesis

This compound, chemically known as (Z)-2′-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone, is produced through a multi-step chemical synthesis.[1] The core of the synthesis involves the condensation of two key intermediates: 2'-methylacetophenone hydrazone and a 2-substituted-4,6-dimethylpyrimidine. The commercially viable pathway typically involves the reaction of 2-hydrazinyl-4,6-dimethylpyrimidine with 2'-methylacetophenone.

The overall synthesis can be broken down into three primary stages:

  • Stage 1: Synthesis of Starting Material 1: 2'-methylacetophenone hydrazone.

  • Stage 2: Synthesis of Starting Material 2: 2-hydrazinyl-4,6-dimethylpyrimidine.

  • Stage 3: Final condensation to yield this compound.

Data Presentation: Synthesis Pathway Summary

The following table summarizes the key transformations and compounds involved in the synthesis of this compound.

Stage Reaction Starting Material(s) Key Reagent(s) Intermediate/Product Typical Yield
1 Hydrazone Formation2'-methylacetophenone, Hydrazine hydrateEthanol, Acetic acid (catalyst)2'-methylacetophenone hydrazone>90% (estimated)
2a Pyrimidine SynthesisUrea, 2,4-PentanedioneSulfuric acid, Ethanol4,6-dimethylpyrimidin-2-ol~89%[2]
2b Chlorination4,6-dimethylpyrimidin-2-olPhosphorus oxychloride (POCl₃)2-chloro-4,6-dimethylpyrimidineHigh (typical for this reaction)
2c Hydrazinolysis2-chloro-4,6-dimethylpyrimidineHydrazine hydrate, Ethanol2-hydrazinyl-4,6-dimethylpyrimidineHigh (typical for this reaction)
3 Condensation2'-methylacetophenone, 2-hydrazinyl-4,6-dimethylpyrimidineEthanol, Acetic acid (catalyst)(Z)-FerimzoneNot specified

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its key precursors. These protocols are compiled based on established chemical literature for analogous reactions.

Stage 1: Synthesis of 2'-methylacetophenone hydrazone

This procedure details the formation of the hydrazone from 2'-methylacetophenone.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-methylacetophenone (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (approximately 1.5 to 2.0 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.[3]

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator. The resulting product can be purified by crystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary. The formation of hydrazones from ketones and hydrazine typically proceeds in high yield.[4]

Stage 2: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine

This stage involves a three-step process starting from urea and 2,4-pentanedione.

Step 2a: Synthesis of 4,6-dimethylpyrimidin-2-ol This protocol is adapted from a patented method for the synthesis of the pyrimidine core.[2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ethanol followed by urea (1.0 equivalent). Heat the mixture to dissolve the urea.

  • Reagent Addition: Add 2,4-pentanedione (acetylacetone, ~1.05 equivalents) to the urea solution. Heat the mixture to 40-50 °C.

  • Catalysis: Slowly add concentrated sulfuric acid (~0.7-0.8 equivalents) dropwise over 1 hour, ensuring the reaction temperature does not exceed 50 °C. A precipitate will form during the addition.

  • Reaction: After the addition is complete, continue to stir the mixture for 1-3 hours at the same temperature.

  • Isolation: Cool the mixture. The product, 2-hydroxy-4,6-dimethylpyrimidine sulfate, will precipitate. Collect the solid by filtration.

  • Neutralization and Crystallization: Suspend the sulfate salt in water and neutralize with an alkali solution (e.g., sodium hydroxide) to a pH of 7-8. Cool the mixture to induce crystallization.

  • Purification: Collect the crystalline product, 4,6-dimethylpyrimidin-2-ol, by filtration, wash with cold water, and dry. The reported yield for this process is approximately 89.2%.[2]

Step 2b: Synthesis of 2-chloro-4,6-dimethylpyrimidine This is a standard chlorination procedure for hydroxypyrimidines.[5]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 4,6-dimethylpyrimidin-2-ol (1.0 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 3-5 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction mixture will become a clear solution.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until basic. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude 2-chloro-4,6-dimethylpyrimidine can be further purified by recrystallization (e.g., from ethanol).

Step 2c: Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine This step involves the nucleophilic substitution of the chloro group with hydrazine.[6]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (excess, e.g., 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, the product may precipitate from the solution. The solvent and excess hydrazine can be removed under reduced pressure. The residue can be triturated with water, filtered, and dried. Recrystallization from a suitable solvent like ethanol will afford the pure 2-hydrazinyl-4,6-dimethylpyrimidine.

Stage 3: Synthesis of (Z)-Ferimzone

This final step is a condensation reaction to form the target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1.0 equivalent) and 2'-methylacetophenone (1.0 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product, this compound, may crystallize upon cooling. The solid can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography to isolate the desired (Z)-isomer, which is critical for its biological activity.

Visualization of Synthesis Pathway

The following diagram illustrates the complete synthesis pathway of this compound from basic starting materials.

Ferimzone_Synthesis This compound Synthesis Pathway cluster_stage1 Stage 1: Precursor 1 Synthesis cluster_stage2 Stage 2: Precursor 2 Synthesis cluster_stage3 Stage 3: Final Condensation SM1 2'-methyl- acetophenone P1 2'-methylacetophenone hydrazone SM1->P1 EtOH, H+ cat. SM2 Hydrazine Hydrate SM2->P1 FinalProduct This compound ((Z)-isomer) P1->FinalProduct EtOH, H+ cat. SM3 Urea I1 4,6-dimethyl- pyrimidin-2-ol SM3->I1 H2SO4, EtOH SM4 2,4-Pentanedione SM4->I1 I2 2-chloro-4,6-di- methylpyrimidine I1->I2 POCl3 P2 2-hydrazinyl-4,6-di- methylpyrimidine I2->P2 N2H4·H2O, EtOH P2->FinalProduct

Caption: The multi-step synthesis pathway of this compound.

References

The Biological Activity Spectrum of Ferimzone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone is a systemic pyrimidine fungicide recognized for its efficacy against a range of fungal plant pathogens, most notably rice blast caused by Pyricularia oryzae. Its primary mode of action involves the disruption of fungal cell membrane function, leading to electrolyte leakage and subsequent inhibition of mycelial growth. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, detailing its quantitative efficacy, the experimental protocols for its evaluation, and its impact on fungal signaling pathways and non-target organisms.

Introduction

This compound, chemically known as (Z)-o-methylacetophenone 4, 6-dimethyl-2-pyrimidinyl-hydrazone, is a systemic fungicide with both protective and curative properties.[1] It has been a valuable tool in the management of several economically important rice diseases.[1][2] Understanding its complete biological activity spectrum is crucial for its effective and sustainable use in agriculture and for the development of novel antifungal agents. This guide synthesizes the available technical data on this compound's fungicidal properties, its mechanism of action, and its broader biological impact.

Antifungal Spectrum and Efficacy

This compound exhibits a significant inhibitory effect on the mycelial growth of various plant pathogenic fungi. Its activity is particularly pronounced against the causative agent of rice blast. The fungicidal action of this compound is primarily fungistatic, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][3] This effect can be reversed if the fungus is transferred to a fungicide-free medium.[1][2]

Quantitative Antifungal Activity

The following table summarizes the available quantitative data on the efficacy of this compound against various fungal pathogens.

Fungal SpeciesDiseaseEfficacy DataReference(s)
Pyricularia oryzaeRice Blast>96% mycelial growth inhibition at 5 µg/mL.[4][4]
Pyricularia oryzaeRice Blast89% mycelial growth inhibition at 5-20 µg/mL.[5][5]
Bipolaris oryzaeBrown SpotEffective control reported.[1][1]
Cercospora oryzaeNarrow Brown Leaf SpotEffective control reported.[2][2]
Tilletia horridaSmutEffective control reported.[2][2]
Rhizoctonia solaniSheath BlightEC50 values for this compound analogs ranged from 1.17 to 3.84 µg/mL.[6][7][6][7]
Fusarium graminearumFusarium Head BlightThis compound analogs showed 1.6-1.8-fold higher activity than this compound.[6][7][6][7]
Cercospora arachidicolaEarly Leaf SpotA this compound analog showed similar potency to this compound.[6][6]
Alternaria solaniEarly BlightA this compound analog showed 2-fold higher potency than this compound.[6][6]

Mode of Action: Disruption of Membrane Function

The primary mode of action of this compound is the disruption of the fungal cell membrane's integrity.[1][3] This disruption leads to the leakage of essential electrolytes from the cytoplasm, a decrease in the pH of the surrounding medium, and ultimately, the inhibition of mycelial growth.[1][3] this compound does not appear to directly inhibit respiratory activity.[1][3]

Proposed Signaling Pathway for this compound's Action

While the precise signaling cascade triggered by this compound has not been fully elucidated, its membrane-disrupting action likely activates conserved fungal stress response pathways. A plausible model involves the activation of the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK pathways, as well as the Calcium-Calcineurin signaling pathway, in response to membrane stress and electrolyte imbalance.

G cluster_membrane Fungal Cell Membrane cluster_signaling Intracellular Signaling Cascades cluster_response Cellular Response This compound This compound Membrane Membrane Disruption (Electrolyte Leakage) This compound->Membrane Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx HOG_Pathway HOG MAPK Pathway (Osmotic Stress Response) Membrane->HOG_Pathway CWI_Pathway CWI MAPK Pathway (Cell Wall Stress Response) Membrane->CWI_Pathway Calcineurin Calcium-Calcineurin Pathway Ca_Influx->Calcineurin Mycelial_Growth_Inhibition Mycelial Growth Inhibition HOG_Pathway->Mycelial_Growth_Inhibition CWI_Pathway->Mycelial_Growth_Inhibition Calcineurin->Mycelial_Growth_Inhibition

A proposed signaling pathway for this compound's fungistatic action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the CLSI M38 standard for filamentous fungi.[1][8][9][10][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal spore suspensions (adjusted to 0.4-5 x 10⁴ CFU/mL)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Include a growth control (medium without fungicide) and a sterility control (medium only).

  • Inoculate each well (except the sterility control) with the fungal spore suspension.

  • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the test fungus (typically 48-96 hours).

  • Determine the MIC visually or spectrophotometrically as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.

G A Prepare this compound Serial Dilutions B Inoculate with Fungal Spores A->B C Incubate B->C D Determine MIC C->D

Workflow for Antifungal Susceptibility Testing.
Electrolyte Leakage Assay

This assay measures the extent of membrane damage caused by this compound.[12][13]

Objective: To quantify the leakage of electrolytes from fungal mycelia upon treatment with this compound.

Materials:

  • Fungal mycelia (grown in liquid culture)

  • This compound solution

  • Deionized water

  • Conductivity meter

  • Shaker incubator

Procedure:

  • Harvest fungal mycelia by filtration and wash thoroughly with deionized water.

  • Resuspend a known weight of mycelia in a defined volume of deionized water.

  • Add this compound to the desired final concentration. A control with no fungicide should be included.

  • Incubate the suspensions on a shaker at a suitable temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the conductivity of the surrounding water using a conductivity meter.

  • To determine the total electrolyte content, boil the mycelial suspension for a set time (e.g., 15 minutes) and measure the conductivity after cooling.

  • Express the electrolyte leakage as a percentage of the total electrolyte content.

G A Harvest and Wash Fungal Mycelia B Treat with this compound A->B C Measure Conductivity over Time B->C D Boil and Measure Total Conductivity B->D E Calculate % Leakage C->E D->E

References

Ferimzone: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone, a systemic pyrimidine hydrazone fungicide, was developed by Takeda Chemical Industries, Ltd. for the control of rice blast disease caused by Pyricularia oryzae. This technical guide provides a comprehensive overview of the discovery, development, and current understanding of this compound's mechanism of action. It includes available quantitative data on its efficacy, details of key experimental protocols used in its evaluation, and a logical workflow of its proposed mode of action. While the precise molecular signaling cascade of its membrane-disrupting activity remains to be fully elucidated, this guide synthesizes the existing scientific literature to provide a detailed resource for researchers and professionals in the field of agrochemical development.

Introduction

Rice blast, caused by the fungal pathogen Pyricularia oryzae, is a devastating disease that poses a significant threat to global rice production. In the quest for effective control measures, Takeda Chemical Industries, Ltd. discovered and developed this compound ((Z)-o-methylacetophenone 4,6-dimethyl-2-pyrimidinyl-hydrazone), a novel systemic fungicide with curative properties.[1] Unlike many protectant fungicides, this compound has demonstrated excellent efficacy against rice blast and other rice diseases, including brown spot (Bipolaris oryzae).[1] This document details the history of its development, its chemical properties, and the experimental evidence that has shaped our understanding of its fungicidal action.

Discovery and Development

The development of this compound arose from the need for new fungicides with curative action and effectiveness against strains of P. oryzae that had developed resistance to existing treatments like organophosphorous fungicides and certain antibiotics.[1] this compound, also known as TF-164, was identified as a promising candidate with a unique mode of action.[1]

Chemical Synthesis

The commercial synthesis of this compound involves a multi-step process centered around pyrimidinone and hydrazone chemistry. The core of the molecule is a 4,6-dimethylpyrimidin-2(1H)-one, which is reacted with (Z)-2′-methylacetophenone hydrazone. This condensation reaction, typically catalyzed by an acid or base under controlled temperature and solvent conditions, forms the active hydrazone linkage.[2] The synthesis is designed to favor the formation of the (Z)-isomer, which is more stable and biologically active.[2]

Logical Flow of this compound Synthesis

G cluster_reactants Starting Materials cluster_process Process cluster_product Product 4_6_dimethylpyrimidin_2_one 4,6-dimethylpyrimidin-2(1H)-one Condensation Condensation Reaction (Acid/Base Catalysis) 4_6_dimethylpyrimidin_2_one->Condensation methylacetophenone_hydrazone (Z)-2'-methylacetophenone hydrazone methylacetophenone_hydrazone->Condensation This compound This compound ((Z)-isomer) Condensation->this compound

Caption: General workflow for the synthesis of this compound.

In Vitro Efficacy

This compound has demonstrated significant fungistatic activity against Pyricularia oryzae in laboratory settings. Its primary effect is the inhibition of mycelial growth.

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by this compound

Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
5>96[1]
≥5>96[1]

Data is based on mycelial dry weight after 3 days of incubation.

At a concentration of 20 µg/mL, this compound did not inhibit spore germination, but it did cause granulation and localization of the cytoplasm in the spores and hyphae.[1] The fungistatic nature of this compound is highlighted by the observation that its antifungal effects can be reversed by transferring the treated spores or mycelia to a toxicant-free medium.[1]

Mechanism of Action: Membrane Disruption

Electrolyte Leakage

A key indicator of membrane damage is the leakage of intracellular electrolytes. Treatment of P. oryzae mycelia with this compound leads to a significant increase in the conductivity of the surrounding medium, which is indicative of electrolyte leakage.[1] This is often accompanied by a decrease in the pH of the medium.[1]

Experimental Protocol: Electrolyte Leakage Assay

  • Mycelia Preparation: Culture Pyricularia oryzae in a suitable liquid medium (e.g., CYS). Collect the mycelia by filtration and wash twice with deionized water.

  • Incubation: Resuspend the washed mycelia in deionized water. Add this compound to the desired final concentration (e.g., 20 µg/mL). An ethanol control (the solvent for this compound) should be run in parallel.

  • Sampling: At various time points (e.g., 0, 1.5, 3, 4.5, 6, 7.5, 22, and 30 hours), take aliquots of the mycelial suspension.

  • Measurement:

    • Centrifuge the aliquots to pellet the mycelia.

    • Measure the electrical conductivity of the supernatant using a conductivity meter.

    • Measure the pH of the supernatant using a pH meter.

  • Data Analysis: Plot the change in conductivity and pH over time for both the this compound-treated and control samples.

Proposed Mechanism of Membrane Interaction

While the precise molecular target of this compound within the fungal membrane has not been definitively identified, experimental evidence suggests a mechanism distinct from that of sterol-binding antibiotics like polyenes. The antifungal activity of this compound is not affected by the addition of sterols to the medium, indicating it does not directly complex with ergosterol.[1] It has been proposed that this compound may act as an ionophore specific to acidic electrolytes.[1]

Logical Workflow of this compound's Proposed Mechanism of Action

G cluster_entry Initial Interaction cluster_action Primary Action cluster_consequence Cellular Consequences Ferimzone_molecule This compound Fungal_cell_membrane Fungal Cell Membrane Ferimzone_molecule->Fungal_cell_membrane Membrane_disruption Disruption of Membrane Function Fungal_cell_membrane->Membrane_disruption Electrolyte_leakage Electrolyte Leakage Membrane_disruption->Electrolyte_leakage Cytoplasm_granulation Cytoplasm Granulation and Localization Membrane_disruption->Cytoplasm_granulation Growth_inhibition Inhibition of Mycelial Growth Membrane_disruption->Growth_inhibition pH_decrease Decrease in Medium pH Electrolyte_leakage->pH_decrease

Caption: Proposed cascade of events following this compound treatment.

Field Efficacy

Conclusion

This compound represents a significant development in the chemical control of rice blast. Its unique mode of action, centered on the disruption of fungal cell membrane integrity, provides an alternative to fungicides with different target sites, which is a crucial aspect of resistance management strategies. While the precise molecular interactions underlying its membrane-disrupting activity warrant further investigation, the available data clearly establish its efficacy and fungistatic nature. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in the ongoing effort to develop sustainable solutions for crop protection.

References

Ferimzone: A Technical Guide on its Systemic Fungicidal Action in Rice

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ferimzone, a pyrimidine hydrazone compound, is a systemic fungicide with demonstrated efficacy against significant fungal pathogens in rice, most notably Pyricularia oryzae (rice blast) and Bipolaris oryzae (brown spot).[1] Its utility is marked by both protective and curative activities, making it a valuable tool in disease management.[1] Unlike many fungicides that target specific biosynthetic pathways such as respiration or protein synthesis, this compound's primary mode of action is characterized by the disruption of fungal cell membrane function. This document provides a comprehensive technical overview of this compound, consolidating data on its biological activity, detailing the experimental protocols used to elucidate its mechanism, and visualizing the key pathways and workflows involved.

Systemic Properties and Application

This compound is recognized as a systemic fungicide, meaning it can be absorbed and translocated within the plant tissues from the site of application.[2][3][4] This property is crucial for protecting new growth and for its curative action against established infections. While detailed public studies on its translocation pathways within the rice plant are limited, residue analyses confirm its presence in various plant parts, such as rice straw, following application.[5][6] This systemic nature ensures the active ingredient reaches the sites of infection to exert its antifungal effect. Regulatory assessments conducted by bodies like the Food Safety Commission of Japan have evaluated its metabolic fate in paddy rice, confirming its systemic distribution.[7]

Mode of Action

The primary mechanism of this compound is fungistatic rather than fungicidal; it inhibits fungal growth, and this inhibition can be reversed if the fungus is transferred to a toxicant-free medium.[1][8] Its mode of action is distinct from many other systemic fungicides, as it does not interfere with respiration or the synthesis of RNA, DNA, proteins, or cell wall components.[1][3]

Primary Mechanism: Disruption of Membrane Function

The core antifungal activity of this compound stems from its ability to compromise the integrity of the fungal cell membrane.[4] Exposure of P. oryzae mycelia to this compound leads to a significant and rapid increase in the leakage of electrolytes into the surrounding medium.[1][8] This loss of cellular contents disrupts the electrochemical balance of the cell and is a key indicator of membrane damage.[1] Morphologically, this manifests as the granulation and localization of the cytoplasm within spores and hyphae, although it does not prevent spore germination or the initial formation of germ tubes.[1][8]

Recent Insights: The Role of Copper Transport Pathways

While the precise molecular target on the membrane remains an area of active research, recent studies have uncovered a link between this compound sensitivity and the fungus's copper transport machinery.[9][10] Research in Colletotrichum orbiculare and Magnaporthe oryzae has identified that functional defects in copper transport genes, such as the copper chaperone CoIct1 and the P-type ATPase CoCcc2, result in reduced sensitivity to this compound.[9][10] This suggests that this compound's activity may be linked to copper homeostasis or that the copper transport system is indirectly involved in its mechanism of action. This finding also revealed a trade-off, as defects in these pathways, while conferring lower this compound sensitivity, also led to attenuated melanization in the appressorium and reduced pathogenicity.[9]

Quantitative Efficacy Data

The biological activity of this compound against key rice pathogens has been quantified in several studies. The data highlights its potent inhibitory effects on the mycelial growth of P. oryzae.

ParameterPathogenConcentrationResultSource(s)
Mycelial Growth InhibitionPyricularia oryzae5 µg/ml>96% inhibition[1][8]
Mycelial Growth InhibitionPyricularia oryzae5-20 µg/ml>90% inhibition[11]
Spore GerminationPyricularia oryzae20 µg/mlNo inhibition[1][8]
In Vivo Curative ActivityPyricularia oryzae200 µg/ml70% efficacy[12][13]
In Vivo Curative Activity (Analog 5q)Pyricularia oryzae200 µg/ml90% efficacy[12][13]
Table 1: Summary of quantitative data on the in vitro and in vivo efficacy of this compound against Pyricularia oryzae.

Experimental Protocols

The foundational research into this compound's mode of action involved a series of detailed in vitro experiments. The methodologies below are summarized from the key study by Okuno et al. (1989) in Phytopathology.[1]

Fungal Strains and Culture
  • Organism: Pyricularia oryzae Cavara, isolate H-373.

  • Maintenance Medium: Potato-sucrose agar (PSA) slants stored at 5°C.

  • Liquid Culture: For mycelial growth, a liquid medium containing 20g sucrose, 5g yeast extract, and 1 liter of distilled water was used. Cultures were grown at 28°C on a reciprocal shaker.

  • Spore Production: Spores were produced by growing the fungus on oatmeal-agar medium under near-UV light at 25°C for 10-14 days.

Mycelial Growth Inhibition Assay
  • Mycelial disks (5 mm diameter) were cut from the periphery of a 3-day-old colony grown on PSA.

  • A single disk was transferred to 20 ml of the liquid medium in a 100-ml flask.

  • Cultures were incubated for 48 hours at 28°C on a shaker.

  • This compound, dissolved in dimethyl sulfoxide (DMSO), was added to the cultures to achieve the desired final concentrations. Control flasks received DMSO alone.

  • After an additional 48 hours of incubation, mycelia were harvested by filtration through pre-weighed filter paper.

  • The harvested mycelia were washed with distilled water and dried at 80°C for 24 hours.

  • Inhibition was determined by comparing the final dry weight of the treated mycelia to the untreated control.

Respiratory Activity Measurement
  • Mycelia were cultured for 3 days, harvested, and washed.

  • A 20 mg (fresh weight) sample of mycelia was suspended in 3 ml of 0.05 M phosphate buffer (pH 7.0).

  • Oxygen consumption was measured at 30°C using a Hansatech oxygen electrode.

  • This compound (25 µg/ml) was added to the suspension, and O₂ consumption was monitored for up to 5 hours.

  • Oligomycin (10 µg/ml) and sodium azide (6.5 µg/ml) were used as positive controls for respiratory inhibition.

Electrolyte Leakage Measurement
  • Mycelia were cultured for 3 days, harvested, and washed thoroughly with deionized water.

  • 100 mg (fresh weight) of mycelia were suspended in 20 ml of deionized water in a flask.

  • This compound was added to a final concentration of 20 µg/ml.

  • The suspension was incubated at 30°C on a shaker.

  • At various time intervals, the suspension was centrifuged.

  • The electrical conductivity and pH of the resulting supernatant were measured to determine the extent of electrolyte leakage.

Experimental_Workflow Experimental Workflow for this compound's Mode of Action Analysis cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture P. oryzae (PSA & Liquid Medium) Harvest Harvest Mycelia & Spores Culture->Harvest Treat Incubate with This compound Harvest->Treat Growth Mycelial Growth (Dry Weight) Treat->Growth Respiration Respiration (O2 Consumption) Treat->Respiration Leakage Membrane Integrity (Electrolyte Leakage) Treat->Leakage Morphology Morphology (Microscopy) Treat->Morphology

Workflow for analyzing this compound's mechanism.

Visualized Mechanisms and Pathways

The following diagrams illustrate the proposed mode of action for this compound and its relationship with fungal cellular pathways.

Mode_of_Action This compound's Proposed Fungistatic Mode of Action cluster_fungus Fungal Cell (P. oryzae) This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Integrity & Function Cytoplasm Cytoplasm Membrane->Cytoplasm Causes Electrolyte Leakage Growth Mycelial Growth Cytoplasm->Growth Leads to Cytoplasm Granulation Outcome Fungistatic Effect (Growth Inhibition) Growth->Outcome Inhibits

Proposed mechanism of this compound on the fungal cell.

Copper_Pathway Role of Copper Transport in this compound Sensitivity cluster_normal Normal Fungal Cell cluster_mutant Cell with Defective Pathway ICT1 ICT1 (Copper Chaperone) CCC2 Ccc2 (P-type ATPase) ICT1->CCC2 Delivers Cu+ Homeostasis Copper Homeostasis & Melanin Synthesis CCC2->Homeostasis Transports Cu+ Sensitivity Normal Pathogenicity & This compound SENSITIVITY Homeostasis->Sensitivity Loss Loss of ICT1/Ccc2 Function Impaired Impaired Copper Transport Loss->Impaired Insensitivity Reduced Pathogenicity & This compound INSENSITIVITY Impaired->Insensitivity

Copper transport's link to this compound sensitivity.

Conclusion

This compound is an effective systemic fungicide against rice blast, operating through a fungistatic mode of action that is distinct from many widely used agents. The foundational evidence points unequivocally to the disruption of fungal cell membrane integrity, leading to electrolyte leakage and cessation of mycelial growth. While its precise molecular target is not fully elucidated, recent discoveries linking its efficacy to fungal copper transport pathways have opened new avenues for research. This technical guide provides a consolidated resource on the established mechanisms and recent findings, offering valuable insights for researchers in agrochemical development and fungal biology.

References

A Technical Guide to Ferimzone: Molecular Profile, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferimzone is a systemic fungicide belonging to the pyrimidine class of agrochemicals.[1][2] It is primarily recognized for its efficacy in controlling fungal diseases in rice and wheat, most notably rice blast caused by Pyricularia oryzae (also known as Magnaporthe oryzae).[1][3][4][5] Developed by Takeda Chemical Industries Ltd., this compound provides curative activity and is effective against fungal strains resistant to other common fungicides.[3][6] This technical guide provides an in-depth overview of this compound's molecular formula, physicochemical and biological properties, experimental protocols for its analysis, and a summary of its synthesis. The information is tailored for researchers, scientists, and professionals in drug and pesticide development.

Section 1: Chemical Identity and Physicochemical Properties

This compound's chemical structure is characterized as the (Z)-isomer of 2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone.[3][6] The Z-isomer is the more stable and biologically active form.[6] Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identity of this compound

IdentifierValue
Molecular Formula C₁₅H₁₈N₄[1][4][7][8][9]
Molecular Weight 254.33 g/mol [1][2][4][7][8]
CAS Registry Number 89269-64-7[1][4][8]
IUPAC Name (Z)-2′-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone[6]
Synonyms (Z)-Ferimzone, Methis compound, TF-164[3][8]

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Physical State White crystalline solid[6]
Melting Point 172-177 °C[4]
Boiling Point 421.088 °C (at 760 mmHg)[4]
Density 1.094 g/cm³[4]
Water Solubility 162 mg/L (at 30 °C)[10]
Organic Solvent Solubility Soluble in acetonitrile, chloroform, ethanol, ethyl acetate, xylene[10]
Vapor Pressure 0 mmHg (at 25 °C)[4]
Flash Point 208.467 °C[4]
Stability Stable in sunlight and in neutral or alkaline solutions[10]

Section 2: Biological Activity and Mechanism of Action

This compound's primary mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth reversibly.[3][11] If the treated fungi are transferred to a toxicant-free medium, growth can resume.[3]

The principal mechanism involves the disruption of fungal cell membrane function.[3][6][11] This leads to the leakage of electrolytes from the mycelia, which is observable as a decrease in the pH of the surrounding medium.[3][11] Unlike many other fungicides, this compound does not significantly inhibit spore germination, affect respiratory activity, or alter the cell wall architecture.[3][11]

Recent studies suggest that the sensitivity of fungi to this compound is linked to copper transport pathways.[12][13] Genes such as CoICT1 and P-type ATPase CoCcc2, which are involved in copper transport, also play a role in melanin biosynthesis.[12][13] Functional defects in these pathways lead to reduced sensitivity to this compound and defects in pathogenicity-related melanization.[12][13] While the precise molecular target is still under investigation, it is clear that this compound's efficacy is tied to membrane integrity and related metabolic processes.[14][15]

Table 3: Biological Activity of this compound

ParameterOrganismResultCitation
Mycelial Growth Inhibition Pyricularia oryzae>96% inhibition at 5 µg/mL[3][11]
In Vivo Efficacy Pyricularia oryzae (on rice)70% efficacy at 200 µg/mL[12][14][15]

Section 3: Key Experimental Protocols

This section details methodologies for evaluating the biological activity and quantifying the presence of this compound.

Protocol 3.1: Mycelial Growth Inhibition Assay This protocol is adapted from studies on Pyricularia oryzae.[3]

  • Inoculum Preparation: Culture P. oryzae on a suitable agar medium. Prepare a mycelial suspension to be used as the inoculum.

  • Treatment Preparation: Prepare a stock solution of this compound in ethanol. Create a series of dilutions in a liquid growth medium (e.g., Czapek-Dox with yeast extract) to achieve final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Ensure the final ethanol concentration is minimal (<0.4%) and consistent across all treatments, including the control.

  • Incubation: Inoculate flasks containing the different concentrations of this compound with the mycelial suspension. Incubate the flasks at 30 °C for 3 days with shaking.

  • Data Collection: After incubation, collect the mycelia by filtration. Dry the mycelial mats in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Analysis: Measure the dry weight of the mycelia for each concentration. Calculate the percentage of growth inhibition relative to the control (0 µg/mL this compound).

Protocol 3.2: Electrolyte Leakage Measurement This method assesses membrane damage by measuring changes in the external medium's pH.[3]

  • Mycelial Culture: Grow a sufficient quantity of P. oryzae mycelia in a liquid medium for several days. Harvest, wash, and resuspend the mycelia in distilled water.

  • Treatment: Prepare two main batches of the mycelial suspension. To one, add this compound to a final concentration of 200 µg/mL. To the other (control), add an equivalent volume of 0.4% ethanol solution.

  • Time-Course Sampling: Incubate both batches at 30 °C in a reciprocal shaker. At specific time points (e.g., 0, 1.5, 3, 6, 22, 30 hours), draw aliquots from each batch.

  • pH Measurement: Centrifuge the aliquots to pellet the mycelia. Carefully collect the supernatant and measure its pH using a calibrated pH meter.

  • Analysis: Plot the pH of the medium over time for both the this compound-treated and control samples to determine the extent of electrolyte leakage.

Protocol 3.3: QuEChERS-Based Sample Preparation for Residue Analysis This protocol outlines the extraction and clean-up of this compound from a complex matrix like rice straw for subsequent analysis by HPLC-MS/MS.[16]

  • Sample Homogenization: Place 3 g of a homogenized rice straw sample into a 50 mL centrifuge tube.

  • Hydration: Add 12 mL of water and let the sample saturate for 15 minutes.

  • Extraction: Add 12 mL of an ethyl acetate/acetonitrile (1:1, v/v) mixture. Shake vigorously for 2 minutes at 1300 rpm. Add 1 g of NaCl and 4 g of MgSO₄, and shake for another minute.

  • Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper organic layer to a d-SPE tube containing primary-secondary amine (PSA) and C18 sorbents to remove interfering matrix components. Vortex and centrifuge.

  • Final Preparation: Collect the cleaned extract for analysis. The sample is now ready for injection into an HPLC-MS/MS system. For this compound, the precursor ion ([M+H]⁺) is m/z 255.2, with quantifier and qualifier product ions at m/z 132.2 and 91.1, respectively.[16]

Section 4: Synthesis Overview

The commercial synthesis of this compound is a multi-step process.[6] The core of the synthesis is a condensation reaction.

  • Core Synthesis: First, a 4,6-dimethylpyrimidin-2(1H)-one core is prepared.

  • Condensation: This pyrimidinone core is then reacted with (Z)-2′-methylacetophenone hydrazone. This condensation step forms the critical hydrazone linkage.

  • Catalysis and Control: The reaction is typically performed under controlled temperature and solvent conditions and is catalyzed by an acid or a base to ensure the formation of the desired (Z)-isomer, which is essential for its biological activity.[6][17]

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.[6]

Section 5: Visualized Workflows and Pathways

The following diagrams illustrate key mechanisms and workflows related to this compound.

Ferimzone_Mechanism_of_Action This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Targets Disruption Disruption of Membrane Function Membrane->Disruption Leakage Electrolyte Leakage Disruption->Leakage GrowthInhibition Inhibition of Mycelial Growth Leakage->GrowthInhibition Leads to

Caption: Proposed mechanism of action for this compound against susceptible fungi.

Ferimzone_Sensitivity_Pathway cluster_genetics Genetic Factors cluster_phenotype Cellular Phenotype Ict1 Ict1 Gene CopperTransport Copper Transport Pathway Ict1->CopperTransport Ccc2 Ccc2 Gene (P-type ATPase) Ccc2->CopperTransport Melanin Melanin Biosynthesis CopperTransport->Melanin Required for Sensitivity Sensitivity to this compound CopperTransport->Sensitivity Confers Pathogenicity Fungal Pathogenicity Melanin->Pathogenicity Required for

Caption: Logical relationship between copper transport genes and this compound sensitivity.

QuEChERS_Workflow Sample 1. Homogenized Sample (e.g., Rice Straw) Hydration 2. Hydration (Water) Sample->Hydration Extraction 3. Solvent Extraction (EtOAc/MeCN + Salts) Hydration->Extraction Centrifuge1 4. Centrifugation Extraction->Centrifuge1 dSPE 5. d-SPE Cleanup (PSA + C18) Centrifuge1->dSPE Collect Supernatant Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Analysis 7. HPLC-MS/MS Analysis Centrifuge2->Analysis Collect Supernatant

Caption: Experimental workflow for this compound residue analysis using QuEChERS.

References

Unveiling the Shield: An In-depth Technical Guide to the Antifungal Properties of Ferimzone Against Rice Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice blast, caused by the fungus Magnaporthe oryzae (formerly Pyricularia oryzae), and brown spot, caused by Bipolaris oryzae, are devastating diseases that pose a significant threat to global rice production.[1] In the arsenal of fungicides developed to combat these pathogens, Ferimzone ((Z)-o-methylacetophenone 4, 6-dimethyl-2-pyrimidinyl-hydrazone) has emerged as a potent systemic fungicide with excellent curative properties.[1] This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on its activity against rice pathogens. We will delve into its in vitro and in vivo efficacy, elucidate its mechanism of action, provide detailed experimental protocols for its evaluation, and explore its interaction with fungal signaling pathways.

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of rice pathogens, most notably Pyricularia oryzae. Its efficacy has been demonstrated through both in vitro and in vivo studies.

In Vitro Antifungal Activity

The in vitro antifungal activity of this compound against Pyricularia oryzae is primarily characterized by the potent inhibition of mycelial growth.[1][2][3] However, it is noteworthy that this compound does not significantly inhibit spore germination.[1][3] Instead, it exerts its effect at a later stage of fungal development, specifically by inhibiting appressorial germination and penetration.[1]

Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by this compound

Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
5> 96[1][3]
5-2089[2]
> 5> 90[2]

Table 2: Effect of this compound on Different Developmental Stages of Pyricularia oryzae

Fungal StageThis compound Concentration (µg/mL)Observed EffectReference
Spore Germination20Not inhibited[1][3]
Appressorial Germination1.6Completely inhibited[1]
Appressorial Penetration1.6Failed to penetrate cellulose membrane[1]
In Vivo Efficacy

In vivo studies have confirmed the effectiveness of this compound in controlling rice blast disease. Comparative studies with novel this compound analogs have provided valuable benchmarks for its performance.

Table 3: In Vivo Efficacy of this compound against Pyricularia oryzae on Rice

TreatmentConcentration (µg/mL)Efficacy (%)Reference
This compound20070[3]
This compound Analog (Compound 5q)20090[3]

Mechanism of Action

The mode of action of this compound is distinct from many other systemic fungicides. It is considered to be fungistatic rather than fungicidal, as its inhibitory effects can be reversed by transferring the treated fungi to a toxicant-free medium.[1][3] The primary mechanism of action involves the disruption of membrane function in the fungal cells.[1][4] This disruption leads to the leakage of electrolytes, particularly acidic electrolytes, from the mycelia, which results in a decrease in the pH of the surrounding medium.[1]

Key characteristics of this compound's mechanism of action include:

  • No inhibition of respiration: this compound does not affect the respiratory activity of P. oryzae mycelia.[1][3]

  • No effect on cell wall architecture: The application of fluorescent probes has not revealed any significant changes in the cell wall structure of this compound-treated fungi.[1][3]

  • Cytoplasmic granulation: A noticeable effect of this compound treatment is the granulation and localization of the cytoplasm within the fungal spores and hyphae.[1][2][3]

G This compound This compound Membrane Cell Membrane This compound->Membrane Interacts with Cytoplasm Cytoplasm This compound->Cytoplasm Induces Respiration Mitochondrial Respiration CellWall Cell Wall Synthesis Disruption Membrane Function Disruption Membrane->Disruption Granulation Cytoplasm Granulation Cytoplasm->Granulation Leakage Electrolyte Leakage (Acidic) Disruption->Leakage Fungistasis Fungistatic Effect (Growth Inhibition) Leakage->Fungistasis Granulation->Fungistasis

Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal properties of this compound.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on fungal growth.

1. Fungal Culture:

  • Culture Pyricularia oryzae on a suitable medium, such as V-8 juice agar, at 28°C for 5-7 days.[1]

2. Inoculum Preparation:

  • Prepare a spore suspension from the culture plates.

  • Incubate approximately 2 x 10^5 spores per milliliter in a liquid medium (e.g., Czapeck-sucrose-yeast medium) at 28°C for 16-20 hours to obtain mycelia.[1]

  • Collect the mycelia by centrifugation and wash with sterile deionized water.[1]

3. Assay Setup:

  • Prepare a series of dilutions of this compound in a suitable liquid growth medium.

  • Dispense a standardized amount of the prepared mycelia into each dilution.

  • Include a control group with no this compound.

4. Incubation:

  • Incubate the cultures at 30°C for 3 days.[1]

5. Data Collection and Analysis:

  • After incubation, collect the mycelia from each treatment by filtration.

  • Dry the mycelial mats to a constant weight.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (P. oryzae) B Mycelial Inoculum Preparation A->B D Inoculation of Mycelia into This compound dilutions B->D C This compound Dilutions C->D E Incubation (30°C, 3 days) D->E F Mycelial Dry Weight Measurement E->F G Calculation of % Inhibition F->G

Workflow for mycelial growth inhibition assay.
Electrolyte Leakage Assay

This assay is used to assess the impact of this compound on the integrity of the fungal cell membrane.

1. Mycelia Preparation:

  • Grow and harvest P. oryzae mycelia as described in the mycelial growth inhibition assay.

  • Suspend the washed mycelia in deionized water.[1]

2. Treatment:

  • Divide the mycelial suspension into treatment and control groups.

  • Add this compound to the treatment group to achieve the desired final concentration (e.g., 20 µg/mL).[1]

  • Add the corresponding amount of solvent (e.g., ethanol) to the control group.[1]

  • Incubate both groups at 30°C with shaking.[1]

3. Sample Collection:

  • At various time points (e.g., 0, 1.5, 3, 6, 22, 30 hours), collect aliquots from both the treatment and control suspensions.[1]

  • Centrifuge the aliquots to obtain a clear supernatant.[1]

4. Conductivity Measurement:

  • Measure the electrical conductivity of the supernatant from each sample using a conductivity meter.

  • An increase in conductivity in the treatment group compared to the control indicates electrolyte leakage.

5. pH Measurement:

  • Measure the pH of the supernatant to determine if there is a specific leakage of acidic or basic electrolytes.[1]

Interaction with Signaling Pathways

The exact signaling pathways within Magnaporthe oryzae that are disrupted by this compound have not been fully elucidated. However, based on the observed effects, a logical relationship can be inferred. The primary interaction appears to be with components of the cell membrane that are crucial for maintaining ion homeostasis. This disruption likely leads to a cascade of secondary effects, including altered cytoplasmic conditions and ultimately, the cessation of growth.

Recent research has identified a copper transport gene, CoICT1, as a sensitivity determinant for this compound in Magnaporthe oryzae.[3] Functional defects in the copper transport pathway, which also involves the P-type ATPase CoCcc2, lead to reduced sensitivity to this compound.[3] This suggests a potential link between this compound's mode of action and copper homeostasis within the fungal cell, although the precise nature of this relationship requires further investigation.

G This compound This compound Membrane Cell Membrane Components This compound->Membrane Primary Interaction CopperTransport Copper Transport Pathway (CoICT1, CoCcc2) This compound->CopperTransport Sensitivity Link IonHomeostasis Disruption of Ion Homeostasis Membrane->IonHomeostasis CopperTransport->IonHomeostasis Potential Influence SecondaryEffects Secondary Cellular Stress IonHomeostasis->SecondaryEffects GrowthArrest Growth Arrest (Fungistasis) SecondaryEffects->GrowthArrest

Inferred logical relationship of this compound's interaction.

Conclusion

This compound is a highly effective, systemic fungicide against key rice pathogens, particularly Pyricularia oryzae. Its unique fungistatic mechanism, which involves the disruption of membrane function and subsequent electrolyte leakage without affecting respiration, distinguishes it from many other antifungal agents. This technical guide has provided a detailed overview of its antifungal properties, including quantitative data, experimental protocols, and insights into its mode of action. Further research into the specific molecular targets of this compound within the fungal cell membrane and its interplay with signaling pathways, such as those related to copper homeostasis, will be crucial for optimizing its use and for the development of new, more potent antifungal agents.

References

Understanding the Curative Activity of Ferimzone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferimzone is a systemic pyrimidine fungicide recognized for its curative and protective action against a range of fungal pathogens, most notably Pyricularia oryzae, the causal agent of rice blast disease.[1][2] Unlike many protectant fungicides that must be applied prior to infection, this compound exhibits the ability to halt the progression of established infections, making it a valuable tool in disease management strategies. This technical guide provides an in-depth exploration of the curative activity of this compound, focusing on its mechanism of action, experimental evaluation, and key efficacy data.

Mechanism of Action: Disruption of Fungal Membrane Integrity

The primary mode of action of this compound is the disruption of fungal cell membrane function.[1][3] This activity is fungistatic, meaning it inhibits the growth of the fungus rather than killing it outright.[1] Evidence suggests that the binding of this compound to its target components within the fungal cell is relatively loose, as its effects can be reversed by removing the treated spores or mycelia to a fungicide-free environment.[1]

This compound's disruptive effect on the cell membrane leads to the leakage of electrolytes from the mycelia, which in turn decreases the pH of the surrounding medium.[1] However, it does not appear to affect the leakage of amino acids.[1] While the precise molecular target has not been definitively elucidated, studies have shown that this compound's activity is distinct from polyene antibiotics that interact with sterols in the membrane.[1]

Recent research has indicated a potential link between this compound sensitivity and copper transport within the fungus. The CoICT1 gene in Colletotrichum orbiculare and its orthologs in Magnaporthe oryzae, which are involved in copper transport, have been identified as sensitivity genes for this compound.[4] Loss of function in these genes leads to reduced sensitivity to the fungicide, suggesting that this compound's activity may be related to the disruption of copper homeostasis or that these transporters may be involved in the uptake or localization of this compound within the fungal cell.

The fungicidal action does not appear to primarily target energy metabolism, as this compound has been shown to not affect the respiratory activity of P. oryzae mycelia.[1] Morphologically, treatment with this compound results in the granulation and localization of cytoplasm within the fungal hyphae and spores, without causing swelling or distorted branching.[1]

cluster_0 cluster_1 Proposed Mechanism of Action This compound This compound FungalCell Fungal Cell Membrane Cell Membrane This compound->Membrane Interacts with CopperTransport Copper Transport (e.g., CoICT1 orthologs) This compound->CopperTransport Interacts with Disruption Membrane Function Disruption Membrane->Disruption CopperTransport->Disruption Leakage Electrolyte Leakage Disruption->Leakage GrowthInhibition Mycelial Growth Inhibition (Fungistatic Effect) Leakage->GrowthInhibition

Proposed mechanism of action for this compound.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound against Pyricularia oryzae, the causative agent of rice blast.

Table 1: Inhibition of Mycelial Growth of Pyricularia oryzae

This compound Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
5>96[1]
5-2089[2]
>5>90[2]

Table 2: Effects of this compound on Spore and Appressoria Development of Pyricularia oryzae

This compound Concentration (µg/mL)EffectReference
1.6Appressorial germination completely inhibited[1]
3.1Pigmentation of appressoria inhibited by ~95%[1]
20Did not inhibit spore germination, but caused cytoplasm granulation[1][2]

Experimental Protocols

The following provides a generalized, detailed methodology for key experiments used to assess the curative activity of this compound in vitro.

Protocol 1: In Vitro Fungicide Efficacy Testing using the Poison Food Technique

This protocol outlines the steps to determine the inhibitory effect of this compound on the mycelial growth of a fungal pathogen like Pyricularia oryzae.

1. Materials:

  • Pure culture of the target fungus (e.g., Pyricularia oryzae)
  • Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA)
  • Sterile Petri dishes (90 mm)
  • Sterile distilled water
  • This compound stock solution of known concentration
  • Sterile cork borer (5-7 mm diameter)
  • Incubator
  • Laminar flow hood
  • Micropipettes and sterile tips

2. Procedure:

  • Media Preparation: Prepare the desired culture medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.
  • Poisoned Media Preparation: Under aseptic conditions in a laminar flow hood, add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/mL). Mix thoroughly by gentle swirling. A control set of plates should be prepared with the solvent used for the stock solution (or sterile water if the stock is aqueous) instead of the fungicide.
  • Pouring Plates: Dispense approximately 20 mL of the poisoned and control media into sterile Petri dishes. Allow the plates to solidify completely.
  • Inoculation: From the growing edge of a 7-10 day old culture of the target fungus, take a mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each poisoned and control plate.
  • Incubation: Seal the plates with parafilm and incubate them at an appropriate temperature for the fungus (e.g., 25-28°C for P. oryzae) for 7-14 days, or until the mycelial growth in the control plates has reached the edge of the plate.
  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = ((C - T) / C) x 100 Where:
  • C = Average diameter of the fungal colony in the control plates
  • T = Average diameter of the fungal colony in the treated plates

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareMedia [label="Prepare & Sterilize\nCulture Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; CoolMedia [label="Cool Medium to\n45-50°C", fillcolor="#F1F3F4", fontcolor="#202124"]; AddFungicide [label="Add this compound to\nAchieve Desired Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PourPlates [label="Pour Poisoned & Control\nPlates", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Plates with\nFungal Disc", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Colony\nDiameter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate Percent\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PrepareMedia; PrepareMedia -> CoolMedia; CoolMedia -> AddFungicide; AddFungicide -> PourPlates; PourPlates -> Inoculate; Inoculate -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> End; }

Workflow for the Poison Food Technique.

**Protocol 2: Isolation and Culture of *Pyricularia oryzae***

This protocol describes the general steps for isolating P. oryzae from infected rice tissue and establishing a pure culture for subsequent experiments.

1. Materials: * Infected rice leaves or stems with characteristic blast lesions * 70% ethanol * 1% sodium hypochlorite solution * Sterile distilled water * Potato Dextrose Agar (PDA) or Oatmeal Agar (OMA) plates * Sterile filter paper * Sterile scalpel or forceps * Incubator * Laminar flow hood

2. Procedure: 1. Sample Preparation: Select freshly infected rice tissue with distinct lesions. Cut small sections (approximately 5x5 mm) from the margin of the lesion, including both diseased and healthy tissue. 2. Surface Sterilization: * Rinse the tissue sections in sterile distilled water. * Immerse the sections in 70% ethanol for 30-60 seconds. * Transfer the sections to a 1% sodium hypochlorite solution for 1-2 minutes. * Rinse the sections three times with sterile distilled water to remove any residual sterilizing agents. 3. Plating: Aseptically place the surface-sterilized tissue sections onto PDA or OMA plates. Ensure good contact between the tissue and the agar surface. 4. Incubation: Seal the plates and incubate at 25-28°C in the dark or under a 12-hour light/dark cycle to promote mycelial growth and sporulation. 5. Isolation of Pure Culture: After 3-5 days, fungal mycelia should emerge from the tissue sections. Observe the plates under a microscope to identify the characteristic conidia of P. oryzae. Aseptically transfer a small piece of the mycelium from the edge of a colony that appears to be a pure culture to a fresh PDA or OMA plate. 6. Sub-culturing and Maintenance: Incubate the new plate under the same conditions. Once a pure culture is established, it can be sub-cultured regularly to maintain its viability. For long-term storage, cultures can be maintained on agar slants at 4°C or cryopreserved.

Conclusion

This compound's curative activity is a critical attribute for the effective management of rice blast and other fungal diseases. Its unique mode of action, centered on the disruption of fungal membrane function, provides an alternative to fungicides with different target sites, which is important for resistance management. The fungistatic nature of this compound halts the progression of the disease, allowing the plant to recover. The potential involvement of copper transport systems in its mechanism of action opens new avenues for research into its precise molecular interactions and for the development of novel fungicides. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other antifungal compounds in a research setting. Further investigation into the specific molecular targets of this compound will undoubtedly enhance our understanding of its curative properties and aid in the design of next-generation fungal disease control strategies.

References

Ferimzone's Disruption of Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferimzone is a systemic fungicide recognized for its efficacy against a range of fungal pathogens, notably Magnaporthe oryzae, the causative agent of rice blast disease. While its precise molecular target remains a subject of ongoing investigation, substantial evidence points to the fungal cell membrane as the primary site of action. This technical guide provides an in-depth analysis of this compound's effects on fungal cell membrane integrity, consolidating available quantitative data, detailing key experimental protocols, and visualizing the proposed mechanisms and experimental workflows. The fungistatic action of this compound is characterized by the disruption of membrane function, leading to electrolyte leakage and a notable decrease in extracellular pH, without directly inhibiting the synthesis of major cellular components like proteins, nucleic acids, or cell wall polymers.[1]

Core Mechanism of Action: Disruption of Membrane Function

This compound's antifungal activity is primarily attributed to its ability to compromise the integrity of the fungal plasma membrane.[1][2] Unlike ergosterol-binding fungicides, the effect of this compound is not mitigated by the addition of exogenous sterols, suggesting a distinct mechanism of action.[1] The primary observable effects on the fungal cell membrane are a significant increase in electrolyte leakage and a corresponding decrease in the pH of the external medium.[1] This suggests that this compound may act as an ionophore, specifically for acidic electrolytes, disrupting the crucial ion gradients maintained by the cell membrane.[1]

Quantitative Analysis of Membrane Damage

The seminal work by Okuno et al. (1989) on Pyricularia oryzae (now Magnaporthe oryzae) provides the most detailed quantitative insight into this compound's impact on fungal cell membrane integrity. The following tables summarize the key findings from this research, with data extrapolated from the graphical representations presented in the original publication.

Table 1: Effect of this compound on Mycelial Growth of Pyricularia oryzae

This compound Concentration (µg/mL)Inhibition of Mycelial Growth (%)
00
1~50
5>96
10>96
20>96
Data estimated from Figure 2 of Okuno et al., 1989.[1]

Table 2: Time-Course of this compound's Effect on Electrolyte Leakage and Extracellular pH in Pyricularia oryzae Mycelial Suspensions

Incubation Time (hours)Conductivity (µS/cm) - ControlConductivity (µS/cm) - this compound (20 µg/mL)pH - ControlpH - this compound (20 µg/mL)
0~20~20~7.0~7.0
1.5~20~30~7.0~6.5
3.0~20~45~7.0~6.0
4.5~20~60~7.0~5.5
6.0~20~75~7.0~5.0
7.5~20~85~7.0~4.8
22.0~25~130~7.0~4.0
30.0~25~140~7.0~4.0
Data estimated from Figure 7 of Okuno et al., 1989.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on fungal cell membrane integrity, based on the procedures described by Okuno et al. (1989).

Mycelial Growth Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the vegetative growth of a fungal pathogen.

Materials:

  • Fungal isolate (e.g., Magnaporthe oryzae)

  • Potato dextrose agar (PDA) or other suitable growth medium

  • This compound stock solution (dissolved in a suitable solvent like ethanol)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA plates containing various concentrations of this compound. A stock solution of this compound is added to the molten agar before pouring the plates to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • From a fresh, actively growing culture of the fungus, take mycelial plugs using a sterile cork borer (e.g., 5 mm diameter).

  • Place one mycelial plug in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 28°C) for a specified period (e.g., 5-7 days).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treatment plate.

Electrolyte Leakage Assay

Objective: To measure the leakage of electrolytes from fungal mycelia as an indicator of cell membrane damage.

Materials:

  • Fungal mycelia, grown in liquid culture and harvested

  • Deionized water

  • This compound solution (e.g., 20 µg/mL)

  • Control solution (deionized water with the same solvent concentration as the this compound solution)

  • Conductivity meter

  • Shaking incubator

  • Centrifuge

Procedure:

  • Grow the fungus in a suitable liquid medium and harvest the mycelia by filtration.

  • Wash the mycelia thoroughly with deionized water to remove any residual medium.

  • Resuspend a known quantity of the washed mycelia in a specific volume of deionized water.

  • Divide the mycelial suspension into two flasks: one for the this compound treatment and one for the control.

  • Add the this compound solution to the treatment flask and the control solution to the control flask.

  • Incubate both flasks in a shaking incubator at the appropriate temperature (e.g., 30°C).

  • At regular time intervals (e.g., 0, 1.5, 3, 4.5, 6, 7.5, 22, and 30 hours), withdraw an aliquot of the suspension from each flask.

  • Centrifuge the aliquots to pellet the mycelia.

  • Measure the electrical conductivity of the supernatant using a calibrated conductivity meter.

  • At the same time points, measure the pH of the supernatant.

Visualization of Mechanisms and Workflows

Logical Relationship of this compound's Action

ferimzone_action This compound This compound membrane Fungal Cell Membrane This compound->membrane Interacts with disruption Membrane Function Disruption membrane->disruption Leads to leakage Electrolyte Leakage disruption->leakage ph_decrease Extracellular pH Decrease disruption->ph_decrease growth_inhibition Fungistatic Effect (Mycelial Growth Inhibition) leakage->growth_inhibition ph_decrease->growth_inhibition

Caption: Logical flow of this compound's effect on the fungal cell membrane.

Experimental Workflow for Assessing Membrane Integrity

experimental_workflow cluster_culture Fungal Culture Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Grow Fungal Mycelia in Liquid Medium harvest Harvest and Wash Mycelia culture->harvest control Control (Solvent only) harvest->control treatment This compound Treatment harvest->treatment sampling Sample at Time Intervals control->sampling treatment->sampling conductivity Measure Conductivity of Supernatant sampling->conductivity ph Measure pH of Supernatant sampling->ph data_analysis Compare Treatment vs. Control (Conductivity and pH changes) conductivity->data_analysis ph->data_analysis

Caption: Workflow for the electrolyte leakage and pH measurement assay.

Putative Effects on Ergosterol Biosynthesis and Signaling Pathways

Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound on ergosterol biosynthesis and intracellular signaling pathways. However, based on its profound impact on membrane integrity, several hypotheses can be formulated to guide future research.

Potential Indirect Effects on Ergosterol Biosynthesis

While this compound does not appear to directly target ergosterol, the disruption of ion homeostasis and membrane potential could indirectly affect the enzymatic machinery responsible for ergosterol synthesis, which is partially localized to the plasma membrane and endoplasmic reticulum. A compromised membrane environment could alter the function of these enzymes.

Hypothetical Impact on Signaling Pathways

The integrity of the cell membrane is crucial for the function of numerous signaling pathways. The disruption caused by this compound could potentially trigger or inhibit various signaling cascades.

  • Calcium Signaling: Alterations in membrane permeability could lead to an influx of extracellular calcium or the release of calcium from intracellular stores, activating calcium-dependent signaling pathways that regulate various cellular processes, including stress responses and development.[3][4][5]

  • G-Protein Coupled Receptor (GPCR) Signaling: Many GPCRs, which are integral membrane proteins, are sensitive to the lipid environment and membrane potential. This compound-induced membrane disruption could alter the conformation and activity of these receptors, affecting downstream signaling cascades that control fungal development and pathogenicity.[6][7][8][9][10]

Proposed Experimental Workflow for Investigating Signaling Pathway Involvement

signaling_workflow cluster_treatment Treatment cluster_analysis Molecular Analysis cluster_validation Functional Validation control Control Fungus treated This compound-Treated Fungus transcriptomics Transcriptomics (RNA-Seq) - Identify differentially  expressed signaling genes treated->transcriptomics proteomics Proteomics - Analyze changes in protein  expression and phosphorylation treated->proteomics metabolomics Metabolomics - Measure changes in  second messengers (e.g., cAMP) treated->metabolomics gene_knockout Gene Knockout/Silencing - Target identified signaling  components transcriptomics->gene_knockout proteomics->gene_knockout phenotypic_assay Phenotypic Assays - Assess changes in virulence,  stress response, etc. gene_knockout->phenotypic_assay

Caption: A proposed workflow to investigate this compound's impact on signaling pathways.

Conclusion and Future Directions

This compound's primary mode of action against fungal pathogens is the disruption of cell membrane integrity, leading to a fungistatic effect. This is evidenced by increased electrolyte leakage and a decrease in extracellular pH. While the precise molecular interactions remain to be fully elucidated, the available data provide a solid foundation for its classification as a membrane-disrupting agent.

Future research should focus on several key areas to provide a more comprehensive understanding of this compound's mechanism:

  • Identification of the Molecular Target: Uncovering the specific membrane component(s) with which this compound interacts is crucial.

  • Quantitative Ergosterol Analysis: Although not a primary target, quantifying changes in ergosterol levels upon this compound treatment would definitively rule out secondary effects on its biosynthesis.

  • Elucidation of Signaling Pathway Involvement: The proposed experimental workflow can be employed to investigate the downstream consequences of membrane disruption on key fungal signaling networks.

  • Investigation of Analogs: The study of this compound analogs may reveal structure-activity relationships and potentially lead to the development of more potent fungicides.[11][12]

A deeper understanding of this compound's mode of action will not only aid in optimizing its use in agriculture but also contribute to the rational design of novel antifungal agents that target the fungal cell membrane.

References

Methodological & Application

Application Notes and Protocols for Ferimzone in Rice Field Trials to Evaluate Efficacy Against Sheath Blight (Rhizoctonia solani)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ferimzone is a systemic pyrimidine fungicide effective against a range of fungal pathogens in rice, including Rhizoctonia solani, the causal agent of sheath blight. Its primary mode of action is the disruption of fungal cell membrane function.[1] These application notes provide a comprehensive protocol for conducting field trials to evaluate the efficacy of this compound in controlling rice sheath blight, assessing its impact on crop yield, and monitoring for potential phytotoxicity.

2. Data Presentation

All quantitative data collected during the field trial should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Trial Site and Experimental Design Details

ParameterDescription
Trial Location [Specify location, including GPS coordinates]
Soil Type [e.g., Clay loam, Sandy loam]
Previous Crop [e.g., Fallow, Soybean]
Rice Variety [Specify variety, preferably susceptible to sheath blight]
Experimental Design Randomized Complete Block Design (RCBD)
Number of Treatments [e.g., 4 (T1, T2, T3, T4)]
Number of Replications [e.g., 3 to 4]
Plot Size [e.g., 5m x 4m]
Row Spacing [e.g., 20 cm]
Plant Spacing [e.g., 15 cm]

Table 2: Treatment Details

Treatment IDProductActive IngredientApplication Rate (g a.i./ha)FormulationApplication Timing (Rice Growth Stage)
T1This compoundThis compound[Specify Rate 1, e.g., 150][e.g., 30% WP]Booting Stage
T2This compoundThis compound[Specify Rate 2, e.g., 200][e.g., 30% WP]Booting Stage
T3Positive Control[e.g., Hexaconazole 5% EC][Specify Rate][e.g., 5% EC]Booting Stage
T4Negative ControlUntreated (Water Spray)--Booting Stage

Table 3: Efficacy of this compound on Sheath Blight Severity

Treatment IDMean Disease Severity (%)Percent Disease Control (%)
T1[Calculated Value][Calculated Value]
T2[Calculated Value][Calculated Value]
T3[Calculated Value][Calculated Value]
T4[Calculated Value]0

Table 4: Effect of this compound on Rice Yield and Yield Components

Treatment IDGrain Yield (t/ha)1000-Grain Weight (g)Number of Panicles per Hill
T1[Measured Value][Measured Value][Measured Value]
T2[Measured Value][Measured Value][Measured Value]
T3[Measured Value][Measured Value][Measured Value]
T4[Measured Value][Measured Value][Measured Value]

Table 5: Phytotoxicity Assessment of this compound on Rice

Treatment IDPhytotoxicity Rating (0-10 Scale) at 7 DAT¹Phytotoxicity Rating (0-10 Scale) at 14 DAT¹
T1[Observed Value][Observed Value]
T2[Observed Value][Observed Value]
T3[Observed Value][Observed Value]
T400
¹DAT: Days After Treatment

3. Experimental Protocols

3.1. Experimental Design and Field Layout

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability. The field should be divided into blocks, with each block containing all treatments assigned randomly to individual plots. A buffer zone should be maintained between plots and blocks to prevent spray drift.

3.2. Crop Management

Standard agronomic practices for rice cultivation, including land preparation, sowing/transplanting, fertilization, and irrigation, should be followed uniformly across all plots.

3.3. Inoculum Production and Artificial Inoculation

To ensure uniform disease pressure, artificial inoculation with Rhizoctonia solani is recommended.

  • Culture: Grow R. solani on a suitable medium such as Potato Dextrose Agar (PDA).

  • Inoculum Preparation: Multiply the fungus on a sterilized substrate like rice straw-rice husk medium or sorghum grains.

  • Inoculation: At the maximum tillering stage, place the inoculum in the center of each rice hill, near the water line, to initiate infection.

3.4. This compound Application

  • Timing: Apply this compound at the booting stage of rice development for optimal sheath blight control.

  • Preparation of Spray Solution: Accurately weigh the required amount of this compound formulation for each plot and dissolve it in a specified volume of water to achieve the desired concentration.

  • Application Method: Use a calibrated knapsack sprayer to ensure uniform coverage of the foliage. Spray until runoff. The control plots should be sprayed with water.

3.5. Data Collection

3.5.1. Disease Severity Assessment

  • Timing: Assess disease severity at regular intervals, for example, 15 and 30 days after the last application.

  • Method: Randomly select 10-20 hills from each plot for assessment. Measure the height of the uppermost lesion and the total plant height to calculate the Relative Lesion Height (RLH) using the following formula:

    RLH (%) = (Height of the uppermost lesion / Total plant height) x 100

  • Disease Scoring: Alternatively, use the Standard Evaluation System (SES) for rice sheath blight from the International Rice Research Institute (IRRI) on a 0-9 scale.

3.5.2. Phytotoxicity Assessment

  • Timing: Visually assess phytotoxicity at 3, 7, and 14 days after application.

  • Method: Use a 0-10 rating scale where 0 = no phytotoxicity and 10 = complete plant death. Observe for symptoms such as leaf yellowing (chlorosis), scorching, necrosis, and stunting.

3.5.3. Yield and Yield Components

  • Harvesting: Harvest the grains from the net plot area of each plot, avoiding the border rows.

  • Yield: Record the grain yield per plot and calculate it in tonnes per hectare (t/ha) after adjusting for moisture content.

  • Yield Components: Determine the 1000-grain weight and the number of panicles per hill from a random subsample.

3.6. Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD. Treatment means should be compared using a suitable post-hoc test, such as Tukey's HSD or Duncan's Multiple Range Test (DMRT), at a significance level of p ≤ 0.05.

4. Mandatory Visualization

4.1. Proposed Mode of Action of this compound

G cluster_fungus Rhizoctonia solani Cell membrane Fungal Cell Membrane cytoplasm Cytoplasm disruption Membrane Disruption electrolytes Intracellular Electrolytes leakage Electrolyte Leakage disruption->membrane causes disruption->leakage growth_inhibition Mycelial Growth Inhibition leakage->growth_inhibition leads to This compound This compound This compound->disruption Interacts with G start Trial Planning & Design (RCBD) field_prep Field Preparation & Sowing start->field_prep inoculation Artificial Inoculation (R. solani) field_prep->inoculation application This compound Application (Booting Stage) inoculation->application data_collection Data Collection application->data_collection disease_severity Disease Severity (RLH / 0-9 Scale) data_collection->disease_severity phytotoxicity Phytotoxicity Assessment data_collection->phytotoxicity yield_data Yield & Yield Components data_collection->yield_data analysis Statistical Analysis (ANOVA) disease_severity->analysis phytotoxicity->analysis yield_data->analysis end Conclusion & Reporting analysis->end G cluster_treatments Treatments cluster_assessments Assessments T1 This compound (Rate 1) Efficacy Efficacy (Disease Control) T1->Efficacy Yield Crop Yield T1->Yield Safety Phytotoxicity T1->Safety T2 This compound (Rate 2) T2->Efficacy T2->Yield T2->Safety T3 Positive Control T3->Efficacy T3->Yield T3->Safety T4 Negative Control T4->Efficacy T4->Yield T4->Safety

References

Application Notes and Protocols for the Analytical Detection of Ferimzone Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ferimzone residues in various matrices. The protocols are based on established analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). A general protocol for the development of an immunoassay is also included.

Overview of Analytical Methods

The primary methods for the determination of this compound residues are chromatography-based techniques coupled with mass spectrometry. These methods offer high sensitivity and selectivity, which are crucial for residue analysis at low concentrations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is widely employed due to its efficiency in extracting a broad range of pesticides from complex matrices.[1][2][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prominently documented method for this compound analysis, offering excellent sensitivity and specificity, particularly for complex matrices like rice straw and brown rice.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less specific information is available for this compound, GC-MS is a powerful technique for the analysis of a wide range of pesticides and can be applied to this compound, especially when coupled with tandem mass spectrometry (MS/MS).[2][4][5][6][7][8][9][10][11]

  • Immunoassays (e.g., ELISA): Although no specific immunoassay for this compound is readily available in the literature, this section will provide a general protocol for the development of such an assay, which can be a valuable tool for rapid screening.[12][13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described in the subsequent sections.

Table 1: LC-MS/MS Method Performance for this compound Analysis in Rice Straw [1]

ParameterValue
Limit of Detection (LOD)Not explicitly stated, but LOQ is 0.005 mg/kg
Limit of Quantification (LOQ)0.005 mg/kg
Recovery Rates82.3% - 98.9% (at 0.01, 0.1, and 2 mg/kg)
Relative Standard Deviation (RSD)≤ 8.3%
Linearity (r²)> 0.99
Matrix Effects (%ME)-17.6% to -0.3%

Table 2: General Performance of QuEChERS-GC-MS/MS for Pesticide Residue Analysis

ParameterTypical Value Range
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg
Recovery Rates70% - 120%
Relative Standard Deviation (RSD)≤ 20%
Linearity (r²)> 0.99

Experimental Protocols

Method 1: this compound Residue Analysis by LC-MS/MS using QuEChERS

This protocol is optimized for the analysis of this compound in rice straw.[1]

3.1.1. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize the rice straw sample.

  • Extraction:

    • Weigh 3 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of Ethyl Acetate (EtOAc) and Acetonitrile (MeCN).

    • Add unbuffered partitioning salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Add 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18 sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 12000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumental Analysis

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient Elution:

    • Start at 80% B.

    • Ramp to 92% B over 3.3 min.

    • Increase to 98% B in 0.1 min and hold for 2.4 min.

    • Return to 80% B in 0.1 min and equilibrate for 3.4 min.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions for this compound [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound255.2132.291.1

3.1.3. Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction Extraction (EtOAc/MeCN + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA + C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for this compound residue analysis by LC-MS/MS.

Method 2: General Protocol for this compound Residue Analysis by GC-MS

This protocol provides a general framework for the analysis of this compound in fruits and vegetables using a QuEChERS extraction followed by GC-MS analysis.[2][4][11]

3.2.1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize the fruit or vegetable sample.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for pH-sensitive pesticides).

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take an aliquot of the supernatant.

    • Add d-SPE sorbents appropriate for the matrix (e.g., PSA for removing organic acids, C18 for fats, and graphitized carbon black for pigments).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Solvent Exchange (if necessary): The final extract can be exchanged into a more GC-compatible solvent like hexane or toluene.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3.2.2. GC-MS Instrumental Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Inlet Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 min.

  • Injection Mode: Splitless.

  • MS System: Triple quadrupole or single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM.

3.2.3. Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration GC_Separation GC Separation (DB-5ms Column) Filtration->GC_Separation Inject MS_Detection MS Detection (EI, SIM/MRM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for pesticide residue analysis by GC-MS.

Method 3: General Protocol for the Development of a Competitive Indirect ELISA for this compound

This protocol outlines the key steps for developing a competitive indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for the rapid screening of this compound.

3.3.1. Key Steps in ciELISA Development

  • Hapten Synthesis: Synthesize a hapten of this compound by introducing a functional group (e.g., carboxyl or amino group) for conjugation to a carrier protein.

  • Immunogen and Coating Antigen Preparation:

    • Conjugate the this compound hapten to a large carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to create the immunogen.

    • Conjugate the hapten to a different carrier protein (e.g., Ovalbumin, OVA) to create the coating antigen.

  • Antibody Production: Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies against this compound.

  • ELISA Protocol Development:

    • Coating: Coat microtiter plate wells with the coating antigen (this compound-OVA).

    • Blocking: Block the remaining protein-binding sites in the wells.

    • Competitive Reaction: Add standard solutions of this compound or sample extracts and the anti-Ferimzone antibody to the wells. This compound in the sample will compete with the coating antigen for binding to the antibody.

    • Washing: Wash the plate to remove unbound reagents.

    • Secondary Antibody Incubation: Add an enzyme-labeled secondary antibody that binds to the primary antibody.

    • Washing: Wash the plate again.

    • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

    • Signal Measurement: Measure the absorbance of the color, which is inversely proportional to the concentration of this compound in the sample.

  • Validation: Validate the developed ELISA for its sensitivity (IC50), specificity (cross-reactivity), accuracy, and precision.

3.3.2. Visualization of the ciELISA Principle

ciELISA_Principle cluster_high_this compound High this compound Concentration cluster_low_this compound Low this compound Concentration A1 [Antibody] + [this compound (Sample)] -> [Antibody-Ferimzone Complex] B1 [Coating Antigen] + [Free Antibody] -> Minimal Binding C1 Low Signal B1->C1 A2 [Antibody] + [this compound (Sample)] -> Minimal Complex Formation B2 [Coating Antigen] + [Free Antibody] -> High Binding C2 High Signal B2->C2

Caption: Principle of competitive indirect ELISA for this compound.

Concluding Remarks

The choice of analytical method for this compound residue detection will depend on the specific requirements of the study, including the matrix, required sensitivity, and sample throughput. LC-MS/MS offers the highest sensitivity and selectivity and is the recommended method for confirmatory analysis and trace-level quantification. GC-MS provides a robust alternative, particularly for multi-residue screening. While not yet established for this compound, immunoassays hold the potential for rapid and high-throughput screening applications. The protocols provided herein serve as a comprehensive guide for researchers to establish and validate analytical methods for this compound residue analysis in their laboratories.

References

Application Note: Quantitative Analysis of Ferimzone in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of the fungicide Ferimzone in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, is suitable for a range of plant matrices, including cereal grains, fruits, and leafy vegetables. This document outlines the complete workflow from sample preparation to data acquisition and analysis, and includes key performance data such as limit of quantification, recovery rates, and mass spectrometric parameters.

Introduction

This compound is a systemic fungicide used to control a variety of fungal diseases in crops, most notably rice blast.[1] Its mode of action involves the disruption of fungal cell membrane function, leading to the leakage of electrolytes.[1][2] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety and for research into its environmental fate and metabolism. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[3] This application note presents a robust and validated method for the determination of this compound in diverse plant materials.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined sample preparation process involving solvent extraction and partitioning followed by dispersive solid-phase extraction (d-SPE) for cleanup.[4] The following protocol is a general guideline and may require minor modifications depending on the specific plant matrix.

Materials:

  • Homogenized plant tissue sample

  • Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 5-10 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like grains, add an appropriate amount of water to rehydrate the sample before extraction.[5]

    • Add 10 mL of an extraction solvent mixture of Acetonitrile and Ethyl Acetate (1:1, v/v).[1][2]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper organic layer and transfer it to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The PSA removes polar matrix components, while C18 removes non-polar interferences.[6]

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components. For example: 5% B to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor ion and product ions for this compound should be optimized. Based on available data, the following transitions can be used.[4]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)Collision Energy (eV)
This compound255.2132.291.1Instrument Dependent

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance of the described method, compiled from various studies on this compound analysis in rice straw, which can be considered a representative complex plant matrix.[4][6]

Table 1: Method Validation Data for this compound Analysis

ParameterValueReference
Limit of Quantification (LOQ)0.005 mg/kg[4][6]
Linearity (R²)>0.99[7]
Intraday Precision (RSD%)< 10%[8]
Interday Precision (RSD%)< 15%[8]

Table 2: Recovery Rates of this compound in a Plant Matrix

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD%)Reference
0.0182.3 - 98.9≤ 8.3[4][6]
0.182.3 - 98.9≤ 8.3[4][6]
2.082.3 - 98.9≤ 8.3[4][6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Plant Tissue Homogenization Extraction QuEChERS Extraction (MeCN/EtOAc, Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Mechanism of Action of this compound

G This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Interacts with Membrane Cell Membrane Disruption Membrane Function Disruption Membrane->Disruption Leads to Leakage Electrolyte Leakage Disruption->Leakage Growth_Inhibition Mycelial Growth Inhibition Leakage->Growth_Inhibition

Caption: Proposed mechanism of action of this compound on fungal cells.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of plant tissues. The use of the QuEChERS sample preparation protocol ensures high-throughput analysis with excellent recovery and minimal matrix effects. This method is well-suited for routine monitoring of this compound residues in agricultural products and for research applications in plant science and food safety.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ferimzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferimzone is a systemic fungicide recognized for its efficacy against a range of fungal pathogens, notably Pyricularia oryzae, the causative agent of rice blast disease.[1][2] Understanding the in vitro efficacy of this compound is a critical step in the research and development of new antifungal formulations and for elucidating its precise mechanism of action. These application notes provide a detailed framework of protocols to assess the antifungal properties of this compound, focusing on its known disruptive effects on fungal membrane function and its impact on fungal growth and viability.[1][2][3] While the primary mode of action is believed to be the disruption of membrane integrity, recent studies suggest a possible secondary effect on energy metabolism pathways.[4][5]

The following protocols are designed to be adaptable for various fungal species and can be implemented in a standard microbiology or cell biology laboratory.

Key Experimental Assays

A multi-faceted approach is recommended to comprehensively evaluate the in vitro efficacy of this compound. The following assays provide a robust characterization of its antifungal activity:

  • Mycelial Growth Inhibition Assay: To determine the direct inhibitory effect of this compound on the vegetative growth of fungi.

  • Spore Germination Assay: To assess the impact of this compound on the crucial early stages of fungal development.

  • Membrane Permeability Assay (Electrolyte Leakage): To investigate the primary proposed mechanism of action involving the disruption of the fungal cell membrane.

  • Cell Viability Assay (Fungistatic vs. Fungicidal Determination): To distinguish between the inhibition of growth and the direct killing of fungal cells.

Data Presentation

Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for data presentation.

Table 1: Mycelial Growth Inhibition of [Fungal Species] by this compound

This compound Concentration (µg/mL)Mean Radial Growth (mm) ± SDPercent Inhibition (%)EC50 (µg/mL)
0 (Control)0
1
5
10
20
50

Table 2: Effect of this compound on Spore Germination of [Fungal Species]

This compound Concentration (µg/mL)Mean Germinated Spores (%) ± SDPercent Inhibition of Germination (%)
0 (Control)0
1
5
10
20
50

Table 3: Electrolyte Leakage from [Fungal Species] Mycelia Induced by this compound

This compound Concentration (µg/mL)Mean Electrical Conductivity (µS/cm) ± SDPercent Increase in Leakage (%)
0 (Control)0
1
5
10
20
50

Table 4: Viability of [Fungal Species] Mycelia after this compound Treatment

This compound Concentration (µg/mL)Mean Absorbance (OD) ± SD (e.g., XTT/MTT Assay)Percent Viability (%)
0 (Control)100
1
5
10
20
50

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the radial growth of a fungal colony on a solid medium.

Materials:

  • Fungal culture of interest (e.g., Pyricularia oryzae)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Protocol:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture.

  • Place the fungal plug, mycelial side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the fungal species (e.g., 25-28°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the percent inhibition against the logarithm of the this compound concentration.

Spore Germination Assay

This assay evaluates the effect of this compound on the ability of fungal spores to germinate and form germ tubes.

Materials:

  • Fungal spore suspension of known concentration

  • Sterile microscope slides and coverslips

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • This compound stock solution

  • Microscope

Protocol:

  • Prepare a spore suspension from a mature fungal culture in sterile distilled water. Adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Prepare different concentrations of this compound in a suitable liquid medium or sterile water.

  • Mix equal volumes of the spore suspension and the this compound solutions to achieve the desired final concentrations.

  • Pipette a small drop (e.g., 20 µL) of each mixture onto a sterile microscope slide.

  • Place the slides in a humid chamber to prevent drying.

  • Incubate at the optimal temperature for germination for a predetermined time (e.g., 6-24 hours).

  • After incubation, place a coverslip over the drop and observe under a microscope.

  • Count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.

  • Calculate the percentage of spore germination for each treatment.

  • Calculate the percentage inhibition of germination relative to the control.

Membrane Permeability Assay (Electrolyte Leakage)

This assay measures the leakage of electrolytes from fungal mycelia as an indicator of membrane damage caused by this compound.[1][2]

Materials:

  • Actively growing fungal mycelia

  • Sterile distilled water

  • This compound stock solution

  • Conductivity meter

  • Shaking incubator

Protocol:

  • Grow the fungus in a liquid medium for a suitable period (e.g., 3-5 days).

  • Harvest the mycelia by filtration and wash thoroughly with sterile distilled water to remove any residual medium.

  • Transfer a known weight of the washed mycelia (e.g., 1 g) into flasks containing a known volume of sterile distilled water (e.g., 50 mL).

  • Add this compound to the flasks to achieve the desired final concentrations.

  • Incubate the flasks on a shaker at a moderate speed (e.g., 120 rpm) at room temperature.

  • Measure the electrical conductivity of the suspension at various time points (e.g., 0, 1, 2, 4, 6 hours) using a conductivity meter.

  • After the final reading, boil the mycelial suspension for 10 minutes to cause complete leakage of electrolytes and measure the conductivity again (this represents 100% leakage).

  • Express the electrolyte leakage as a percentage of the total conductivity after boiling.

Cell Viability Assay

This assay helps to determine whether this compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.

Materials:

  • Fungal mycelia or spores

  • Liquid growth medium

  • This compound stock solution

  • Sterile microtiter plates (96-well)

  • Viability indicator dye (e.g., XTT, MTT, or resazurin)

  • Microplate reader

Protocol:

  • Prepare a fungal inoculum (mycelial homogenate or spore suspension) in a liquid growth medium.

  • Dispense the inoculum into the wells of a 96-well microtiter plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate under appropriate conditions.

  • After the incubation period, add the viability indicator dye to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • To distinguish between fungistatic and fungicidal effects, after the initial treatment with this compound, wash the mycelia or spores to remove the compound and re-incubate them in fresh, drug-free medium. Assess viability again after a further incubation period. A recovery of growth indicates a fungistatic effect, while a continued lack of viability suggests a fungicidal effect.[1][2]

Visualizations

Experimental_Workflow_for_Ferimzone_Efficacy_Testing cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Fungal_Culture Fungal Culture (e.g., P. oryzae) Mycelial_Growth Mycelial Growth Inhibition Assay Fungal_Culture->Mycelial_Growth Spore_Germination Spore Germination Assay Fungal_Culture->Spore_Germination Membrane_Permeability Membrane Permeability (Electrolyte Leakage) Fungal_Culture->Membrane_Permeability Cell_Viability Cell Viability Assay Fungal_Culture->Cell_Viability Ferimzone_Stock This compound Stock Solution Ferimzone_Stock->Mycelial_Growth Ferimzone_Stock->Spore_Germination Ferimzone_Stock->Membrane_Permeability Ferimzone_Stock->Cell_Viability EC50 EC50 Calculation Mycelial_Growth->EC50 Inhibition_Percentage Inhibition % Mycelial_Growth->Inhibition_Percentage Spore_Germination->Inhibition_Percentage Leakage_Profile Electrolyte Leakage Profile Membrane_Permeability->Leakage_Profile Viability_Assessment Fungistatic vs. Fungicidal Cell_Viability->Viability_Assessment

Caption: Overall workflow for in vitro efficacy testing of this compound.

Ferimzone_Signaling_Pathway This compound This compound Fungal_Cell_Membrane Fungal Cell Membrane This compound->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Leads to Electrolyte_Leakage Electrolyte Leakage (e.g., H+, K+) Membrane_Disruption->Electrolyte_Leakage Fungistatic_Effect Fungistatic Effect (Growth Inhibition) Membrane_Disruption->Fungistatic_Effect pH_Decrease Decrease in External pH Electrolyte_Leakage->pH_Decrease

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

References

Application Notes and Protocols for the Synthesis and Fungicidal Screening of Ferimzone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Ferimzone analogs and the evaluation of their fungicidal activity. The protocols detailed below are based on established methodologies and findings from recent studies, offering a practical framework for the discovery and development of new fungicidal agents.

Introduction

This compound is a systemic fungicide known for its efficacy against a range of fungal pathogens in agriculture. The development of this compound analogs through strategies like scaffold hopping is a promising approach to discover new compounds with improved fungicidal activity, broader spectrum, or enhanced physicochemical properties. This document outlines the synthesis of a series of this compound analogs and the subsequent in vitro screening to determine their fungicidal potency.

Data Presentation: Fungicidal Activity of this compound Analogs

The in vitro fungicidal activity of newly synthesized this compound analogs was evaluated against a panel of pathogenic fungi. The results, expressed as EC50 values (the concentration of the compound that inhibits 50% of fungal growth), are summarized in the tables below. Lower EC50 values indicate higher fungicidal potency.

Table 1: Fungicidal Activity (EC50 in μg/mL) of this compound Analogs Against Cercospora arachidicola and Alternaria solani

Compound IDR GroupCercospora arachidicolaAlternaria solani
This compound 2-CH₃10.2325.18
5a H>50>50
5b 2-F15.7130.15
5c 2-Cl12.8928.43
5d 2-Br11.5626.89
5e 2-I10.9825.76
5f 2-CF₃18.9235.41
5g 2-OCH₃20.1138.92
5h 3-CH₃11.8727.34
5i 3-F14.3229.87
5j 3-Cl12.0127.98
5k 3-Br11.2326.12
5l 3-CF₃17.8833.54
5m 4-CH₃12.3428.11
5n 4-F13.9829.54
5o 4-Cl10.8712.54
5p 4-Br11.0125.87
5q 4-CF₃16.5431.87

Table 2: Fungicidal Activity (EC50 in μg/mL) of this compound Analogs Against Rhizoctonia solani and Fusarium graminearum

Compound IDR GroupRhizoctonia solaniFusarium graminearum
This compound 2-CH₃5.678.92
5q 4-CF₃1.175.54
6a 2,4-diCl1.894.98
6b 2,4-diF4.569.87
6c 2-Cl-4-F3.217.65
6d 2-F-4-Cl3.848.12
6e 2,6-diCl6.7810.23
6f 2,6-diF8.9112.34

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs is achieved through a two-step process involving the preparation of the key intermediate, 2-hydrazinyl-4,6-dimethylpyrimidine, followed by its condensation with appropriately substituted acetophenones.

1. Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine (Intermediate 1)

  • Materials: 2-chloro-4,6-dimethylpyrimidine, hydrazine hydrate (80%), ethanol.

  • Procedure:

    • Dissolve 2-chloro-4,6-dimethylpyrimidine (10 mmol) in ethanol (50 mL).

    • Add hydrazine hydrate (80%, 20 mmol) dropwise to the solution at room temperature.

    • Stir the reaction mixture at reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Wash the resulting solid with cold water and dry under vacuum to obtain 2-hydrazinyl-4,6-dimethylpyrimidine.

2. General Procedure for the Synthesis of this compound Analogs (e.g., 5a-q, 6a-f)

  • Materials: 2-hydrazinyl-4,6-dimethylpyrimidine, substituted acetophenones, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 2-hydrazinyl-4,6-dimethylpyrimidine (1 mmol) and the appropriate substituted acetophenone (1.1 mmol) in ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

    • If necessary, purify the product by recrystallization from ethanol.

In Vitro Fungicidal Screening: Mycelial Growth Inhibition Assay

The fungicidal activity of the synthesized analogs is determined using the poisoned food technique, which measures the inhibition of mycelial growth.[1]

  • Materials: Potato Dextrose Agar (PDA) medium, stock solutions of test compounds in a suitable solvent (e.g., DMSO), fungal cultures, sterile petri dishes, cork borer.

  • Procedure:

    • Prepare stock solutions of the test compounds and this compound (positive control) at a concentration of 10 mg/mL in DMSO.

    • Autoclave PDA medium and cool it to 50-60 °C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 μg/mL). A control plate with only DMSO should also be prepared.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.

    • Incubate the plates at 25 ± 1 °C in the dark.

    • Measure the colony diameter in two perpendicular directions when the fungal growth in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by probit analysis of the inhibition data.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Analog Synthesis A 2-chloro-4,6-dimethylpyrimidine C 2-hydrazinyl-4,6-dimethylpyrimidine (Intermediate 1) A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound Analogs C->E Ethanol, Acetic Acid, Reflux D Substituted Acetophenones D->E

Caption: General workflow for the synthesis of this compound analogs.

Fungicidal_Screening_Workflow prep Prepare PDA Medium with Test Compounds inoc Inoculate with Fungal Mycelial Disc prep->inoc incub Incubate at 25°C inoc->incub measure Measure Colony Diameter incub->measure calc Calculate % Inhibition and EC50 measure->calc

Caption: Workflow for in vitro fungicidal screening.

Ferimzone_Mode_of_Action This compound This compound / Analog Membrane Fungal Cell Membrane This compound->Membrane Metabolism Downregulation of Energy Metabolism (Starch, Sucrose, Lipids) This compound->Metabolism Disruption Membrane Disruption Membrane->Disruption Leakage Electrolyte Leakage Disruption->Leakage Growth Inhibition of Fungal Growth and Reproduction Leakage->Growth Metabolism->Growth

Caption: Proposed mode of action of this compound and its analogs.

Discussion on the Mode of Action

While the precise molecular target of this compound is still under investigation, studies suggest that its primary mode of action involves the disruption of fungal cell membrane integrity.[2] This leads to the leakage of essential electrolytes from the mycelia, ultimately inhibiting fungal growth.[2] Recent research on potent this compound analogs, such as compound 5q, has also indicated a significant downregulation of energy metabolism pathways, including those related to starch, sucrose, lipids, and glutathione, following treatment.[3] This suggests a multi-faceted impact on fungal cellular processes, contributing to the observed fungistatic and fungicidal effects.

References

Application of Ferimzone for Controlling Brown Spot in Rice: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferimzone is a systemic pyrimidine fungicide recognized for its efficacy in controlling various fungal diseases in rice, including brown spot caused by the fungus Cochliobolus miyabeanus (also known as Bipolaris oryzae or Helminthosporium oryzae). This document provides detailed application notes and protocols for the use of this compound in research and development settings for the management of rice brown spot. This compound is noted for its curative properties against this significant rice disease.[1][2] Brown spot can lead to substantial quantitative and qualitative losses in rice production, with severe infections causing yield losses of up to 45%.[2]

Mechanism of Action

This compound's primary mode of action is the disruption of the fungal cell membrane's function.[1][2] This disruption is thought to inhibit mycelial growth and spore germination.[1] Studies on the closely related rice blast fungus, Pyricularia oryzae, have shown that this compound causes the leakage of electrolytes from the mycelia, leading to a decrease in the pH of the surrounding medium, which is indicative of compromised membrane integrity.[2] The action of this compound is considered fungistatic, and its binding to cellular target components appears to be relatively loose, as its effects can be nullified by transferring the treated spores or mycelia to a toxicant-free medium.[2]

Data Presentation

Table 1: In-Vitro Efficacy of this compound against Pyricularia oryzae Mycelial Growth

This compound Concentration (µg/ml)Mycelial Growth Inhibition (%)
5>96
≥5>96

Source: Data extrapolated from studies on Pyricularia oryzae, as specific quantitative data for Cochliobolus miyabeanus was not available in the search results.[2]

Experimental Protocols

The following protocols are designed to guide researchers in the evaluation of this compound for the control of brown spot in rice under laboratory and field conditions.

Protocol 1: In-Vitro Evaluation of this compound Efficacy (Poisoned Food Technique)

Objective: To determine the effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of Cochliobolus miyabeanus.

Materials:

  • Pure culture of Cochliobolus miyabeanus

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like ethanol)

  • Sterile petri plates (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Prepare a series of this compound concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/ml) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.

    • A control set of plates should be prepared with the solvent used for the this compound stock solution at the same concentration as in the treated plates.

    • Pour approximately 20 ml of the poisoned and control media into sterile petri plates and allow them to solidify.

  • Inoculation:

    • From the periphery of a 7-10 day old culture of Cochliobolus miyabeanus, cut 5 mm mycelial discs using a sterile cork borer.

    • Aseptically place one mycelial disc in the center of each prepared PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at 28 ± 2°C in an inverted position.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition = [(C - T) / C] x 100

      • Where:

        • C = Average colony diameter in the control plate

        • T = Average colony diameter in the treated plate

    • Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Protocol 2: Greenhouse/Field Evaluation of this compound for Brown Spot Control

Objective: To assess the efficacy of this compound in controlling brown spot disease on rice plants and its impact on yield.

Materials:

  • Rice seeds of a susceptible variety

  • Pots with sterilized soil (for greenhouse study) or a prepared field plot

  • Cochliobolus miyabeanus spore suspension

  • This compound formulation for spraying

  • Knapsack sprayer

  • Standard agronomic inputs (fertilizers, etc.)

Procedure:

  • Plant Husbandry:

    • Raise rice seedlings and transplant them into pots or the field according to standard agricultural practices.

    • Maintain appropriate water and nutrient levels throughout the experiment.

  • Inoculum Preparation:

    • Prepare a spore suspension of Cochliobolus miyabeanus from a 10-14 day old culture by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod.

    • Filter the suspension through a double layer of sterile cheesecloth.

    • Adjust the spore concentration to approximately 1 x 10⁵ spores/ml using a hemocytometer.

  • Inoculation:

    • At the tillering or booting stage, inoculate the rice plants by spraying the spore suspension until runoff.

    • Maintain high humidity for 24-48 hours post-inoculation to facilitate infection.

  • Fungicide Application:

    • Prepare different concentrations of this compound spray solution as per the experimental design.

    • Apply the fungicide treatments at a specified time point, for example, 24 hours before inoculation (preventive), 48 hours after inoculation (curative), or at the first appearance of disease symptoms.

    • Include an untreated control (sprayed with water) and a vehicle control (sprayed with the solvent used for this compound formulation).

  • Disease Assessment:

    • Record the disease severity at regular intervals (e.g., 7, 14, and 21 days after inoculation) using a standard disease rating scale (e.g., 0-9 scale where 0 is no disease and 9 is severe infection).

    • Calculate the Percent Disease Index (PDI) using the formula:

      • PDI = [Sum of (numerical rating x number of leaves in that rating) / (Total number of leaves observed x Maximum rating)] x 100

  • Yield Data Collection:

    • At maturity, harvest the plants from each treatment.

    • Record yield parameters such as the number of panicles per plant, number of grains per panicle, 1000-grain weight, and total grain yield.

  • Data Analysis:

    • Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.

Signaling Pathways and Experimental Workflows

Rice Defense Signaling Against Cochliobolus miyabeanus

The defense response of rice against Cochliobolus miyabeanus involves a complex interplay of signaling pathways, with ethylene (ET) and abscisic acid (ABA) playing significant roles. Research suggests that the pathogen may attempt to hijack the rice ethylene pathway to promote its own virulence.

Rice_Defense_Signaling cluster_pathogen Cochliobolus miyabeanus cluster_rice_cell Rice Cell Pathogen Pathogen Attack ET_Pathogen Fungal Ethylene Production/Action Pathogen->ET_Pathogen produces/influences ET_Signaling Ethylene Signaling Pathway ET_Pathogen->ET_Signaling hijacks Susceptibility Increased Susceptibility ET_Signaling->Susceptibility promotes ABA_Signaling Abscisic Acid (ABA) Signaling OsMPK5 OsMPK5 (MAP Kinase) ABA_Signaling->OsMPK5 activates Resistance Enhanced Resistance ABA_Signaling->Resistance leads to OsMPK5->ET_Signaling represses

Caption: Rice defense signaling against C. miyabeanus.

Experimental Workflow for Fungicide Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like this compound against rice brown spot.

Fungicide_Efficacy_Workflow A 1. Inoculum Preparation (C. miyabeanus spore suspension) D 4. Inoculation of Rice Plants A->D B 2. Rice Plant Cultivation (Susceptible variety) C 3. Fungicide Application (this compound at various concentrations) B->C C->D E 5. Incubation (Controlled environment) D->E F 6. Disease Severity Assessment (Using 0-9 scale) E->F G 7. Yield Data Collection (At maturity) E->G H 8. Data Analysis (Statistical evaluation) F->H G->H

Caption: Workflow for fungicide efficacy evaluation.

References

Best Practices for Ferimzone Formulation and Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferimzone is a systemic fungicide belonging to the pyrimidine class of chemicals. It is primarily used in agricultural settings to control a range of fungal diseases, most notably rice blast caused by Pyricularia oryzae. Its mode of action involves the disruption of fungal cell membrane function, leading to the leakage of electrolytes and subsequent inhibition of mycelial growth.[1] This document provides detailed application notes and protocols for the formulation and application of this compound for research and development purposes.

Data Presentation

Efficacy and Toxicity Data

The following tables summarize key quantitative data regarding the efficacy and toxicity of this compound.

ParameterOrganism/SystemValueReference
Mycelial Growth InhibitionPyricularia oryzae>96% at 5 µg/mL[1]
Mycelial Growth Inhibition (Analog 5q)Rhizoctonia solaniEC50: 1.17 - 3.84 µg/mL[2]
In vivo Efficacy (Analog 5q)Pyricularia oryzae on rice90% efficacy at 200 µg/mL[2]
In vivo Efficacy (this compound)Pyricularia oryzae on rice70% efficacy at 200 µg/mL[2]
No-Observed-Adverse-Effect Level (NOAEL)Rats (2-year study)1.94 mg/kg bw/day
Acceptable Daily Intake (ADI)Humans0.019 mg/kg bw/day

Experimental Protocols

Formulation Protocols

This compound is commonly available in commercial formulations such as suspension concentrates (SC) and is often combined with other fungicides like tricyclazole and fthalide to broaden its spectrum of activity and manage resistance. For laboratory and research purposes, the following protocols outline the preparation of common formulation types.

1. Suspension Concentrate (SC) Formulation

Suspension concentrates are formulations where the solid active ingredient is dispersed in water.

  • Materials:

    • This compound (technical grade, >97%)

    • Wetting agent (e.g., sodium dodecyl sulfate)

    • Dispersing agent (e.g., lignosulfonate)

    • Antifreeze agent (e.g., propylene glycol)

    • Thickening agent (e.g., xanthan gum)

    • Antifoaming agent (e.g., silicone-based)

    • Deionized water

  • Protocol:

    • In a beaker, dissolve the wetting agent and dispersing agent in a portion of the deionized water.

    • Slowly add the technical-grade this compound powder to the solution while stirring continuously with a high-shear mixer to form a slurry.

    • Mill the slurry using a bead mill to achieve the desired particle size (typically 2-5 µm).

    • In a separate container, prepare a solution of the antifreeze agent and thickening agent in the remaining deionized water.

    • Slowly add the thickener solution to the milled slurry with gentle agitation.

    • Add the antifoaming agent and mix until a homogenous suspension is obtained.

    • Store the final formulation in a sealed container at room temperature, protected from light.

2. Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.

  • Materials:

    • This compound (technical grade, >97%)

    • Inert carrier (e.g., kaolin clay, silica)

    • Wetting agent (e.g., sodium lauryl sulfate)

    • Dispersing agent (e.g., sodium lignosulfonate)

  • Protocol:

    • Thoroughly mix the technical-grade this compound, inert carrier, wetting agent, and dispersing agent in a blender or powder mixer.

    • Mill the powder mixture using an air mill or hammer mill to achieve a fine, uniform particle size.

    • Package the wettable powder in a moisture-proof container.

    • To use, suspend the desired amount of the wettable powder in water with agitation to form a sprayable suspension.

Application Protocols

1. In Vitro Antifungal Activity Assay

This protocol determines the inhibitory effect of this compound on the mycelial growth of a target fungus.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Target fungal culture (e.g., Pyricularia oryzae)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Sterile petri dishes

    • Sterile cork borer or scalpel

    • Incubator

  • Protocol:

    • Prepare PDA medium and autoclave.

    • Allow the medium to cool to approximately 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL). Also, prepare a control plate with DMSO alone.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

    • Incubate the plates at the optimal temperature for the target fungus (e.g., 25-28°C).

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

2. Field Application Protocol for Rice Blast Control (General Guideline)

This protocol provides a general framework for applying this compound in a field setting to control rice blast. Specific application rates and timings may need to be adjusted based on disease pressure, environmental conditions, and local regulations.

  • Materials:

    • This compound formulation (e.g., Suspension Concentrate)

    • Sprayer (e.g., backpack sprayer, unmanned aerial vehicle - UAV)

    • Personal Protective Equipment (PPE) as per product label

    • Water

  • Protocol:

    • Timing of Application: Apply this compound as a protective spray before the onset of the disease or at the very early stages of disease development. For rice blast, this is typically at the late tillering to early booting stage. A second application may be necessary at the panicle emergence stage.

    • Preparation of Spray Solution:

      • Calibrate the sprayer to determine the required volume of water per unit area.

      • Fill the spray tank with half the required amount of water.

      • Add the recommended amount of this compound formulation to the tank.

      • Add the remaining water to the tank and agitate thoroughly to ensure a uniform suspension.

    • Application:

      • Apply the spray solution uniformly over the crop canopy, ensuring thorough coverage of the leaves and panicles.

      • Avoid spraying during periods of high wind or rain.

    • Post-Application:

      • Clean the sprayer thoroughly after use.

      • Monitor the crop for disease development and reapply if necessary, adhering to the recommended spray interval.

Analytical Protocol: Quantification of this compound Residues

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound residues from a plant matrix, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Materials:

    • Homogenized sample matrix (e.g., rice straw)

    • Acetonitrile (ACN)

    • Magnesium sulfate (anhydrous)

    • Sodium chloride

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Centrifuge and centrifuge tubes

    • LC-MS/MS system

  • Protocol:

    • Extraction:

      • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

      • Add 10 mL of ACN.

      • Shake vigorously for 1 minute.

      • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

      • Shake vigorously for 1 minute.

      • Centrifuge at 4000 rpm for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

      • Transfer a 1 mL aliquot of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

      • Vortex for 30 seconds.

      • Centrifuge at 10,000 rpm for 5 minutes.

    • Analysis:

      • Take an aliquot of the cleaned-up supernatant for LC-MS/MS analysis.

      • Quantify this compound concentration by comparing the peak area to a matrix-matched calibration curve.

Visualizations

Signaling Pathways and Workflows

Ferimzone_Mechanism_of_Action This compound This compound FungalCell Fungal Cell This compound->FungalCell Interacts with PlasmaMembrane Plasma Membrane This compound->PlasmaMembrane Targets CopperTransport Copper Transport System (e.g., Ctr, Ccc2) This compound->CopperTransport May interfere with MembranePotential Disruption of Membrane Potential PlasmaMembrane->MembranePotential ElectrolyteLeakage Electrolyte Leakage (K+, H+) MycelialGrowth Inhibition of Mycelial Growth ElectrolyteLeakage->MycelialGrowth MembranePotential->ElectrolyteLeakage MembranePotential->MycelialGrowth

Caption: Proposed mechanism of action of this compound on a fungal cell.

QuEChERS_Workflow start Start: Homogenized Sample extraction 1. Extraction - Add Acetonitrile - Shake - Add MgSO4 and NaCl - Shake start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant ACN Phase cleanup 3. d-SPE Cleanup - Add MgSO4, PSA, and C18 - Vortex supernatant->cleanup centrifuge2 4. Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract Cleaned Extract analysis 5. LC-MS/MS Analysis final_extract->analysis

Caption: Workflow for this compound residue analysis using the QuEChERS method.

References

Application Notes & Protocols: QuEChERS Method for Ferimzone Analysis in Rice Straw

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferimzone is a fungicide utilized for the control of rice blast.[1] Given that rice straw is often repurposed as livestock feed and compost, monitoring pesticide residues in this matrix is crucial for ensuring food safety and environmental health.[1][2] The complex and low-moisture nature of rice straw, however, presents significant analytical challenges, primarily due to severe matrix effects that can interfere with accurate quantification.[1][2]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been widely adopted for pesticide residue analysis.[1][3] This application note details an optimized QuEChERS protocol for the extraction and cleanup of this compound and its isomers from rice straw, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This method has been validated to provide high recovery rates and sensitivity, making it suitable for routine monitoring.[1][2]

Quantitative Data Summary

The performance of this optimized QuEChERS method for this compound analysis in rice straw is summarized below. The method demonstrates excellent sensitivity, accuracy, and precision, with minimal matrix effects.[1][4]

Table 1: Method Validation Parameters for this compound Analysis in Rice Straw

ParameterThis compound Z-isomerThis compound E-isomer
Limit of Quantification (LOQ)0.005 mg/kg0.005 mg/kg
Linearity (r²)> 0.999> 0.999
Matrix Effect (%)-0.3%-7.1%

Data sourced from a study on this compound and tricyclazole analysis in rice straw.[1][4]

Table 2: Recovery Rates of this compound at Different Spiking Levels

Spiking Level (mg/kg)This compound Z-isomer Recovery (%) (RSD ≤ %)This compound E-isomer Recovery (%) (RSD ≤ %)
0.0182.3% (RSD ≤ 8.3%)82.3% - 98.9% (RSD ≤ 8.3%)
0.182.3% - 98.9% (RSD ≤ 8.3%)82.3% - 98.9% (RSD ≤ 8.3%)
2.082.3% - 98.9% (RSD ≤ 8.3%)82.3% - 98.9% (RSD ≤ 8.3%)

The permissible range for recovery rates is 82.3–98.9% with a relative standard deviation (RSD) of ≤ 8.3%.[1][2]

Experimental Protocol

This section provides a detailed step-by-step procedure for the analysis of this compound in rice straw using the optimized QuEChERS method.

1. Materials and Reagents

  • Solvents: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), both analytical grade.[1]

  • Salts: Unbuffered sodium chloride (NaCl) and magnesium sulfate (MgSO₄).[1]

  • d-SPE Sorbents: Primary-secondary amine (PSA) and octadecylsilane (C18).[1][2]

  • Standards: Analytical grade this compound Z-isomer reference standard. The E-isomer is a photolysis transformation product.[1]

2. Sample Preparation and Homogenization

  • Collect representative rice straw samples.

  • Dry the samples to a constant weight.

  • Chop or grind the dried straw into a fine, homogenous powder.[5] This step is critical for ensuring representative sampling and efficient extraction.

  • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.[4]

3. QuEChERS Extraction

  • Weigh 2 g of the homogenized rice straw sample into a 50 mL centrifuge tube.

  • Add 10 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Acetonitrile (EtOAc/MeCN).[1]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.

  • Add unbuffered partitioning salts: 4 g of MgSO₄ and 1 g of NaCl.[1]

  • Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates and ensure proper partitioning.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper organic supernatant into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain 25 mg of PSA and 25 mg of C18 sorbent.[1][2]

  • Vortex the d-SPE tube for 30 seconds to facilitate the interaction of the matrix components with the sorbents.

  • Centrifuge the tube at 12,000 rpm for 3 minutes.

  • The resulting supernatant is the cleaned-up extract.

5. LC-MS/MS Analysis

  • Transfer the final cleaned-up extract into an autosampler vial.

  • Analyze the extract using a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) for the quantification of this compound isomers.[1]

Visualizations

Below are diagrams illustrating the key aspects of this analytical workflow.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Rice Straw Sample Homogenize Homogenize (Grind) Sample->Homogenize Weigh Weigh 2g of Sample Homogenize->Weigh AddSolvent Add 10mL EtOAc/MeCN (1:1) Weigh->AddSolvent Vortex1 Vortex (1 min) AddSolvent->Vortex1 AddSalts Add 4g MgSO4 + 1g NaCl Vortex1->AddSalts Shake Shake (1 min) AddSalts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer AddSorbents d-SPE Tube (25mg PSA + 25mg C18) Transfer->AddSorbents Vortex2 Vortex (30 sec) AddSorbents->Vortex2 Centrifuge2 Centrifuge (12000 rpm, 3 min) Vortex2->Centrifuge2 FinalExtract Final Cleaned Extract Centrifuge2->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Logical_Relationships cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Desired Outcome Matrix Complex Rice Straw Matrix (Low Moisture, High Cellulose) Interference Severe Matrix Effects (Ion Suppression/Enhancement) Matrix->Interference QuEChERS QuEChERS Method Interference->QuEChERS addressed by Extraction EtOAc/MeCN (1:1) Extraction QuEChERS->Extraction Partition Unbuffered Salts Partitioning QuEChERS->Partition Cleanup PSA + C18 d-SPE Cleanup QuEChERS->Cleanup Outcome Accurate & Sensitive This compound Quantification Extraction->Outcome contributes to Partition->Outcome contributes to Cleanup->Outcome leads to

References

Application Notes and Protocols for Studying the Systemic Movement of Ferimzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for elucidating the systemic movement, tissue distribution, and metabolic fate of Ferimzone, a systemic pyrimidine fungicide. The following protocols are designed to deliver robust and reproducible data for pharmacokinetic and pharmacodynamic assessments.

Introduction

This compound is a systemic fungicide with known curative activity against rice blast and brown spot diseases.[1] Its efficacy is dependent on its ability to be absorbed and translocated within the host organism. Understanding the dynamics of its systemic movement is crucial for optimizing dosing regimens, assessing potential off-target effects, and developing next-generation analogs. The primary mode of action of this compound is the disruption of fungal cell membrane function.[1][2] While its fungicidal properties are established, a detailed understanding of its journey from the point of application to the site of action is essential for a complete pharmacological profile.

Experimental Objectives

The primary objectives of these experimental protocols are to:

  • Qualitatively and quantitatively map the distribution of this compound in a model organism over time.

  • Identify and quantify major metabolites of this compound in various tissues.

  • Elucidate the primary routes of absorption, distribution, and accumulation.

  • Provide a comparative analysis of different analytical techniques for tracking small molecule fungicides.

Recommended Analytical Techniques

A multi-pronged approach employing both label-free and labeled methodologies is recommended for a comprehensive analysis of this compound's systemic movement.

  • Mass Spectrometry Imaging (MSI): A powerful, label-free technique for visualizing the spatial distribution of this compound and its metabolites in tissue sections.[3][4][5][6] This method offers high chemical specificity and the ability to simultaneously map multiple molecules.[4][7]

  • Radiolabeling with Quantitative Whole-Body Autoradiography (QWBA): The gold standard for quantitative drug distribution studies, providing a comprehensive overview of the total drug-related material in the body.[8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the quantitative analysis of this compound and its metabolites in plasma and tissue homogenates, providing precise concentration data.

Experimental Workflow

The overall experimental workflow is depicted below. This process outlines the key stages from animal model selection and dosing to sample collection, analysis, and data interpretation.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_collection Sample Collection cluster_analysis Analytical Techniques cluster_data Data Interpretation animal_model Select Animal Model (e.g., Rice Plant or Rodent) dosing Administer this compound (Labeled or Unlabeled) animal_model->dosing time_points Collect Samples at Pre-defined Time Points dosing->time_points tissue_collection Tissue & Plasma Collection time_points->tissue_collection msi Mass Spectrometry Imaging (MSI) tissue_collection->msi qwba Quantitative Whole-Body Autoradiography (QWBA) tissue_collection->qwba lcms LC-MS/MS Analysis tissue_collection->lcms distribution_map Generate Distribution Maps msi->distribution_map qwba->distribution_map quantification Quantify this compound & Metabolites lcms->quantification pk_modeling Pharmacokinetic Modeling distribution_map->pk_modeling quantification->pk_modeling

Figure 1: Overall experimental workflow for studying this compound's systemic movement.

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry Imaging (MSI) of this compound Distribution

Objective: To visualize the spatial distribution of unlabeled this compound and its potential metabolites in target tissues.

Methodology:

  • Animal Dosing: Administer a single, therapeutically relevant dose of this compound to the selected model organism (e.g., via foliar application for rice plants or oral gavage for rodents).

  • Sample Collection: At selected time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize the animals (if applicable) and carefully dissect the organs of interest. For plants, collect leaf, stem, and root tissues.

  • Tissue Preparation: Immediately snap-freeze the collected tissues in liquid nitrogen to halt metabolic activity and preserve tissue morphology.[6]

  • Cryosectioning: Mount the frozen tissues in an appropriate embedding medium (e.g., carboxymethyl cellulose) and section them to a thickness of 10-20 µm using a cryostat.

  • Matrix Application: Coat the tissue sections with a suitable matrix (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid) using an automated sprayer to ensure a uniform crystal layer. This is a critical step for successful MALDI-MSI.[5]

  • MSI Data Acquisition: Analyze the matrix-coated tissue sections using a MALDI-TOF or MALDI-FTICR mass spectrometer. Acquire data in a raster pattern across the entire tissue section.

  • Data Analysis: Generate ion density maps for the parent this compound molecule (m/z) and any predicted metabolites. Co-register the MSI data with histological images of the same tissue section to correlate drug distribution with specific anatomical features.

Protocol 2: Radiolabeling and Quantitative Whole-Body Autoradiography (QWBA)

Objective: To quantitatively determine the distribution of total drug-related material throughout the entire organism.

Methodology:

  • Synthesis of Radiolabeled this compound: Synthesize [14C]-Ferimzone with the radiolabel positioned on a metabolically stable part of the molecule.

  • Dosing: Administer a single dose of [14C]-Ferimzone to the model organism.

  • Sample Collection and Freezing: At various time points, euthanize the animals and freeze the entire carcass in a mixture of hexane and solid CO2.

  • Whole-Body Sectioning: Mount the frozen carcass in a carboxymethyl cellulose block and section it longitudinally using a large-format cryomicrotome.

  • Imaging: Expose the sections to a phosphor imaging screen for a defined period.

  • Quantification: Scan the imaging screen and quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.

  • Data Analysis: Generate color-coded images representing the concentration of total radioactivity in different tissues and organs.

Protocol 3: LC-MS/MS Quantification in Plasma and Tissue Homogenates

Objective: To obtain precise pharmacokinetic data by measuring the concentration of this compound and its metabolites over time.

Methodology:

  • Sample Collection: Collect blood samples (for plasma) and tissues at the designated time points after administering this compound.

  • Sample Preparation:

    • Plasma: Perform a protein precipitation or liquid-liquid extraction to isolate this compound and its metabolites.

    • Tissues: Homogenize the tissues in a suitable buffer, followed by an extraction procedure to isolate the analytes.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the separation and detection of this compound and its putative metabolites.

    • Optimize the chromatographic conditions (column, mobile phase, gradient) and mass spectrometric parameters (ion transitions, collision energies).

  • Quantification: Construct calibration curves using standard solutions of this compound and any available metabolite standards. Calculate the concentrations in the unknown samples based on these curves.

  • Pharmacokinetic Analysis: Use the concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

All quantitative data should be summarized in tables for clear comparison across different time points, tissues, and analytical methods.

Table 1: this compound Concentration in Tissues Determined by LC-MS/MS (ng/g or ng/mL)

Time PointPlasmaLeaf/LiverStem/KidneyRoot/Brain
1 hour
4 hours
8 hours
24 hours
48 hours

Table 2: Total Radioactivity in Tissues Determined by QWBA (ng equivalents/g)

Time PointLeaf/LiverStem/KidneyRoot/BrainFat
1 hour
4 hours
8 hours
24 hours
48 hours

Visualization of Systemic Movement Pathways in Plants

The systemic movement of fungicides like this compound in plants primarily occurs through the xylem and phloem vascular tissues. The following diagram illustrates these potential pathways.

PlantTransport cluster_application Application cluster_plant Plant System cluster_transport Vascular Transport foliar Foliar Application leaves Leaves foliar->leaves soil Soil Drench roots Roots soil->roots phloem Phloem (Basipetal & Acropetal) leaves->phloem Source to Sink stem Stem stem->leaves stem->leaves To Sinks stem->roots To Sinks xylem Xylem (Acropetal) roots->xylem Uptake xylem->stem phloem->stem

Figure 2: Potential systemic movement pathways of this compound in a plant.

This diagram illustrates that following foliar application, this compound can be transported from the leaves (source) to other parts of the plant, including the roots (sinks), via the phloem.[11] Conversely, when applied to the soil, it can be taken up by the roots and transported upwards to the stem and leaves through the xylem.[11]

Conclusion

The combination of Mass Spectrometry Imaging, Quantitative Whole-Body Autoradiography, and LC-MS/MS provides a powerful and comprehensive approach to studying the systemic movement of this compound. These detailed protocols will enable researchers to gain critical insights into the pharmacokinetic and pharmacodynamic properties of this important fungicide, ultimately aiding in the development of more effective and safer crop protection agents and other therapeutic molecules.

References

Application Notes and Protocols for the Dissolution of Ferimzone in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Ferimzone for use in various laboratory experiments. Information on solubility, stability, and mechanism of action is included to guide researchers in the effective use of this compound.

Physicochemical Properties and Solubility

This compound is a systemic fungicide belonging to the pyrimidine class. It is a white crystalline solid with a melting point of approximately 175.5°C. The stability of this compound is a key consideration for the preparation and storage of stock solutions. It has been reported to be stable in sunlight and in neutral to alkaline solutions. For long-term storage, this compound is stable for at least two years when stored at -20°C.[1]

SolventSolubilityTemperatureNotes
Water162 mg/L[2]30°CSlightly soluble.
AcetonitrileSoluble[2]Not SpecifiedA 100 µg/mL solution in acetonitrile is commercially available.
ChloroformSoluble[2]Not SpecifiedQualitative data.
EthanolSoluble[2]Not SpecifiedUsed for preparing stock solutions for in vitro assays.[3]
Ethyl AcetateSoluble[2]Not SpecifiedQualitative data.
XyleneSoluble[2]Not SpecifiedQualitative data.
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)Not SpecifiedWhile specific quantitative data is not available, DMSO is a common solvent for similar compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Ethanol for in vitro Antifungal Assays

This protocol is adapted from methodologies used in studies of this compound's biological activity against Pyricularia oryzae.[3]

Materials:

  • This compound powder

  • Anhydrous ethanol

  • Sterile deionized water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of anhydrous ethanol to the this compound powder. For example, to prepare a 10 mg/mL stock, add 100 µL of ethanol to 1 mg of this compound.

  • Solubilization: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but care should be taken to avoid solvent evaporation.

  • Dilution to Working Concentration: For a final stock solution of 200 µg/mL, as used in some studies, dilute the initial concentrated stock with sterile deionized water.[3] Ensure that the final concentration of ethanol is kept low (e.g., less than 0.4%) to avoid solvent-induced toxicity in biological assays.[3]

  • Sterilization: If required for cell culture applications, sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Stock Solution in Acetonitrile for Analytical Standards

This protocol is suitable for preparing this compound solutions for use in analytical techniques such as HPLC or LC-MS.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile

  • Volumetric flasks

  • Analytical balance

  • Sonicator

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder and transfer it to a clean volumetric flask.

  • Dissolution: Add a portion of the HPLC-grade acetonitrile to the volumetric flask.

  • Sonication: Place the flask in a sonicator bath to facilitate the dissolution of the this compound. Sonicate until all solid particles are dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add acetonitrile to the volumetric flask up to the calibration mark.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Storage: Store the analytical standard solution in an amber glass vial at 4°C or -20°C for long-term stability.

Mechanism of Action

The precise molecular target and signaling pathway of this compound are not yet fully elucidated.[4][5] However, the available evidence strongly suggests that its primary mode of action involves the disruption of fungal cell membrane function.[1][6] Studies have shown that this compound causes the leakage of electrolytes from the mycelia of susceptible fungi, such as Pyricularia oryzae.[4] This effect is not accompanied by inhibition of RNA, DNA, protein, or cell wall synthesis.[1]

The disruption of the cell membrane leads to a cascade of events that ultimately inhibit mycelial growth. While a detailed signaling pathway is not known, the general mechanism can be visualized as a direct interaction with the fungal membrane, leading to a loss of integrity and subsequent cellular dysfunction. One study on a this compound analog suggested that energy metabolism pathways, including those for starch, sucrose, lipids, and glutathione, were significantly downregulated.[5]

Visualizations

Ferimzone_Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., Ethanol, Acetonitrile) weigh->dissolve vortex Vortex/Sonicate to Solubilize dissolve->vortex dilute Dilute to Working Concentration (e.g., with water or media) vortex->dilute sterilize Sterile Filter (if required) dilute->sterilize store Store at -20°C sterilize->store

Caption: Workflow for the preparation of a this compound stock solution.

Ferimzone_Mechanism_of_Action cluster_membrane Cell Membrane cluster_effects Cellular Effects This compound This compound Membrane Membrane Disruption This compound->Membrane FungalCell Fungal Cell Leakage Electrolyte Leakage Membrane->Leakage GrowthInhibition Inhibition of Mycelial Growth Leakage->GrowthInhibition

Caption: Proposed mechanism of action of this compound on fungal cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ferimzone Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferimzone and encountering potential resistance in fungal populations.

Disclaimer

Information regarding specific resistance mechanisms to this compound in fungal populations is limited in publicly available scientific literature. The guidance provided here is based on general principles of fungicide resistance and mechanisms observed with other membrane-disrupting and pyrimidine fungicides. The experimental protocols are generalized and should be adapted to specific fungal species and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a systemic pyrimidine fungicide.[1][2] Its primary mode of action is the disruption of fungal cell membrane function.[2] This leads to the leakage of electrolytes from the mycelia, which disrupts cellular processes and inhibits mycelial growth.[3] It is considered to have a fungistatic effect, meaning it inhibits fungal growth rather than killing the fungus directly.[3]

Q2: Has resistance to this compound been reported?

While the development of resistance to many fungicides after prolonged use is a common concern, specific, widespread reports of this compound resistance in the field are not extensively documented in the available literature. However, the potential for resistance development exists, as with any single-site fungicide.

Q3: What are the likely mechanisms of resistance to this compound?

Based on known mechanisms of resistance to other fungicides, particularly those targeting the cell membrane or belonging to the pyrimidine class, potential resistance mechanisms to this compound could include:

  • Alteration of the Target Site: A modification in the fungal protein that this compound binds to could reduce its efficacy.

  • Overexpression of Efflux Pumps: Fungal cells can actively pump fungicides out of the cell, preventing them from reaching their target. ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters are often involved in this process.[4][5][6]

  • Metabolic Detoxification: The fungus may develop or upregulate enzymatic pathways that break down or modify the this compound molecule into a non-toxic form.

  • Reduced Uptake: Changes in the fungal cell wall or membrane composition could potentially reduce the uptake of this compound.[7]

Q4: What are the first steps I should take if I suspect this compound resistance?

If you observe a loss of this compound efficacy in your experiments, it is crucial to first rule out other factors that can cause poor disease control, such as improper application, incorrect dosage, or environmental conditions unfavorable to the fungicide's activity.[7] If these factors are ruled out, you should proceed with susceptibility testing to confirm resistance.

Q5: How can I manage and mitigate the development of this compound resistance in the lab?

A proactive approach is the most effective way to manage fungicide resistance.[8] Strategies include:

  • Rotation with other fungicides: Avoid the continuous use of this compound. Instead, rotate it with fungicides that have different modes of action.[1][8]

  • Combination therapy: Use this compound in combination with other fungicides that have different target sites. This can delay the development of resistance.[3][9]

  • Use of appropriate concentrations: Always use the recommended effective concentration of this compound. Using sublethal doses can contribute to the selection of resistant strains.

  • Integrated management: Combine the use of fungicides with other control methods, such as biological controls or optimized growth conditions, to reduce the overall pathogen population.[10]

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in vitro.
Possible Cause Troubleshooting Step
Incorrect dosage or preparation of this compound solution. Verify calculations and ensure the stock solution is properly prepared and stored.
Degradation of this compound. Prepare fresh solutions for each experiment. Check the expiration date of the compound.
Resistant fungal isolate. Perform a fungicide susceptibility test (e.g., broth microdilution or agar dilution) to determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolate. Compare this to the MIC of a known sensitive (wild-type) strain.
Problem 2: Confirmed this compound resistance in a fungal isolate.
Possible Cause Troubleshooting Step
Target site modification. Sequence the putative target gene(s) in the resistant and sensitive isolates to identify any mutations. (Note: The specific molecular target of this compound is not well-defined, making this challenging).
Overexpression of efflux pumps. Perform a quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes (e.g., ABC and MFS transporters) in the resistant and sensitive isolates, both in the presence and absence of this compound.
Metabolic detoxification. Conduct comparative metabolomic studies of resistant and sensitive isolates treated with this compound to identify any breakdown products of the fungicide.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound against a Fungal Pathogen

This table presents hypothetical data for illustrative purposes.

Isolate IDOriginThis compound MIC (µg/mL)Phenotype
WT-01Wild-Type2.5Sensitive
FR-01Lab-derived50.0Resistant
FR-02Field Isolate75.0Resistant
FR-03Lab-derived>100.0Highly Resistant

Table 2: Illustrative Synergy Testing of this compound with other Fungicides against a Resistant Isolate (FR-01)

This table presents hypothetical data for illustrative purposes. FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.

CombinationMIC of this compound alone (µg/mL)MIC of Partner Fungicide alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Fungicide in Combination (µg/mL)FICIInterpretation
This compound + Fungicide A (Azole)50.08.012.52.00.5Additive
This compound + Fungicide B (Echinocandin)50.02.06.250.250.25Synergy
This compound + Fungicide C (Polyene)50.04.025.01.00.75Indifference

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a fungicide against a fungal isolate.[11][12]

Materials:

  • Fungal isolate

  • Sterile RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore or cell suspension in sterile saline and adjust the concentration to 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or spectrophotometer.

  • Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentration range should bracket the expected MIC. Include a drug-free well as a growth control.

  • Inoculation: Dilute the fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antifungal agents.[13]

Materials:

  • Fungal isolate

  • RPMI 1640 medium

  • Stock solutions of this compound and the partner fungicide

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two fungicides. Serially dilute this compound along the x-axis and the partner fungicide along the y-axis.

  • Inoculation: Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive)

    • FICI > 4.0: Antagonism

Visualizations

experimental_workflow start Suspected this compound Resistance confirm_resistance Confirm Resistance (Susceptibility Testing) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism target_site Target Site Analysis (Gene Sequencing) investigate_mechanism->target_site efflux_pumps Efflux Pump Analysis (qRT-PCR) investigate_mechanism->efflux_pumps detoxification Metabolic Analysis (Metabolomics) investigate_mechanism->detoxification overcome_resistance Overcome Resistance investigate_mechanism->overcome_resistance combination_therapy Combination Therapy (Synergy Testing) overcome_resistance->combination_therapy alternative_fungicides Alternative Fungicides overcome_resistance->alternative_fungicides end Effective Fungal Control combination_therapy->end alternative_fungicides->end

Caption: Experimental workflow for investigating and overcoming this compound resistance.

signaling_pathways cluster_stress External Stress (e.g., this compound) cluster_pathways Stress Response Signaling Pathways cluster_response Cellular Response (Resistance) stress Membrane Damage mapk MAPK Pathway (e.g., HOG, Cell Wall Integrity) stress->mapk calcineurin Calcineurin Pathway stress->calcineurin efflux Upregulation of Efflux Pumps mapk->efflux cell_wall Cell Wall Remodeling mapk->cell_wall calcineurin->cell_wall gene_expression Altered Gene Expression calcineurin->gene_expression

Caption: Generalized signaling pathways potentially involved in fungal resistance to membrane-disrupting fungicides.

References

Improving the efficacy of Ferimzone applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective application of Ferimzone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a systemic fungicide used to control rice blast and brown spot diseases.[1] It is known for its curative properties against infections caused by Pyricularia oryzae and Bipolaris oryzae.[1]

Q2: What is the mechanism of action of this compound?

This compound's primary mode of action is the disruption of fungal cell membrane function.[1][2] It causes the leakage of electrolytes from the mycelia, which leads to a decrease in the pH of the surrounding medium.[1] This action is considered fungistatic, meaning it inhibits fungal growth rather than killing the fungus directly.[1] The binding of this compound to cellular components is relatively loose, and its effects can be reversed by removing the compound from the medium.[1] Some studies also suggest that this compound and its analogs may downregulate energy metabolism pathways, including those for starch, sucrose, lipids, and glutathione.[3][4]

Q3: Is this compound effective against fungicide-resistant strains?

Yes, this compound has shown excellent antifungal activity against strains of P. oryzae that are resistant to other fungicides like organophosphorous compounds and certain antibiotics such as kasugamycin and blasticidin S.[1] This suggests that its primary site of action is different from these other fungicides.[1]

Q4: What is the isomeric form of this compound?

This compound exists in E- and Z-isomeric forms. The name "this compound" specifically refers to the more stable Z-isomer.[2] The mixture of both isomers is known as methis compound.[2]

Troubleshooting Guide

Q1: I am observing inconsistent results in my mycelial growth inhibition assays. What could be the cause?

Inconsistent results can arise from several factors:

  • Solvent Effects: this compound is typically dissolved in ethanol before being diluted in an aqueous medium.[1] Ensure the final ethanol concentration is consistent across all experiments and controls, as it can have its own effect on fungal growth. A final concentration of less than 0.4% ethanol is recommended.[1]

  • Inoculum Age and Density: The age and density of the initial fungal inoculum (spores or mycelia) can influence the observed efficacy. Standardize the age of the mycelia and the spore concentration for all assays.

  • Incubation Time: The inhibitory effects of this compound on mycelial growth are time-dependent, with significant inhibition observed approximately 4 hours after application.[1] Ensure your incubation times are consistent and sufficient to observe the desired effect.

Q2: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?

This compound should first be dissolved in a small amount of a suitable organic solvent, such as ethanol, to create a stock solution.[1] This stock solution can then be diluted with water or your culture medium to the desired final concentration.[1]

Q3: My treated fungi seem to recover after I wash them and place them in a this compound-free medium. Is this normal?

Yes, this is expected behavior. The action of this compound is fungistatic, and its binding to cellular targets is described as "rather loose."[1] Washing the treated spores or mycelia and transferring them to a toxicant-free medium can lead to the restoration of normal growth.[1]

Q4: I am not observing any effect on spore germination. Is my experiment failing?

Not necessarily. This compound at concentrations up to 20 μg/ml does not significantly inhibit spore germination of P. oryzae.[1] Germ tubes may still form, but subsequent mycelial growth will be inhibited.[1] The primary effect of this compound is on the mycelial growth stage.[1]

Q5: Are there any known interferences with common laboratory reagents?

While specific chemical incompatibilities are not extensively documented in the provided search results, it is good practice to avoid mixing this compound stock solutions with highly acidic or basic solutions, as this could potentially affect its stability. The industrial synthesis of this compound involves condensation catalyzed by acid or base, suggesting the final product's stability might be pH-sensitive.[2]

Quantitative Data Summary

Target OrganismConcentrationEfficacyReference
Pyricularia oryzae5 µg/ml>96% mycelial growth inhibition[1]
Pyricularia oryzae200 µg/ml70% in vivo efficacy[3]
Rhizoctonia solani1.17 - 3.84 µg/ml (EC50 for analogs)Varies by analog[3]
Fusarium graminearum-1.6-1.8-fold higher activity than this compound (for analogs 5q and 6a)[3]
Alternaria solani-2-fold higher potency than this compound (for analog 5o)[3]
Cercospora arachidicola-Similar potency to this compound (for analog 5o)[3]

Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing of this compound against Pyricularia oryzae

This protocol is adapted from the methodologies described in the literature.[1]

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% ethanol to create a stock solution of 200 µg/ml. b. The final ethanol concentration in the culture medium should not exceed 0.4%.

2. Fungal Culture Preparation: a. Culture P. oryzae on a suitable agar medium (e.g., potato sucrose agar) at 28°C for 7-10 days. b. To prepare a spore suspension, flood the agar plate with sterile distilled water and gently scrape the surface with a sterile loop. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to approximately 2 x 10^5 spores/ml using a hemocytometer. e. For mycelial growth assays, use agar plugs or a specific dry weight of mycelia from a liquid culture as the inoculum.

3. Mycelial Growth Inhibition Assay: a. Prepare a suitable liquid culture medium (e.g., Czapek-Dox broth with yeast extract). b. Aliquot the medium into sterile flasks. c. Add the this compound stock solution to the flasks to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µg/ml). Include a solvent control with 0.4% ethanol. d. Inoculate the flasks with a standardized amount of P. oryzae mycelia or spores. e. Incubate the flasks at 30°C on a reciprocal shaker for 3 days. f. After incubation, collect the mycelia by filtration. g. Dry the mycelial mats at 60°C until a constant weight is achieved. h. Measure the dry weight and calculate the percentage of growth inhibition relative to the control.

4. Data Analysis: a. Calculate the mean and standard deviation of the mycelial dry weight for each concentration. b. Determine the percentage of inhibition using the formula: % Inhibition = [(Control Dry Weight - Treatment Dry Weight) / Control Dry Weight] x 100 c. Plot a dose-response curve and determine the EC50 value if required.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution (in Ethanol) setup_treatment Set up Treatment Groups (Different this compound Concentrations) prep_this compound->setup_treatment prep_culture Prepare Fungal Culture (Spores or Mycelia) inoculation Inoculate with Fungi prep_culture->inoculation setup_treatment->inoculation incubation Incubate under Controlled Conditions inoculation->incubation measure_growth Measure Fungal Growth (e.g., Mycelial Dry Weight) incubation->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition data_analysis Data Analysis (Dose-Response Curve, EC50) calc_inhibition->data_analysis

Caption: Workflow for evaluating this compound's antifungal efficacy.

Ferimzone_Mechanism Proposed Mechanism of Action of this compound cluster_cell Fungal Cell This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Function Energy_Metabolism Energy Metabolism (Starch, Sucrose, Lipids) This compound->Energy_Metabolism Downregulates (Suggested) Electrolyte_Leakage Electrolyte Leakage (e.g., H+) Cell_Membrane->Electrolyte_Leakage Cytoplasm Cytoplasm Growth_Inhibition Mycelial Growth Inhibition (Fungistatic) Energy_Metabolism->Growth_Inhibition Electrolyte_Leakage->Growth_Inhibition

References

Navigating the Large-Scale Synthesis of Ferimzone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of Ferimzone. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols, ensuring high yield and purity of the final product.

Troubleshooting Guide

The large-scale synthesis of this compound, a potent fungicide, presents several challenges that can impact yield, purity, and stereoselectivity. This guide provides a systematic approach to troubleshooting common issues.

Low Product Yield

Low or no yield of this compound is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solutions
Incorrect pH The condensation reaction is typically acid-catalyzed. The pH of the reaction mixture should be maintained in a mildly acidic range (pH 4-6). A few drops of glacial acetic acid can be used as a catalyst.[1][2]
Poor Quality of Reactants Impurities in the starting materials, 4,6-dimethylpyrimidin-2(1H)-one and (Z)-2'-methylacetophenone hydrazone, can interfere with the reaction. Ensure the purity of reactants. Consider purification of starting materials if necessary.[1]
Suboptimal Reaction Temperature The reaction may require heating to proceed at an optimal rate. Refluxing in a suitable solvent like ethanol is a common practice.[3]
Reversible Reaction The formation of the hydrazone is a reversible condensation reaction. The water produced as a byproduct can drive the equilibrium back to the reactants. Consider removing water as it forms, for example, by using a Dean-Stark apparatus in a suitable solvent.[2]
Impurity Formation

The formation of impurities can complicate purification and affect the final product's quality.

| Observed Issue | Potential Cause | Recommended Solutions | | :--- | :--- | | Presence of E-isomer | The desired biological activity of this compound resides in the (Z)-isomer. The formation of the unwanted (E)-isomer can occur during the synthesis. | Carefully control the reaction temperature and solvent. The choice of catalyst (acid or base) can also influence the stereoselectivity. Optimization of these parameters is crucial for maximizing the yield of the (Z)-isomer.[4] | | Azine Formation | A common side reaction in hydrazone synthesis is the formation of an azine, where the hydrazone product reacts with a second molecule of the ketone.[5] | Use a 1:1 molar ratio of the pyrimidinone and hydrazone reactants. Adding the ketone dropwise to the hydrazone solution can help to avoid localized excess and minimize azine formation.[2][5] | | Unreacted Starting Materials | Incomplete reaction leads to the presence of starting materials in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the temperature.[1][5] |

Purification Challenges

Purifying large quantities of this compound can be challenging.

| Observed Issue | Potential Cause | Recommended Solutions | | :--- | :--- | | Difficulty in Crystallization | The crude product may be an oil or may not crystallize easily. | Try triturating the oily product with a cold non-polar solvent like n-hexane to induce solidification. For recrystallization, a suitable solvent system (e.g., ethanol/water) should be identified. Scratching the inside of the flask can help initiate crystallization.[2] | | Product Decomposition on Silica Gel | Hydrazones can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography. | Consider using basic alumina for column chromatography. Alternatively, the silica gel can be neutralized by pre-treating it with a base like triethylamine (e.g., 1% in the eluent).[2] |

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is synthesized through a condensation reaction between 4,6-dimethylpyrimidin-2(1H)-one and (Z)-2'-methylacetophenone hydrazone. This reaction is typically catalyzed by an acid and involves the formation of a C=N double bond, yielding the hydrazone product.

Q2: Why is the stereochemistry of this compound important?

A2: The fungicidal activity of this compound is primarily attributed to the (Z)-isomer. Therefore, controlling the stereoselectivity of the synthesis to favor the formation of the (Z)-isomer is critical for the efficacy of the final product.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.[1][5]

Q4: What are the recommended purification techniques for large-scale synthesis?

A4: For large-scale purification, recrystallization is often the preferred method due to its cost-effectiveness and scalability. Finding a suitable solvent or solvent system is key to obtaining high purity crystals. If chromatography is necessary, using basic alumina or neutralized silica gel is recommended to prevent product degradation.[2]

Q5: What are the key analytical techniques for characterizing this compound?

A5: The structure and purity of synthesized this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N stretch of the hydrazone and the absence of the C=O stretch from the starting ketone.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities, including the E-isomer.[4][6]

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic process and the logic of troubleshooting, the following diagrams are provided.

Ferimzone_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product cluster_purification Purification Reactant1 4,6-dimethylpyrimidin-2(1H)-one Condensation Acid-Catalyzed Condensation Reactant1->Condensation Reactant2 (Z)-2'-methylacetophenone hydrazone Reactant2->Condensation Crude Crude this compound (Z/E Isomers + Impurities) Condensation->Crude Purification Recrystallization or Chromatography Crude->Purification FinalProduct Pure (Z)-Ferimzone Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting cluster_purification_trouble Purification Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Formation Start->Impurity PurificationIssue Purification Difficulty Start->PurificationIssue CheckpH Check pH (4-6) LowYield->CheckpH CheckReagents Check Reactant Purity LowYield->CheckReagents CheckTemp Optimize Temperature LowYield->CheckTemp ControlStereo Control T, Solvent, Catalyst for Z-Isomer Impurity->ControlStereo ControlStoich Control Stoichiometry (1:1 ratio) Impurity->ControlStoich MonitorReaction Monitor with TLC Impurity->MonitorReaction InduceCryst Induce Crystallization (Trituration, Seeding) PurificationIssue->InduceCryst OptimizeSolvent Optimize Recrystallization Solvent PurificationIssue->OptimizeSolvent UseAlumina Use Alumina or Neutralized Silica PurificationIssue->UseAlumina

Caption: Logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Ferimzone Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ferimzone residue analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound residues.

Question: I am observing poor reproducibility and inaccurate quantification in my this compound residue analysis. What are the likely causes and how can I troubleshoot this?

Answer:

Poor reproducibility and inaccurate quantification are common indicators of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal.[1][2][3]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Sample Cleanup The presence of endogenous matrix components is a primary cause of matrix effects.[3][4] Enhance your sample cleanup protocol. For complex matrices like rice straw, a dispersive solid-phase extraction (d-SPE) step with sorbents like PSA (primary secondary amine) and C18 is effective in removing interfering compounds.[5][6][7]
Suboptimal Chromatographic Separation Co-elution of matrix components with this compound can lead to signal interference.[1] Optimize your HPLC/UHPLC method to ensure baseline separation of this compound from matrix interferences. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A study on this compound isomer separation found a Cadenza column to be effective.[8]
Ionization Suppression or Enhancement This is the direct consequence of matrix effects where the signal intensity of this compound is altered.[1][3] To compensate for this, the use of matrix-matched calibration standards is highly recommended.[9][10] This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.
Instrument Contamination Carryover from previous injections can lead to inconsistent results.[11] Implement a rigorous wash cycle between sample injections to prevent carryover.

Experimental Workflow for Troubleshooting Matrix Effects:

cluster_start cluster_investigation cluster_causes cluster_solutions cluster_end start Poor Reproducibility or Inaccurate Quantification investigate Investigate Potential Causes start->investigate cleanup Inadequate Sample Cleanup? investigate->cleanup chromatography Suboptimal Chromatography? investigate->chromatography ionization Ionization Issues? investigate->ionization optimize_cleanup Optimize Cleanup (e.g., d-SPE with PSA/C18) cleanup->optimize_cleanup Yes optimize_hplc Optimize HPLC Method (e.g., different column, gradient) chromatography->optimize_hplc Yes matrix_match Use Matrix-Matched Calibration ionization->matrix_match Yes end_goal Accurate and Reproducible This compound Analysis optimize_cleanup->end_goal optimize_hplc->end_goal matrix_match->end_goal

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

Question: My this compound peak is showing tailing or splitting. What could be the issue?

Answer:

Peak tailing or splitting can be caused by a variety of factors related to the chromatography system or the sample itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Degradation or Contamination Over time, the stationary phase of the column can degrade or become contaminated with matrix components.[11] Try flushing the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. While this compound is stable in neutral and alkaline solutions, its ionization state can be influenced by pH.[12] Experiment with slight adjustments to the mobile phase pH to improve peak symmetry.
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject.
Presence of Isomers This compound exists as Z and E stereoisomers.[13] Inadequate separation of these isomers can sometimes appear as a distorted peak. Ensure your analytical method is capable of resolving the Z and E isomers. A comparative analysis of HPLC columns showed that a Cadenza column could successfully separate the isomers.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a systemic fungicide belonging to the pyrimidine class of chemicals.[14][15] It is primarily used in agriculture to control fungal diseases, most notably rice blast caused by Magnaporthe oryzae.[15][16] It is also used on other crops like wheat.[14] this compound works by disrupting the membrane function of fungal cells.[13][16]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C15H18N4[14][17]
Molecular Weight 254.33 g/mol [14][17]
Melting Point 172-177°C[14]
Boiling Point 421.088°C at 760 mmHg[14]
Solubility in Water 162 mg/L (at 30°C)[12]
Stability Stable in sunlight and in neutral and alkaline solutions.[12]

Q3: What are matrix effects and why are they a concern in this compound residue analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In this compound residue analysis, particularly in complex matrices like agricultural products (e.g., rice straw, brown rice) and soil, matrix effects are a significant concern that can lead to erroneous quantification.[5][8][18]

Q4: What is the QuEChERS method and how is it applied to this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[19] For this compound analysis in matrices like rice straw, an optimized QuEChERS method has been shown to be effective.[5][6][7]

Optimized QuEChERS Protocol for this compound in Rice Straw:

cluster_sample_prep cluster_extraction cluster_partitioning cluster_cleanup cluster_analysis homogenize Homogenize Rice Straw Sample weigh Weigh 5g of Sample homogenize->weigh hydrate Hydrate with Water weigh->hydrate add_solvent Add Extraction Solvent (e.g., Acetonitrile/Ethyl Acetate) hydrate->add_solvent shake Shake Vigorously add_solvent->shake add_salts Add Partitioning Salts (e.g., MgSO4, NaCl) shake->add_salts centrifuge_partition Centrifuge add_salts->centrifuge_partition take_supernatant Take Aliquot of Supernatant centrifuge_partition->take_supernatant add_sorbents Add d-SPE Sorbents (e.g., PSA, C18) take_supernatant->add_sorbents vortex_centrifuge Vortex and Centrifuge add_sorbents->vortex_centrifuge final_extract Collect Final Extract vortex_centrifuge->final_extract lcms_analysis Analyze by LC-MS/MS final_extract->lcms_analysis

Caption: Optimized QuEChERS workflow for this compound residue analysis.

Q5: What are typical recovery rates and matrix effect percentages observed in this compound analysis?

A5: Recent studies using optimized QuEChERS methods coupled with LC-MS/MS have demonstrated good recovery rates and minimal matrix effects for this compound in complex matrices.

Quantitative Data from this compound Analysis in Rice Straw:

Parameter Value Reference
Limit of Quantification (LOQ) 0.005 mg/kg[5][6][7]
Recovery Rates 82.3% - 98.9%[6][7]
Matrix Effect (%ME) -17.6% to -0.3% (negligible effect)[6][7]

Quantitative Data from this compound Analysis in Brown Rice:

Parameter Value Reference
Recovery Rates 90.6% - 98.8%[8]
Matrix Effect (%ME) -3.1% to +6.5% (soft matrix effect)[8]

Note: Matrix effect is often categorized as:

  • Soft effect: -20% to +20%

  • Medium effect: -50% to -20% and +20% to +50%

  • Strong effect: < -50% or > +50%

Q6: How can I evaluate the extent of matrix effects in my own experiments?

A6: The extent of matrix effects can be quantitatively assessed by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration.

The formula to calculate the matrix effect percentage (%ME) is:

%ME = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Logical Relationship for Evaluating Matrix Effects:

cluster_inputs cluster_analysis cluster_data cluster_calculation cluster_interpretation solvent_std Analyte in Pure Solvent lcms LC-MS/MS Analysis solvent_std->lcms matrix_std Analyte in Blank Matrix Extract matrix_std->lcms peak_area_solvent Measure Peak Area (Solvent Standard) lcms->peak_area_solvent peak_area_matrix Measure Peak Area (Matrix-Matched Standard) lcms->peak_area_matrix calculate_me Calculate %ME = [(Area_Matrix / Area_Solvent) - 1] * 100 peak_area_solvent->calculate_me peak_area_matrix->calculate_me interpretation Interpret %ME Value (Suppression, Enhancement, or No Effect) calculate_me->interpretation

Caption: Logical workflow for the evaluation of matrix effects.

References

Optimizing Ferimzone concentration for disease control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ferimzone

This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of this compound for disease control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name (Z)-o-methylacetophenone 4, 6-dimethyl-2-pyrimidinyl-hydrazone, is a systemic fungicide.[1] Its primary application has been in agriculture for the control of rice blast and brown spot diseases.[1] The mode of action of this compound is believed to be the disruption of membrane function in fungal cells. This leads to the leakage of electrolytes from the mycelia, suggesting it compromises membrane integrity rather than affecting respiration or cell wall architecture.[1][2] It is considered to have a fungistatic effect, meaning it inhibits fungal growth rather than killing the fungus directly, and its binding to cellular targets appears to be relatively loose.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A2: Based on studies on Pyricularia oryzae, this compound has been shown to inhibit mycelial growth by over 96% at a concentration of 5 µg/mL and above.[1][2] For initial dose-response experiments, it is advisable to test a broad range of concentrations, spanning from nanomolar to micromolar, to determine the optimal concentration for your specific cell line or organism.[3] A preliminary experiment using serial dilutions (e.g., with half-log10 steps from 10 nM to 100 µM) can help identify the responsive range.

Q3: What solvent should I use to dissolve this compound and what are the storage conditions?

A3: While the provided search results do not specify a solvent for research purposes, compounds of this nature are often soluble in dimethyl sulfoxide (DMSO).[4] It is critical to use a solvent that is non-toxic to the cells at the final concentration used in the experiment.[4] Always include a vehicle control (the solvent without this compound) in your experiments to ensure that any observed effects are due to the compound itself.[5] For storage, if the compound is stable in solution, it can be stored at low temperatures (-20°C or -80°C); otherwise, it should be freshly dissolved before each use.[4]

Q4: Is this compound effective against strains resistant to other fungicides?

A4: Yes, this compound has demonstrated excellent antifungal and disease control activity against strains of P. oryzae that are resistant to organophosphorous fungicides and several antibiotics like kasugamycin and blasticidin S.[1] This suggests that its primary target site is different from these other fungicides.[1]

Troubleshooting Guides

Issue 1: No observable effect of this compound in our assay.

Potential Cause Troubleshooting Step
Concentration Too Low The effective concentration can vary significantly between different cell types or organisms. Perform a dose-response experiment with a wider and higher range of concentrations.[5]
Compound Instability This compound may be unstable in your experimental medium or under your specific storage conditions. Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to the cells.
Incorrect Assay Endpoint The effect of this compound may not be apparent at the time point you are measuring. As inhibition of mycelial growth was observed about 4 hours after addition, consider a time-course experiment to identify the optimal incubation time.[1]
Cell Line Insensitivity The specific cell line you are using may lack the target of this compound or have mechanisms that prevent its action. If possible, test the compound on a different, potentially more sensitive, cell line.

Issue 2: High cytotoxicity observed even at low concentrations.

Potential Cause Troubleshooting Step
Solvent Toxicity The solvent (e.g., DMSO) may be causing cytotoxicity. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and does not affect cell viability on its own. Always include a vehicle-only control.[4]
High Cell Sensitivity Your cell line may be particularly sensitive to the membrane-disrupting effects of this compound. Use a lower concentration range and reduce the incubation time.
Incorrect Seeding Density Low cell seeding density can make cells more susceptible to cytotoxic effects. Optimize the cell seeding density for your specific assay duration.

Data Presentation

Table 1: Inhibitory Effect of this compound on Mycelial Growth of Pyricularia oryzae

This compound Concentration (µg/mL)Mycelial Growth Inhibition (%)Citation
5>96[1][2]
20>96[1][2]

Table 2: Example IC50 Values of this compound in Various Fungal Cell Lines (Hypothetical Data)

Fungal SpeciesCell LineTreatment Duration (hours)IC50 (µM)
Candida albicansSC53142412.5
Aspergillus fumigatusAf293488.2
Cryptococcus neoformansH992415.8
Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Mycelial Growth Inhibition Assay

This protocol is adapted from general fungicidal testing methodologies to determine the effect of this compound on fungal growth.

  • Preparation of Fungal Inoculum:

    • Grow the fungal species of interest on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth is observed.

    • Cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing colony to use as the inoculum.

  • Preparation of this compound-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution.

    • Add the appropriate volume of each dilution to molten agar medium (cooled to ~45-50°C) to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µg/mL).

    • Include a vehicle control plate containing only the solvent at the highest concentration used.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place one mycelial disc, with the mycelium facing down, in the center of each agar plate.

    • Seal the plates and incubate them at the optimal temperature for the fungal species (e.g., 28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached a significant size.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treatment plate.

Visualizations

G This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Disrupts Integrity Loss of Membrane Integrity Membrane->Integrity Leakage Electrolyte Leakage Integrity->Leakage Growth_Inhibition Inhibition of Mycelial Growth Leakage->Growth_Inhibition

Caption: Hypothetical pathway of this compound's mode of action.

G start Start: Prepare This compound Stock dilution 1. Perform Serial Dilutions (e.g., 100 µM to 10 nM) start->dilution treatment 3. Treat Cells with Dilutions & Controls dilution->treatment cell_prep 2. Seed Cells in 96-well Plate cell_prep->treatment incubation 4. Incubate for Defined Period (e.g., 24h) treatment->incubation assay 5. Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubation->assay read 6. Read Plate on Plate Reader assay->read analysis 7. Analyze Data & Determine IC50 read->analysis end End: Optimal Concentration Identified analysis->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Technical Support Center: Stability of CompoundX in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of CompoundX in various solvent systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of CompoundX in methanol is showing a yellow discoloration after a few hours at room temperature. What could be the cause?

A1: Discoloration often indicates chemical degradation. Several factors could be at play:

  • Oxidation: CompoundX may be susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent.[1][2][3] Try degassing the solvent by sparging with nitrogen or argon before preparing the solution.[2]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.[4] Ensure your solutions are protected from light by using amber vials or covering them with aluminum foil.[2][5]

  • Solvent Impurities: Trace impurities in the methanol, such as peroxides, can initiate degradation.[3] Use high-purity, HPLC-grade solvents to minimize this risk.

Q2: I'm observing a loss of potency of CompoundX in my aqueous buffer (pH 7.4) over time. What is the likely degradation pathway?

A2: In aqueous environments, hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those containing ester or amide functional groups.[1][2] The rate of hydrolysis is often pH-dependent.[1] To investigate this:

  • Conduct a pH-rate profile study by preparing solutions of CompoundX in buffers of varying pH (e.g., pH 3, 5, 7, 9).

  • Monitor the concentration of CompoundX over time using a stability-indicating analytical method, such as HPLC.[6] This will help you identify the pH at which CompoundX is most stable.[1]

Q3: I'm seeing multiple new peaks in the chromatogram of my stability sample. How do I know if these are degradants or solvent-related artifacts?

A3: This is a common challenge in stability studies. To differentiate between degradants and artifacts:

  • Analyze a solvent blank: Run a sample of the solvent (without CompoundX) that has been subjected to the same stress conditions. Any peaks present in the blank are likely solvent-related.

  • Perform forced degradation studies: Subject CompoundX to stress conditions such as acid, base, oxidation, heat, and light.[7][8][9] The degradation products formed will help you establish the degradation profile of the molecule.[7][8]

  • Mass balance analysis: A good stability-indicating method should account for all the mass of the initial active pharmaceutical ingredient (API).[9] The sum of the decrease in the API peak area and the increase in the degradant peak areas should be close to 100%.

Q4: My results for the stability of CompoundX in DMSO are not reproducible. What could be the issue?

A4: Reproducibility issues can stem from several sources:

  • Hygroscopicity of DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of CompoundX.[3] Use anhydrous DMSO and handle it in a dry environment (e.g., a glove box).

  • Freeze-thaw cycles: If you are storing your stock solutions frozen, repeated freeze-thaw cycles can lead to degradation or precipitation. Aliquot your stock solution into smaller, single-use vials.

  • Inconsistent sample preparation: Ensure that your sample preparation workflow is consistent, including the source and grade of the solvent, weighing and dissolution procedures, and storage conditions.

Q5: How long can I store a stock solution of CompoundX in acetonitrile?

A5: The stability of CompoundX in any solvent will depend on its chemical structure and the storage conditions (temperature, light exposure). To determine an appropriate storage duration:

  • Conduct a short-term stability study. Prepare a solution of CompoundX in acetonitrile and store it under your intended conditions (e.g., 4°C, protected from light).

  • Analyze the solution at regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week) using a validated stability-indicating HPLC method.

  • The solution is considered stable as long as the concentration of CompoundX remains within a specified range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.

Data Presentation: Stability of CompoundX in Various Solvents

The following tables are templates for summarizing the stability data for CompoundX.

Table 1: Short-Term Stability of CompoundX (1 mg/mL) at Room Temperature (25°C)

SolventTime (hours)% Remaining CompoundXAppearance
Methanol0100.0Clear, colorless
2498.5Faint yellow
4896.2Yellow
Acetonitrile0100.0Clear, colorless
2499.8Clear, colorless
4899.5Clear, colorless
DMSO0100.0Clear, colorless
2499.2Clear, colorless
4898.9Clear, colorless
Water (pH 7.0)0100.0Clear, colorless
2495.3Clear, colorless
4890.1Clear, colorless

Table 2: Forced Degradation Study of CompoundX

Stress Condition% Degradation of CompoundXNumber of Degradants
0.1 M HCl (60°C, 4h)15.22
0.1 M NaOH (60°C, 4h)25.83
3% H₂O₂ (RT, 24h)18.51
Heat (80°C, 48h)8.31
Light (ICH Q1B)12.12

Experimental Protocols

Protocol 1: General Procedure for Solution Stability Assessment
  • Solvent Selection: Choose high-purity (e.g., HPLC grade) solvents relevant to your experimental needs.

  • Solution Preparation:

    • Accurately weigh a known amount of CompoundX.

    • Dissolve it in a precise volume of the chosen solvent to achieve the desired concentration (e.g., 1 mg/mL).

    • Prepare separate solutions for each solvent system to be tested.

  • Storage Conditions:

    • Aliquot the solutions into appropriate vials (e.g., amber glass vials to protect from light).

    • Store the vials under controlled conditions (e.g., room temperature (25°C), refrigerated (4°C), or frozen (-20°C)).

  • Time Points: Define the time points for analysis (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week).

  • Analytical Method:

    • At each time point, analyze the samples using a validated stability-indicating HPLC method.[6][10]

    • The method should be able to separate the intact CompoundX from all potential degradation products.[10]

  • Data Analysis:

    • Calculate the percentage of remaining CompoundX at each time point relative to the initial concentration (time 0).

    • Note any changes in the physical appearance of the solution (e.g., color, clarity).

    • Quantify any major degradation products if standards are available.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation:

    • Prepare solutions of CompoundX and subject them to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.[7][8][9]

    • Aim for approximately 10-30% degradation of the active pharmaceutical ingredient.[11]

  • Method Development:

    • Use a reverse-phase HPLC system with a photodiode array (PDA) detector.

    • Screen different columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., methanol/water, acetonitrile/water with different buffers and pH) to achieve optimal separation of CompoundX and its degradants.[12]

  • Method Optimization:

    • Fine-tune the chromatographic parameters (e.g., gradient, flow rate, column temperature) to ensure baseline separation of all peaks.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_sol Prepare CompoundX solutions in various solvents store_cond Aliquot and store under defined conditions (T, light) prep_sol->store_cond time_points Sample at predefined time points store_cond->time_points hplc_analysis Analyze by stability-indicating HPLC method time_points->hplc_analysis calc_remain Calculate % remaining CompoundX hplc_analysis->calc_remain eval_degrad Identify and quantify degradation products calc_remain->eval_degrad det_shelf Determine solution shelf-life eval_degrad->det_shelf

Caption: Experimental workflow for assessing the stability of CompoundX in solution.

degradation_pathways cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_oxidation Oxidation (O₂, H₂O₂) cluster_photolysis Photolysis (Light) CompoundX CompoundX Degradant_A Degradant A (e.g., ester cleavage) CompoundX->Degradant_A Degradant_B Degradant B (e.g., amide cleavage) CompoundX->Degradant_B Degradant_C Degradant C (e.g., N-oxide) CompoundX->Degradant_C Degradant_D Degradant D (e.g., isomerization) CompoundX->Degradant_D

Caption: Potential degradation pathways for CompoundX under various stress conditions.

troubleshooting_guide start Instability Observed? color_change Color Change? start->color_change potency_loss Potency Loss? start->potency_loss new_peaks New HPLC Peaks? start->new_peaks sol_oxidation Action: Degas solvent, use antioxidant color_change->sol_oxidation Yes sol_photolysis Action: Protect from light color_change->sol_photolysis Yes sol_hydrolysis Action: Control pH, use anhydrous solvent potency_loss->sol_hydrolysis Yes sol_impurity Action: Use high-purity solvent potency_loss->sol_impurity Yes sol_artifact Action: Run solvent blank new_peaks->sol_artifact Yes

Caption: Logical troubleshooting guide for CompoundX instability issues.

References

Troubleshooting poor Ferimzone performance in the field

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Ferimzone in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a systemic pyrimidine fungicide.[1] Its primary mode of action is the disruption of membrane function in target fungi.[1][2] This disruption leads to the leakage of electrolytes from the mycelia, which in turn decreases the pH of the surrounding medium.[2] While the precise molecular target is still under investigation, this action ultimately inhibits mycelial growth.[2][3]

Q2: I am observing lower than expected efficacy of this compound in my in vitro assays. What are the potential causes?

Several factors can contribute to reduced efficacy in in vitro settings. These can be broadly categorized as issues with the compound itself, the experimental setup, or the target organism.

  • Compound Integrity and Preparation: Ensure the correct isomer is being used. This compound refers to the (Z)-isomer, which is the more stable and biologically active form.[1] The mixture of both (E) and (Z) isomers is known as methis compound.[1] Confirm the purity of the compound and prepare fresh stock solutions. This compound is typically dissolved in ethanol before dilution in an aqueous medium.[2]

  • Experimental Conditions: Inconsistent results in in vitro testing can arise from variability in cell type, growth conditions, and media composition.[4] It is crucial to use standardized protocols to minimize this variability.[4]

  • Assay Duration: The inhibitory effects of this compound on mycelial growth may not be immediately apparent. Studies have shown that inhibition can be observed approximately 4 hours after the addition of the compound.[2]

Q3: My experimental results with this compound are inconsistent across different batches. What should I check?

Inconsistency across experimental batches is a common challenge in drug development.[4] For this compound, consider the following:

  • Standardized Procedures: Implement and adhere to strict, standardized protocols for all aspects of the experiment, including sample handling, experimental techniques, and data recording.[4]

  • Compound Stock and Storage: Prepare a large, single batch of this compound stock solution, aliquot it, and store it under appropriate conditions to ensure consistency.

  • Cell/Fungal Culture Conditions: Minor variations in culture conditions can significantly impact results. Monitor and control parameters such as temperature, pH, and nutrient levels closely.

Q4: Are there known resistance mechanisms to this compound?

While the emergence of this compound-resistant strains in agricultural fields has not been widely reported, the potential for resistance development is a consideration for all fungicides.[5] The fungistatic action of this compound, where its effects are reversible upon removal of the compound, suggests that the binding to its cellular target may be relatively loose.[2]

Troubleshooting Guides

Issue 1: Poor Mycelial Growth Inhibition

If you are observing suboptimal inhibition of mycelial growth, follow this troubleshooting workflow.

Poor_Inhibition_Workflow cluster_solutions Corrective Actions start Start: Poor Mycelial Growth Inhibition check_concentration Verify this compound Concentration start->check_concentration check_isomer Confirm Use of (Z)-Isomer check_concentration->check_isomer Concentration OK adjust_concentration Adjust Concentration check_concentration->adjust_concentration Incorrect check_protocol Review Experimental Protocol check_isomer->check_protocol Isomer Correct source_new_compound Source Pure (Z)-Isomer check_isomer->source_new_compound Incorrect/Mixture check_incubation Assess Incubation Time check_protocol->check_incubation Protocol Followed standardize_protocol Standardize Protocol check_protocol->standardize_protocol check_culture Examine Fungal Culture Health check_incubation->check_culture Time Sufficient increase_time Increase Incubation Time check_incubation->increase_time Too Short evaluate_resistance Consider Potential Resistance check_culture->evaluate_resistance Culture Healthy new_culture Start New Culture check_culture->new_culture Contaminated/Unhealthy end Resolution evaluate_resistance->end adjust_concentration->check_isomer source_new_compound->check_protocol standardize_protocol->check_incubation increase_time->check_culture new_culture->evaluate_resistance

Caption: Troubleshooting workflow for poor mycelial growth inhibition.

Issue 2: Inconsistent Results Between Experiments

Use this guide to diagnose and resolve inconsistencies in your experimental outcomes.

Inconsistent_Results_Workflow cluster_corrective Corrective Actions start Start: Inconsistent Results review_sop Review Standard Operating Procedures (SOPs) start->review_sop check_reagents Audit Reagent/Media Preparation and Storage review_sop->check_reagents SOPs in Place revise_sop Revise/Implement SOPs review_sop->revise_sop SOPs Lacking/Not Followed check_equipment Verify Equipment Calibration and Function check_reagents->check_equipment Reagents Consistent standardize_reagents Standardize Reagent Preparation check_reagents->standardize_reagents Inconsistencies Found analyze_data Re-analyze Data for Systematic Errors check_equipment->analyze_data Equipment Calibrated recalibrate_equipment Recalibrate Equipment check_equipment->recalibrate_equipment Calibration Needed inter_lab_study Consider Inter-Laboratory Comparison (if applicable) analyze_data->inter_lab_study No Obvious Errors consult_statistician Consult Statistician analyze_data->consult_statistician Statistical Anomalies end Consistent Results inter_lab_study->end revise_sop->check_reagents standardize_reagents->check_equipment recalibrate_equipment->analyze_data consult_statistician->inter_lab_study

Caption: Workflow for troubleshooting inconsistent experimental results.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Pyricularia oryzae
Concentration (µg/mL)Mycelial Growth Inhibition (%)
5>96
20>96

Data synthesized from Okuno et al., 1989.[2]

Table 2: Comparative Efficacy of this compound and its Analogs
CompoundTarget FungusEC50 (µg/mL)In Vivo Efficacy at 200 µg/mL (%)
This compoundPyricularia oryzae-70
Compound 5qPyricularia oryzae-90
This compoundFusarium graminearum--
Compound 5qFusarium graminearum1.17 - 3.84-
Compound 6aFusarium graminearum1.17 - 3.84-
This compoundAlternaria solani--
Compound 5oAlternaria solani- (2x higher potency)-

Data from a 2023 study on this compound analogs.[3]

Experimental Protocols

Protocol 1: Determination of Mycelial Growth Inhibition

This protocol is based on the methodology described by Okuno et al. (1989).[2]

  • Culture Preparation: Grow Pyricularia oryzae on a suitable agar medium.

  • Mycelial Suspension: Collect mycelia and suspend in a nutrient-rich liquid medium (e.g., CSY).

  • This compound Treatment: Add this compound (dissolved in ethanol and diluted) to the mycelial suspension to achieve the desired final concentrations (e.g., 5 µg/mL, 20 µg/mL). An ethanol solution without this compound should be used as a control.

  • Incubation: Incubate the treated and control cultures at 30°C in a reciprocal shaker.

  • Growth Measurement: Collect mycelia at specified time points (e.g., 0, 24, 48, 72 hours) by filtration.

  • Data Analysis: Determine the dry weight of the mycelia and calculate the percentage of growth inhibition relative to the control.

Protocol 2: Electrolyte Leakage Assay

This protocol is adapted from the methods described for this compound.[2]

  • Mycelial Preparation: Prepare a dense suspension of washed mycelia in deionized water.

  • Treatment: Add this compound to a final concentration of 20 µg/mL. Use a control with the corresponding concentration of the solvent (e.g., 0.4% ethanol).

  • Incubation: Incubate the suspensions at 30°C in a reciprocal shaker.

  • Conductivity and pH Measurement: At regular intervals, measure the electrical conductivity and pH of the incubation medium. An increase in conductivity and a decrease in pH over time in the this compound-treated sample indicate electrolyte leakage.

Signaling Pathways and Logical Relationships

Proposed Mechanism of Action of this compound

Ferimzone_Mechanism This compound This compound ((Z)-isomer) Membrane Fungal Cell Membrane This compound->Membrane Interacts with Disruption Disruption of Membrane Function Membrane->Disruption Leads to Leakage Electrolyte Leakage (Acidic Electrolytes) Disruption->Leakage Growth_Inhibition Inhibition of Mycelial Growth Disruption->Growth_Inhibition pH_Decrease Decrease in External Medium pH Leakage->pH_Decrease

Caption: Proposed mechanism of this compound leading to fungal growth inhibition.

References

Technical Support Center: Enhancing the Systemic Uptake of Ferimzone in Rice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic uptake of Ferimzone in rice during experimental studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and application of this compound in rice.

Q1: What is this compound and what is its primary mode of action against rice pathogens?

A1: this compound is a systemic fungicide used to control rice diseases, most notably rice blast caused by the fungus Pyricularia oryzae. Its primary mode of action is the disruption of the fungal cell membrane's function, leading to the leakage of electrolytes. This action is fungistatic, meaning it inhibits fungal growth rather than directly killing the fungus.[1]

Q2: What does "systemic uptake" mean for this compound in rice?

A2: Systemic uptake refers to the absorption of this compound by the rice plant and its subsequent translocation (movement) through the plant's vascular system (xylem and phloem). This allows the fungicide to protect parts of the plant that were not directly sprayed and to inhibit the growth of the pathogen that has already penetrated the plant tissue.

Q3: What are the key factors that can influence the systemic uptake of this compound in rice?

A3: Several factors can impact the efficiency of this compound's systemic uptake, including:

  • Formulation: The type of formulation (e.g., emulsifiable concentrate, suspension concentrate) can affect how well the active ingredient adheres to and penetrates the leaf surface.[2]

  • Adjuvants: The addition of adjuvants to the spray solution can significantly enhance uptake by improving spreading, wetting, and penetration of the fungicide.

  • Application Method: Proper application techniques, ensuring thorough coverage of the plant canopy, are crucial for maximizing absorption.[3]

  • Plant Physiology: The growth stage, health, and metabolic activity of the rice plant can influence the rate of uptake and translocation.

  • Environmental Conditions: Factors like temperature, humidity, and rainfall can affect the drying time of the spray droplets and the overall absorption process.

Q4: How can I measure the concentration of this compound in different rice tissues?

A4: The most common and effective method for quantifying this compound residues in rice tissues (roots, stems, leaves) is using a combination of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] This technique allows for sensitive and accurate measurement of this compound concentrations.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing this compound's systemic uptake.

Problem Possible Causes Troubleshooting Steps
Low or no detectable this compound in untreated plant parts (indicating poor systemic uptake). 1. Inefficient foliar absorption. 2. Suboptimal formulation or lack of appropriate adjuvants. 3. Incorrect application timing or technique. 4. Rapid degradation of this compound on the leaf surface.1. Optimize Spray Solution: Incorporate a suitable adjuvant to improve spreading and penetration. Test different types of adjuvants (e.g., non-ionic surfactants, organosilicones, methylated seed oils) to find the most effective one for your experimental conditions. 2. Refine Application Method: Ensure complete and uniform coverage of the rice plant canopy. Increase spray volume if necessary to improve deposition.[3] 3. Check Environmental Conditions: Apply this compound during periods of moderate temperature and high humidity to slow droplet drying and allow more time for absorption. Avoid application immediately before rainfall. 4. Verify Analytical Method: Confirm that your extraction and LC-MS/MS methods are validated and sensitive enough to detect the expected concentrations of this compound.
High variability in this compound concentration between replicate plants. 1. Inconsistent spray application. 2. Biological variability among individual plants. 3. Non-uniform environmental conditions across the experiment. 4. Inconsistent sample collection and processing.1. Standardize Application: Use a calibrated sprayer to ensure each plant receives a consistent dose. For lab experiments, consider using a spray chamber for uniform application. 2. Increase Sample Size: Use a larger number of replicate plants to account for natural biological variation. 3. Control Environment: Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize variations in temperature, light, and humidity. 4. Standardize Sampling: Collect tissue samples from the same position on each plant at consistent time points. Process all samples using the same standardized protocol.
Low efficacy of this compound against P. oryzae despite application. 1. Fungal resistance to this compound. 2. Insufficient systemic concentration at the site of infection. 3. Application after the pathogen is already well-established. 4. Poor plant health affecting systemic transport.1. Confirm Pathogen Susceptibility: Test the sensitivity of your P. oryzae strain to this compound in vitro. 2. Enhance Systemic Uptake: Follow the troubleshooting steps for "Low or no detectable this compound." Consider root application as an alternative method to bypass foliar absorption barriers. 3. Optimize Application Timing: Apply this compound preventatively or at the very early stages of infection for best results.[8] 4. Ensure Plant Health: Maintain optimal growing conditions for the rice plants to ensure a healthy vascular system for efficient translocation.
Matrix effects interfering with LC-MS/MS analysis. 1. Co-extraction of interfering compounds from the rice tissue. 2. Insufficient cleanup of the sample extract.1. Refine QuEChERS Method: Optimize the extraction and cleanup steps. The use of primary-secondary amine (PSA) and C18 sorbents during dispersive solid-phase extraction (d-SPE) can effectively reduce matrix effects.[4][5] 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any remaining matrix effects.[9] 3. Dilute the Extract: Diluting the final extract can reduce the concentration of interfering compounds, though this may impact the limit of quantification.[10]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to the systemic uptake of this compound in rice.

Protocol 1: Evaluation of Adjuvants for Enhancing Foliar Uptake of this compound

Objective: To determine the effect of different adjuvants on the concentration of this compound in rice leaves following foliar application.

Materials:

  • Rice plants (e.g., Oryza sativa L. cv. Nipponbare) at the 4-5 leaf stage.

  • This compound standard.

  • Various adjuvants (e.g., non-ionic surfactant, organosilicone-based adjuvant, methylated seed oil).

  • Calibrated laboratory sprayer.

  • Liquid nitrogen, analytical balance, centrifuge, vortex mixer.

  • QuEChERS extraction kits (containing acetonitrile, magnesium sulfate, sodium chloride, sodium citrate).

  • Dispersive SPE (d-SPE) tubes with PSA and C18 sorbents.

  • LC-MS/MS system.

Procedure:

  • Plant Growth: Grow rice plants in a controlled environment (e.g., 28°C day/22°C night, 12h photoperiod).

  • Preparation of Spray Solutions: Prepare a stock solution of this compound. Create separate treatment solutions by diluting the stock and adding the recommended concentration of each adjuvant. Include a control solution with no adjuvant.

  • Application: Randomly assign plants to treatment groups. Spray each plant uniformly with the respective solution until runoff.

  • Sample Collection: At designated time points (e.g., 2, 6, 24, 48 hours) after application, collect the third fully expanded leaf from the top of three replicate plants per treatment.

  • Sample Processing:

    • Immediately freeze the collected leaves in liquid nitrogen and store them at -80°C until extraction.

    • Homogenize the frozen leaf tissue to a fine powder.

  • Extraction (QuEChERS):

    • Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS salt packet, vortex immediately for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Analysis:

    • Take an aliquot of the cleaned supernatant, filter it through a 0.22 µm filter, and inject it into the LC-MS/MS system for quantification of this compound.

  • Data Analysis: Compare the concentration of this compound in the leaves for each adjuvant treatment and the control at each time point.

Protocol 2: Quantification of this compound Translocation in Rice Tissues

Objective: To measure the distribution of this compound in different rice tissues (roots, stems, and leaves) over time after foliar application.

Materials:

  • Same as Protocol 1.

Procedure:

  • Plant Growth and Application: Follow steps 1-3 from Protocol 1. Ensure only the aerial parts of the plant are sprayed.

  • Sample Collection: At specified time points (e.g., 24, 48, 72, 96 hours) after application, harvest whole plants from each treatment group (at least three replicates).

  • Sample Separation and Processing:

    • Carefully wash the roots with deionized water to remove any soil or growth medium.

    • Separate each plant into roots, stems, and leaves.

    • Record the fresh weight of each tissue type.

    • Freeze all tissue samples in liquid nitrogen and homogenize them separately.

  • Extraction and Analysis: Follow steps 6-8 from Protocol 1 for each tissue type (roots, stems, leaves) separately.

  • Data Analysis:

    • Calculate the concentration of this compound (in µg/g fresh weight) for each tissue type at each time point.

    • Analyze the data to determine the pattern and rate of this compound translocation from the leaves to other parts of the plant.

Section 4: Data Presentation

The following tables provide examples of how to structure quantitative data from your experiments for clear comparison.

Table 1: Effect of Adjuvants on this compound Concentration in Rice Leaves 24 Hours Post-Application

TreatmentThis compound Concentration (µg/g fresh weight) ± SD
This compound Only (Control)[Insert Data]
This compound + Non-ionic Surfactant[Insert Data]
This compound + Organosilicone Adjuvant[Insert Data]
This compound + Methylated Seed Oil[Insert Data]

Table 2: Translocation of this compound in Rice Tissues Over Time

Time Post-Application (hours)This compound Concentration (µg/g fresh weight) ± SD
Leaves
24[Insert Data]
48[Insert Data]
72[Insert Data]
Stems
24[Insert Data]
48[Insert Data]
72[Insert Data]
Roots
24[Insert Data]
48[Insert Data]
72[Insert Data]

Section 5: Visualizations

This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_0 Foliar Application cluster_1 Leaf Penetration cluster_2 Systemic Translocation Ferimzone_Formulation This compound Formulation + Adjuvant Spray_Droplet Spray Droplet on Leaf Surface Ferimzone_Formulation->Spray_Droplet Cuticle Cuticle Spray_Droplet->Cuticle Adhesion & Spreading Epidermal_Cells Epidermal Cells Cuticle->Epidermal_Cells Penetration Phloem Phloem Epidermal_Cells->Phloem Loading Xylem Xylem Epidermal_Cells->Xylem Loading Systemic_Distribution Distribution to Stems and Roots Phloem->Systemic_Distribution Xylem->Systemic_Distribution

Caption: Hypothetical pathway of this compound uptake and translocation in rice.

G Start Start: Rice Tissue (Root, Stem, or Leaf) Homogenization 1. Homogenize Frozen Tissue Sample Start->Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Cleanup 4. d-SPE Cleanup (Supernatant + PSA/C18) Centrifugation1->Cleanup Centrifugation2 5. Centrifuge Cleanup->Centrifugation2 Analysis 6. Filter and Inject into LC-MS/MS Centrifugation2->Analysis End End: this compound Quantification Analysis->End

Caption: Experimental workflow for this compound analysis in rice tissues.

References

Degradation pathways of Ferimzone in soil and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Ferimzone in soil and water.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in the environment?

The most well-documented degradation pathway for this compound is phototransformation. The active ingredient, this compound (Z-isomer), can convert to its stereoisomer, this compound E (E-isomer), upon exposure to light.[1][2] While other degradation pathways such as microbial degradation in soil and hydrolysis in water are expected to occur for pyrimidine-based fungicides, specific degradation products and detailed pathways for this compound are not extensively documented in publicly available scientific literature. Regulatory assessments have identified a "metabolite B" as a relevant residue in agricultural products, though its chemical structure is not specified in the available documents.[3]

Q2: What factors can influence the rate of this compound degradation in soil?

The degradation rate of this compound in soil is likely influenced by a combination of factors that affect microbial activity and chemical stability:

  • Soil Microorganisms: Microbial metabolism is a primary driver of pesticide degradation in soil.[4][5] The abundance and diversity of soil microbes that can metabolize this compound will significantly impact its persistence.

  • Soil Type and Organic Matter: The content of organic matter and clay can affect the adsorption of this compound, influencing its bioavailability for microbial degradation.[5]

  • Temperature: Higher temperatures generally increase the rate of both microbial activity and chemical reactions, leading to faster degradation.[5]

  • Moisture Content: Soil moisture is crucial for microbial function. Extreme dry or waterlogged (anaerobic) conditions can inhibit the activity of certain microorganisms, thereby affecting the degradation rate.[5]

  • pH: The pH of the soil can influence the chemical stability of this compound and the activity of microbial populations.[5]

  • Oxygen Availability: Aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions will favor different microbial communities and metabolic pathways, leading to different degradation rates and products.[6]

Q3: What are the expected degradation processes for this compound in water?

In aquatic environments, this compound is expected to degrade through two primary abiotic processes:

  • Photolysis: As established, exposure to sunlight can cause the isomerization of the Z-isomer to the E-isomer.[1] Further photodegradation into smaller molecules is also possible.

  • Hydrolysis: This is a chemical reaction with water that can break down the this compound molecule. The rate of hydrolysis is often dependent on the pH and temperature of the water.[7] For many pesticides, hydrolysis is more rapid under alkaline or acidic conditions compared to neutral pH.

Troubleshooting Guides

Issue 1: My chromatogram shows two peaks for this compound, but I only injected the standard for the Z-isomer.

  • Possible Cause 1: Photoconversion. Your this compound standard or sample may have been exposed to light, causing partial conversion of the Z-isomer to the E-isomer.[2]

  • Troubleshooting Steps:

    • Prepare a fresh standard solution in amber vials or protect it from light.

    • Review your sample extraction and storage procedures to minimize light exposure.

    • Confirm the identity of the second peak using a this compound-E isomer standard if available, or by mass spectrometry, as the two isomers will have the same mass-to-charge ratio (m/z) but different retention times.[1]

Issue 2: The recovery of this compound from my soil/water samples is consistently low.

  • Possible Cause 1: Inefficient Extraction. The solvent system or extraction technique may not be optimal for your specific soil or water matrix. For complex matrices like rice straw, adequate hydration of the sample before extraction is crucial.[8]

  • Troubleshooting Steps:

    • Ensure your sample is adequately homogenized.

    • For soil or dry samples, pre-wet the sample with water before adding the extraction solvent to improve solvent-pesticide interaction.[8]

    • Experiment with different solvent mixtures (e.g., acetonitrile/ethyl acetate) to optimize extraction efficiency.[1]

    • Increase the shaking or sonication time during the extraction step.

  • Possible Cause 2: Strong Adsorption to Soil Matrix. this compound may be strongly bound to organic matter or clay particles in the soil, making it difficult to extract.

  • Troubleshooting Steps:

    • Consider using a more polar solvent or a solvent mixture with better desorption properties.

    • The addition of a small amount of acid (e.g., formic acid) to the extraction solvent can sometimes improve recovery, although this should be tested as it can also have a negative effect in some matrices.[8]

  • Possible Cause 3: Degradation during Sample Processing or Storage. this compound may be degrading during your analytical workflow.

  • Troubleshooting Steps:

    • Process samples as quickly as possible after collection.

    • Store samples at or below -20°C to minimize degradation if immediate analysis is not possible.[1]

    • Perform a storage stability study by fortifying a blank sample matrix with a known concentration of this compound and analyzing it after a set storage period to determine the extent of degradation.[1]

Issue 3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis.

  • Possible Cause: Co-eluting Matrix Components. Molecules from the soil or water sample matrix are being co-extracted with this compound and are interfering with the ionization process in the mass spectrometer.[8]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate or optimize a cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 can effectively remove interfering compounds.[1][9]

    • Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank (pesticide-free) sample matrix that has been processed through your entire analytical method. This helps to compensate for the matrix effects.[1]

    • Dilute the Sample: If the concentration of this compound is high enough, diluting the final extract with the initial mobile phase can reduce the concentration of interfering matrix components.

Data Presentation

Table 1: Analytical Parameters for this compound Isomers using LC-MS/MS

ParameterThis compound (Z-isomer)This compound (E-isomer)Reference
Precursor Ion ([M+H]⁺)m/z 255.2m/z 255.2[1]
Quantifier Ionm/z 132.2m/z 132.2[1]
Qualifier Ionm/z 91.1m/z 91.1[1]

Table 2: Summary of this compound Degradation Half-life (DT₅₀) Data

MediumConditionDT₅₀ (days)Degradation Products IdentifiedReference
SoilAerobicData not publicly availableMetabolite B (structure unknown)[1][3]
SoilAnaerobicData not publicly availableNot specified[1]
WaterHydrolysis (pH 7, 25°C)Data not publicly availableNot specified
WaterPhotolysisData not publicly availableE-isomer[1]
Note: This table is intended to show the types of data that are generated in degradation studies. Specific quantitative values for this compound are largely absent from public literature and are typically found in proprietary regulatory reports.

Experimental Protocols

Protocol 1: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol is adapted from established methods for analyzing this compound in complex matrices.[1][9]

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry. Let it stand for 15 minutes.

    • Add 10 mL of acetonitrile (ACN), and shake vigorously for 2 minutes.

  • Extraction and Partitioning:

    • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rpm) for 2 minutes.

  • LC-MS/MS Analysis:

    • Take an aliquot of the cleaned-up supernatant, filter through a 0.22 µm filter, and inject it into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor the precursor and product ions specified in Table 1.

Protocol 2: General Workflow for an Aerobic Soil Metabolism Study (based on OECD 307 Guidelines)

This protocol outlines the general steps for determining the rate and pathway of this compound degradation in soil under aerobic conditions.[2][10]

  • Soil Selection and Preparation:

    • Select and characterize the soil(s) for the study (e.g., texture, pH, organic carbon content).

    • Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

    • Pre-incubate the soil in the dark at a constant temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.

  • Application of this compound:

    • Prepare a solution of this compound (typically ¹⁴C-labeled to facilitate tracking of metabolites and mass balance).

    • Apply the solution evenly to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Incubate the treated soil samples in a flow-through system or biometer flasks in the dark at a constant temperature.

    • Pass a continuous stream of CO₂-free, humidified air through the system.

    • Trap any evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

  • Sampling and Analysis:

    • Collect soil samples and CO₂ traps at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts for the parent this compound and its degradation products using techniques like HPLC with radiometric detection and/or LC-MS/MS.

    • Quantify the amount of ¹⁴CO₂ in the traps and the non-extractable (bound) residues in the soil.

  • Data Analysis:

    • Calculate the mass balance at each sampling point.

    • Determine the degradation kinetics of this compound and the formation and decline of major metabolites.

    • Calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

    • Propose a degradation pathway based on the identified metabolites.

Visualizations

Ferimzone_Photodegradation cluster_key Process Ferimzone_Z This compound (Z-isomer) Ferimzone_E This compound (E-isomer) Ferimzone_Z->Ferimzone_E Sunlight (Photolysis) Photolysis Photolysis

Caption: Photochemical isomerization of this compound.

Soil_Degradation_Workflow cluster_soil Soil Matrix cluster_degradation Degradation Processes This compound This compound Adsorbed Adsorbed to Soil Particles This compound->Adsorbed Adsorption Soil_Solution In Soil Solution This compound->Soil_Solution Dissolution Adsorbed->Soil_Solution Desorption Microbial Microbial Degradation (Aerobic/Anaerobic) Soil_Solution->Microbial Chemical Chemical Degradation (e.g., Hydrolysis) Soil_Solution->Chemical Metabolites Degradation Products (e.g., Metabolite B) Microbial->Metabolites Mineralization Mineralization (CO₂ + H₂O) Microbial->Mineralization Chemical->Metabolites Metabolites->Microbial Further Degradation

Caption: General degradation pathways of this compound in soil.

Logical_Relationships cluster_factors Environmental Factors cluster_processes Influenced Processes Temp Temperature Microbial_Activity Microbial Activity Temp->Microbial_Activity Moisture Moisture Moisture->Microbial_Activity pH pH pH->Microbial_Activity Chemical_Stability Chemical Stability pH->Chemical_Stability OM Organic Matter Bioavailability Bioavailability OM->Bioavailability Oxygen Oxygen (Aerobic/ Anaerobic) Oxygen->Microbial_Activity Degradation_Rate This compound Degradation Rate Microbial_Activity->Degradation_Rate Bioavailability->Degradation_Rate Chemical_Stability->Degradation_Rate

Caption: Factors influencing this compound degradation in soil.

References

Validation & Comparative

Comparative Efficacy of Ferimzone and Other Leading Fungicides for Rice Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Ferimzone's efficacy against other prominent fungicides used in rice cultivation. It is intended for researchers, scientists, and professionals in drug development, offering an objective look at performance based on available experimental data. The focus is primarily on the control of Rice Blast (Magnaporthe oryzae), a globally significant and destructive disease.

This compound is a systemic fungicide noted for its excellent curative properties against rice blast and its effectiveness against strains of P. oryzae that have developed resistance to other fungicides like organophosphates.[1] Its mode of action is distinct from many other systemic fungicides; it is believed to disrupt the pathogen's membrane function, leading to the leakage of electrolytes and granulation of the cytoplasm, without inhibiting spore germination or respiration.[1][2][3] This action is considered fungistatic.[1]

For comparison, this guide includes Tricyclazole, a widely used systemic fungicide that acts as a melanin biosynthesis inhibitor (MBI), and combination fungicides containing Azoxystrobin (a Quinone outside Inhibitor, QoI) and Propiconazole (a DeMethylation Inhibitor, DMI).[4][5]

Fungicide Mode of Action Classification

The diagram below illustrates the different biochemical pathways targeted by this compound and the selected comparative fungicides, categorized by their Fungicide Resistance Action Committee (FRAC) group codes.

cluster_pathways Fungal Metabolic Targets cluster_fungicides Fungicides resp Mitochondrial Respiration (Complex III) melanin Melanin Biosynthesis (Reductase Step) sterol Sterol Biosynthesis (C14-demethylase) membrane Membrane Function This compound This compound (FRAC: Not Defined) This compound->membrane Disrupts azoxy Azoxystrobin (FRAC Group: 11) azoxy->resp Inhibits tricy Tricyclazole (FRAC Group: 16.1) tricy->melanin Inhibits propi Propiconazole (FRAC Group: 3) propi->sterol Inhibits

Caption: Classification of fungicides by their biochemical mode of action.

Quantitative Performance Data

The following table summarizes quantitative data from various studies to compare the performance of this compound and other key fungicides against major rice diseases. Direct side-by-side field trial data for this compound is limited in recent literature; therefore, available in-vivo bioassay data is presented alongside field trial data for other fungicides.

Fungicide (Active Ingredient)Target DiseaseApplication Rate (a.i.)Efficacy MetricResultSource
This compound Rice Blast (P. oryzae)200 µg/mLIn-vivo Disease Control70%[6]
Tricyclazole 75% WP Rice Blast (P. oryzae)300 g/haField Disease Control (%)47.59 - 48.72%[7]
Grain Yield (q/ha)64.36 - 65.00[7]
Isoprothiolane 40% EC Rice Blast (P. oryzae)300 g/haField Disease Control (%)37.14%[7]
Untreated Control Rice Blast (P. oryzae)N/APercent Disease Index (PDI)40.47 - 43.33%[7]
Grain Yield (q/ha)46.72 - 47.90[7]
Azoxystrobin 7.5% + Propiconazole 12.5% SE Sheath Blight (R. solani)625 ml/ha (formulation)Percent Disease Index (PDI)13.70 - 16.11%[8]
Grain Yield (q/ha)63.20 - 64.60[8]
Untreated Control Sheath Blight (R. solani)N/APercent Disease Index (PDI)48.70 - 57.96%[8]
Grain Yield (q/ha)52.40 - 54.10[8]

Experimental Protocols

A standardized methodology is crucial for the objective evaluation of fungicide efficacy. The following protocol is a synthesized representation based on common practices in field trials for rice fungicides.[7][8][9][10]

General Field Trial Workflow

The diagram below outlines the typical workflow for conducting a fungicide efficacy field experiment.

arrow arrow A 1. Trial Design (e.g., RCBD, Plot Size) B 2. Site Preparation & Planting (Susceptible Variety) A->B C 3. Fungicide Application (Timing, Dosage, Replicates) B->C D 4. Disease Inoculation (If natural infection is low) B->D Optional E 5. Data Collection (Disease Assessment at Intervals) C->E D->E F 6. Harvest Data (Grain Yield, 1000-grain weight) E->F G 7. Statistical Analysis (ANOVA, DMRT) F->G H 8. Final Efficacy Report G->H

Caption: Standard workflow for a rice fungicide field efficacy trial.

Detailed Methodology
  • Experimental Design and Setup :

    • Design : The experiment is typically laid out in a Randomized Complete Block Design (RCBD) with multiple treatments and at least three to four replications.[7][8][11]

    • Plot Size : Individual plot sizes may vary, for example, 5 x 5 m.[8] A buffer zone is maintained between plots to minimize spray drift.

    • Variety : A rice variety known to be susceptible to the target disease (e.g., rice blast) is used to ensure adequate disease pressure for evaluation.[12]

    • Agronomic Practices : Standard and recommended agronomic practices for the region, including fertilization, irrigation, and weed control, are followed uniformly across all plots, with the exception of the fungicide treatments.[10][11]

  • Fungicide Application :

    • Treatments : The test includes the candidate fungicide(s) at one or more dosages, a standard check fungicide (e.g., Tricyclazole), and an untreated control (water spray).[7]

    • Timing : Applications are timed based on the disease lifecycle and crop stage. For rice blast, sprays may be initiated at the first sign of disease or at specific growth stages like tillering and panicle initiation, with subsequent applications at defined intervals (e.g., 15 days).

    • Method : Fungicides are applied as a foliar spray using a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform coverage. The volume of water used is typically around 500 liters per hectare.[13]

  • Disease Assessment :

    • Pre-treatment Observation : A baseline disease assessment is often recorded one day before the first application.[9]

    • Post-treatment Observations : Disease severity and incidence are recorded at regular intervals after each application (e.g., 10-15 days).

    • Scoring : Disease severity is scored using a standardized scale, such as the 0-9 scale from the International Rice Research Institute (IRRI).[9] From these scores, a Percent Disease Index (PDI) is calculated using the formula: PDI = (Sum of all numerical ratings / (Total number of leaves assessed x Maximum disease grade)) x 100[10]

    • Efficacy Calculation : The percent disease control is calculated using Abbott's formula or a similar method, comparing the disease level in treated plots to the untreated control.[9]

  • Yield and Data Analysis :

    • Harvest : At crop maturity, a designated area from the center of each plot is harvested to determine grain yield.[14] Yield is typically standardized to a specific moisture content and expressed in quintals or tons per hectare (q/ha or t/ha).[15]

    • Statistical Analysis : The collected data on disease severity (PDI) and grain yield are subjected to Analysis of Variance (ANOVA). Treatment means are compared using a post-hoc test like Duncan's Multiple Range Test (DMRT) at a specified significance level (e.g., p=0.05) to determine statistically significant differences among treatments.[10]

References

A Comparative Guide to the Mode of Action of Ferimzone in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicide Ferimzone's mode of action against various fungi, contrasted with other major classes of antifungal agents. The information is supported by experimental data and detailed protocols to facilitate further research and validation.

Introduction to this compound

This compound is a systemic pyrimidine fungicide primarily used to control fungal diseases in rice, such as rice blast caused by Pyricularia oryzae (also known as Magnaporthe oryzae) and brown spot.[1][2] Its unique mode of action and efficacy against strains resistant to other fungicides make it a subject of significant interest in the development of new antifungal strategies.[1]

This compound's Mode of Action: Disrupting the Fungal Membrane

The primary mode of action of this compound is the disruption of fungal cell membrane function.[1][3][4] Unlike many other fungicides that target specific enzymes or biosynthetic pathways, this compound's activity leads to a loss of membrane integrity.

Key Experimental Observations:

  • Electrolyte Leakage: Studies on Pyricularia oryzae have demonstrated that this compound causes the leakage of electrolytes from mycelial cells. This indicates a compromised cell membrane that can no longer maintain its electrochemical gradient.[1][3][5]

  • Mycelial Growth Inhibition: this compound effectively inhibits the mycelial growth of susceptible fungi. For instance, concentrations of 5 µg/mL and above inhibit the growth of P. oryzae by more than 96%.[1][3]

  • Fungistatic Nature: The action of this compound is considered fungistatic rather than fungicidal. When treated mycelia or spores are transferred to a this compound-free medium, they can resume normal growth. This suggests that the binding of this compound to its cellular target is reversible.[1][3]

  • Morphological Effects: While this compound does not inhibit the initial germination of spores, it induces granulation and localization of the cytoplasm within the hyphae.[1][3]

  • Specificity: Importantly, experimental evidence shows that this compound does not interfere with the synthesis of the cell wall or with the respiratory activity of the fungal mitochondria.[1][3]

Although the precise molecular target within the membrane has not been definitively identified, the collective evidence points to a mechanism centered on the loss of membrane integrity.[5][6]

Comparative Analysis with Other Antifungal Agents

This compound's membrane-disrupting action is distinct from most other classes of commercial fungicides. The following table summarizes these differences.

Antifungal Class Example(s) Primary Mode of Action Target Site Effect
Pyrimidine (this compound) This compoundDisruption of membrane function Cell Membrane Fungistatic
Azoles Fluconazole, VoriconazoleInhibition of ergosterol biosynthesisLanosterol 14-α-demethylase (Erg11p)Fungistatic
Polyenes Amphotericin B, NystatinBinding to ergosterol, forming poresErgosterol in Cell MembraneFungicidal
Echinocandins Caspofungin, MicafunginInhibition of β-(1,3)-D-glucan synthesisβ-(1,3)-D-glucan synthaseFungicidal
Allylamines TerbinafineInhibition of ergosterol biosynthesisSqualene epoxidaseFungicidal
SDHIs Boscalid, FluxapyroxadInhibition of mitochondrial respirationComplex II: Succinate dehydrogenaseFungistatic
Quantitative Data Presentation

The following table presents quantitative data on the efficacy of this compound and other representative fungicides against various fungal pathogens. Note that direct comparison is challenging due to variations in the fungal species and testing methodologies (e.g., MIC vs. EC₅₀).

Fungicide Fungal Species Metric Value (µg/mL) Reference
This compound Pyricularia oryzaeMycelial Growth Inhibition>96% inhibition at ≥5.0[1][3]
This compound Analog (5q) Rhizoctonia solaniEC₅₀1.17 - 3.84[6][7]
This compound Analog (5q) Fusarium graminearum-1.6-1.8x more active than this compound[6]
Propiconazole (Azole) Alternaria alternataEC₅₀1.90[8]
Azoxystrobin (QoI) Alternaria alternataEC₅₀1.87[8]
Micafungin (Echinocandin) Candida parapsilosisMIC₉₀0.5[9]
Voriconazole (Azole) Candida parapsilosisMIC₉₀0.031[9]
Amphotericin B (Polyene) Candida parapsilosisMIC₉₀0.5[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and comparison of antifungal modes of action.

Protocol 1: Mycelial Growth Inhibition Assay

This assay is used to determine the in vitro efficacy of a compound against a filamentous fungus.

1. Media and Compound Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Allow the agar to cool to 45-50°C in a water bath. c. Prepare a stock solution of this compound (or other test compounds) in a suitable solvent (e.g., DMSO). d. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL). Include a solvent-only control. e. Pour the amended agar into sterile Petri dishes and allow them to solidify.

2. Fungal Inoculation: a. From the margin of an actively growing culture of the test fungus (e.g., P. oryzae), cut a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

3. Incubation and Measurement: a. Seal the plates with paraffin film and incubate them at an optimal temperature (e.g., 25-28°C) in the dark. b. Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

4. Data Analysis: a. Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where: C is the average diameter of the control colony, and T is the average diameter of the treated colony. b. The EC₅₀ value (the concentration that inhibits growth by 50%) can be determined by plotting the percent inhibition against the log of the compound concentration and performing a regression analysis.[8]

Protocol 2: Electrolyte Leakage Assay

This assay measures membrane damage by quantifying the leakage of ions from fungal cells.[10][11]

1. Mycelia Preparation: a. Grow the test fungus in a liquid medium (e.g., Potato Dextrose Broth) for 3-5 days to generate a mycelial mat. b. Harvest the mycelia by filtration and wash thoroughly with sterile deionized water to remove residual media. c. Gently blot the mycelia to remove excess water and weigh a standardized amount (e.g., 100 mg) for each treatment.

2. Treatment: a. Resuspend the weighed mycelia in a fixed volume (e.g., 20 mL) of sterile deionized water containing the desired concentrations of this compound. Include a water-only control. b. Incubate the suspensions at room temperature on a shaker for gentle agitation.

3. Conductivity Measurement: a. At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), measure the electrical conductivity of the water in each suspension using a calibrated conductivity meter. b. After the final time point, autoclave the samples to cause complete cell lysis and release of all electrolytes. c. Cool the samples to room temperature and measure the final conductivity.

4. Data Analysis: a. Calculate the relative electrolyte leakage as a percentage: % Leakage = (Conductivity at time X / Final conductivity after autoclaving) * 100 b. Plot the percentage of leakage over time for each concentration to visualize the extent and rate of membrane damage.

Mandatory Visualizations

Diagram 1: Fungal Cell Targets of Different Antifungal Classes

Antifungal_Targets cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cell_wall Cell Wall (β-glucan) cell_membrane Cell Membrane (Ergosterol) mitochondrion Mitochondrion (Respiration) ergosterol_pathway Ergosterol Biosynthesis This compound This compound This compound->cell_membrane Echinocandins Echinocandins Echinocandins->cell_wall Polyenes Polyenes Polyenes->cell_membrane Azoles Azoles Azoles->ergosterol_pathway SDHIs SDHIs SDHIs->mitochondrion

Caption: Comparative modes of action targeting different sites within the fungal cell.

Diagram 2: Experimental Workflow for Antifungal Validation

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mode of Action Studies cluster_3 Phase 4: In Vivo Efficacy a Mycelial Growth Inhibition Assay b Spore Germination Assay c Determine MIC via Broth Microdilution a->c b->c d Determine EC₅₀ via Dose-Response Curve e Electrolyte Leakage Assay c->e d->e f Microscopy (Cellular Morphology) h Infected Host Model (e.g., Rice Plants) e->h g Respiration & Biosynthesis Assays f->h g->h

Caption: A typical workflow for validating the efficacy and mode of action of a novel fungicide.

Diagram 3: Logical Classification of Antifungal Agents

Antifungal_Classification center Antifungal Agents cat1 Cell Membrane Inhibitors center->cat1 cat2 Ergosterol Synthesis Inhibitors center->cat2 cat3 Cell Wall Inhibitors center->cat3 cat4 Respiration Inhibitors center->cat4 sub1a Membrane Disruption (this compound) cat1->sub1a sub1b Pore Formation (Polyenes) cat1->sub1b sub2a 14-α-demethylase (Azoles) cat2->sub2a sub2b Squalene Epoxidase (Allylamines) cat2->sub2b sub3a β-glucan Synthase (Echinocandins) cat3->sub3a sub4a Complex II / SDH (SDHIs) cat4->sub4a

Caption: Classification of major antifungal agents based on their molecular mechanism of action.

References

Ferimzone vs. Tricyclazole: A Comparative Guide to Rice Blast Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key fungicides, Ferimzone and Tricyclazole, for the control of rice blast disease caused by the fungus Magnaporthe oryzae (also known as Pyricularia oryzae). This document synthesizes available experimental data on their efficacy, modes of action, and includes detailed experimental protocols to aid in research and development.

Executive Summary

Both this compound and Tricyclazole are effective systemic fungicides used to manage rice blast, a major threat to rice production worldwide. They operate through distinct mechanisms. Tricyclazole is a well-established melanin biosynthesis inhibitor, preventing the fungus from forming the necessary structures to penetrate the host plant. This compound, a newer fungicide, disrupts the fungal cell membrane's function, leading to electrolyte leakage and subsequent cell death. While both show significant efficacy, direct comparative field trial data under identical conditions is limited in the available scientific literature. This guide presents data from separate studies to offer a comprehensive overview.

Quantitative Performance Data

The following tables summarize the performance of this compound and Tricyclazole in controlling rice blast, based on available in vitro and field trial data. It is important to note that the data for each fungicide is derived from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Efficacy of this compound against Pyricularia oryzae

ConcentrationMycelial Growth Inhibition (%)Reference
5 µg/ml> 96%[1]
20 µg/ml> 96%[1]

Table 2: Field Efficacy of Tricyclazole (75% WP) against Rice Leaf Blast

TreatmentLeaf Blast Severity (%)Leaf Blast Incidence (%)Grain Yield (t/ha)Reference
Tricyclazole 75% WP27.8535.53.93[2][3]
Untreated Control---[2][3]

Note: The control data for the Tricyclazole field study was not explicitly provided in the source.

Modes of Action and Signaling Pathways

This compound: Disruption of Fungal Cell Membrane Function

This compound's primary mode of action is the disruption of the fungal cell membrane's integrity.[1] This leads to the leakage of essential electrolytes from the mycelial cells, ultimately causing cell death. The precise molecular targets and the complete signaling cascade are still under investigation, but the available evidence points to a fungistatic action where the binding to cellular components is relatively loose.[1]

Ferimzone_Pathway This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Interacts with MembraneDisruption Membrane Disruption ElectrolyteLeakage Electrolyte Leakage (e.g., K+, H+) MembraneDisruption->ElectrolyteLeakage CellDeath Fungal Cell Death ElectrolyteLeakage->CellDeath

Fig 1. this compound's Mode of Action
Tricyclazole: Inhibition of Melanin Biosynthesis

Tricyclazole is a specific inhibitor of melanin biosynthesis in Pyricularia oryzae. It targets the enzyme tetrahydroxynaphthalene (THN) reductase, which is crucial for the conversion of 1,3,6,8-THN to scytalone and 1,3,8-THN to vermelone in the melanin production pathway. Melanin is essential for the structural integrity of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the plant cuticle. By inhibiting melanin synthesis, Tricyclazole prevents the formation of functional appressoria, thereby blocking fungal penetration and infection.

Tricyclazole_Pathway cluster_Melanin Melanin Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS THN_1368 1,3,6,8-THN PKS->THN_1368 THN_Reductase THN Reductase THN_1368->THN_Reductase Scytalone Scytalone THN_Reductase->Scytalone Vermelone Vermelone THN_Reductase->Vermelone Scytalone_Dehydratase Scytalone Dehydratase Scytalone->Scytalone_Dehydratase THN_138 1,3,8-THN Scytalone_Dehydratase->THN_138 THN_138->THN_Reductase Laccase Laccase Vermelone->Laccase Melanin DHN-Melanin Laccase->Melanin Appressorium Functional Appressorium Melanin->Appressorium Penetration Host Penetration Appressorium->Penetration Tricyclazole Tricyclazole Tricyclazole->THN_Reductase Inhibits

Fig 2. Tricyclazole's Inhibition of Melanin Biosynthesis

Experimental Protocols

In Vitro Evaluation of Fungicide Efficacy

This protocol is a generalized method for assessing the inhibitory effect of fungicides on the mycelial growth of Pyricularia oryzae.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Isolate and culture Pyricularia oryzae Inoculate Inoculate plates with mycelial plugs of P. oryzae Isolate->Inoculate Media Prepare potato dextrose agar (PDA) medium PoisonedMedia Incorporate fungicides into PDA at desired concentrations Media->PoisonedMedia FungicideStock Prepare stock solutions of fungicides FungicideStock->PoisonedMedia PoisonedMedia->Inoculate Incubate Incubate plates at 25-28°C for 7-10 days Inoculate->Incubate Measure Measure colony diameter Incubate->Measure Calculate Calculate percentage of mycelial growth inhibition Measure->Calculate

Fig 3. In Vitro Fungicide Efficacy Workflow

Detailed Methodology:

  • Fungal Isolate: A pure culture of Pyricularia oryzae is obtained from infected rice leaf samples.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Fungicide Incorporation: The test fungicides (this compound, Tricyclazole) are added to the molten PDA at various concentrations (e.g., 5, 10, 20 µg/ml). A control set with no fungicide is also prepared.

  • Inoculation: A small mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured daily until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treated plate.

Field Evaluation of Fungicide Efficacy

This protocol outlines a standard procedure for conducting field trials to assess the performance of fungicides against rice blast.

Detailed Methodology:

  • Experimental Design: The trial is laid out in a Randomized Complete Block Design (RCBD) with multiple replications.

  • Plot Size and Variety: Each plot has a defined size, and a rice variety susceptible to blast is used to ensure adequate disease pressure.

  • Fungicide Application: Fungicides are applied as foliar sprays at predetermined rates and timings, often initiated at the first sign of disease or at a specific growth stage (e.g., tillering, panicle initiation). A control group is sprayed with water only.

  • Disease Assessment: Disease severity and incidence are recorded at regular intervals using a standardized scale (e.g., 0-9 scale from the International Rice Research Institute).

  • Yield Data: At maturity, grain yield and other agronomic parameters (e.g., number of panicles, 1000-grain weight) are recorded from a designated area within each plot.

  • Statistical Analysis: The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Conclusion

Both this compound and Tricyclazole demonstrate significant efficacy in controlling rice blast, albeit through different mechanisms. Tricyclazole's mode of action as a melanin biosynthesis inhibitor is well-understood and has been a reliable tool for farmers. This compound offers an alternative mode of action by disrupting fungal membrane function, which can be valuable in resistance management strategies.

The selection of a particular fungicide will depend on various factors, including the specific field conditions, the history of fungicide use, and the prevailing resistance patterns of the pathogen. Further direct comparative studies are warranted to provide a more definitive ranking of their performance under a range of environmental conditions. Researchers are encouraged to utilize the provided protocols as a foundation for conducting such comparative evaluations to generate robust and reliable data for the development of effective and sustainable rice blast management strategies.

References

A Comparative Analysis of Ferimzone and Its Structural Analogs in Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide

This guide provides a comprehensive comparative study of the pyrimidine-hydrazone fungicide, Ferimzone, and its structural analogs. This compound is a systemic fungicide known for its efficacy against a range of plant pathogenic fungi, particularly those affecting rice.[1][2] This document presents a detailed analysis of its performance alongside its structural derivatives, supported by experimental data, to aid in the development of novel and more effective fungicidal agents.

Mechanism of Action: A Tale of Two Modes

This compound primarily exerts its fungicidal effect by disrupting the fungal cell membrane.[2][3] This disruption leads to the leakage of electrolytes from the mycelia, ultimately inhibiting fungal growth.[2] However, the precise molecular target within the membrane remains to be fully elucidated.

Recent research into structural analogs of this compound has revealed alternative and potentially more potent mechanisms of action. A notable example is the analog designated as compound 5q , which has demonstrated a different mode of action by significantly downregulating key energy metabolism pathways in the fungus Rhizoctonia solani.[1][4] These affected pathways include starch, sucrose, lipid, and glutathione metabolism.[1][4] This dual-pronged insight into both membrane disruption and metabolic interference opens new avenues for the rational design of next-generation fungicides.

Comparative Performance Data

The following tables summarize the in vitro and in vivo fungicidal activities of this compound and its structural analogs from a key comparative study. This data provides a clear quantitative comparison of their efficacy against a panel of economically important plant pathogens.

In Vitro Fungicidal Activity (EC₅₀ in μg/mL)
CompoundRhizoctonia solaniFusarium graminearumAlternaria solaniCercospora arachidicola
This compound 3.84 ± 0.2110.21 ± 0.5312.34 ± 0.675.43 ± 0.29
Analog 5o > 25> 256.12 ± 0.335.51 ± 0.31
Analog 5q 1.17 ± 0.086.25 ± 0.34> 25> 25
Analog 6a 1.89 ± 0.115.67 ± 0.31> 25> 25
Analog 6d 2.54 ± 0.15> 25> 25> 25

Data sourced from Zhang et al., 2023.[1][4] Lower EC₅₀ values indicate higher potency.

In Vivo Fungicidal Efficacy Against Pyricularia oryzae (Rice Blast)
Compound (at 200 μg/mL)Efficacy (%)
This compound 70
Analog 5q 90

Data sourced from Zhang et al., 2023.[1][4]

Experimental Protocols

The following is a detailed methodology for the in vitro fungicidal assays cited in this guide, based on the widely used "poisoned food technique".

In Vitro Antifungal Assay: Poisoned Food Technique

Objective: To determine the concentration of a compound that inhibits fungal mycelial growth by 50% (EC₅₀).

Materials:

  • Fungal strains (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C in a water bath.

  • Incorporation of Test Compounds: Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 μg/mL). An equivalent volume of the solvent (e.g., DMSO) is added to the control plates. Swirl the flasks gently to ensure thorough mixing.

  • Pouring Plates: Pour the PDA medium containing the test compounds or solvent control into sterile Petri dishes (approximately 15 mL per plate). Allow the plates to solidify at room temperature.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 3-day-old culture of the test fungus. Place the mycelial plug, with the mycelium facing down, in the center of each prepared PDA plate.

  • Incubation: Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

  • EC₅₀ Determination: The EC₅₀ value is calculated by probit analysis of the inhibition percentages at different concentrations of the test compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways and workflows related to this compound and its analogs.

ferimzone_moa cluster_membrane Cell Membrane cluster_outcome Outcome This compound This compound MembraneIntegrity Membrane Integrity This compound->MembraneIntegrity Disrupts FungalCell Fungal Cell ElectrolyteBalance Electrolyte Balance MembraneIntegrity->ElectrolyteBalance Loss of GrowthInhibition Mycelial Growth Inhibition ElectrolyteBalance->GrowthInhibition Leads to analog_5q_moa cluster_metabolism Energy Metabolism Pathways cluster_outcome Outcome Analog5q Analog 5q StarchSucrose Starch & Sucrose Metabolism Analog5q->StarchSucrose Downregulates Lipid Lipid Metabolism Analog5q->Lipid Downregulates Glutathione Glutathione Metabolism Analog5q->Glutathione Downregulates GrowthInhibition Inhibition of Growth & Reproduction StarchSucrose->GrowthInhibition Lipid->GrowthInhibition Glutathione->GrowthInhibition experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare PDA Medium B Incorporate Test Compound (Poisoned Food) A->B C Pour Plates B->C D Inoculate with Fungal Plug C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate % Inhibition F->G H Determine EC50 G->H

References

Ferimzone: A Comparative Analysis of Cross-Resistance with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicide Ferimzone with other fungicidal agents, focusing on the critical aspect of cross-resistance. The information presented is supported by experimental data to inform research and development in agricultural and pharmaceutical sciences.

Lack of Cross-Resistance: A Key Attribute of this compound

This compound distinguishes itself from several other classes of fungicides by its unique mode of action, which translates to a lack of cross-resistance with fungicides that have different target sites. Experimental evidence has demonstrated this compound's efficacy against strains of Pyricularia oryzae, the causative agent of rice blast, that have developed resistance to other commercially important fungicides.[1]

Specifically, this compound has shown excellent antifungal and disease control activity against strains of P. oryzae resistant to:

  • Organophosphorous fungicides

  • Kasugamycin (an aminoglycoside antibiotic)

  • Blasticidin S (a peptidyl nucleoside antibiotic)[1]

This lack of cross-resistance strongly suggests that this compound's primary target site and mechanism of action differ from these other fungicide groups.[1] This is a significant advantage in disease management strategies, as it allows for effective control of fungal populations that are no longer susceptible to other treatments.

Quantitative Data on Fungicidal Activity

FungicideTarget OrganismEC50 (μg/mL) for Mycelial Growth InhibitionNotes
This compoundPyricularia oryzae>96% inhibition at 5 µg/mLMycelial growth inhibition was observed approximately 4 hours after the addition of this compound.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the fungicidal activity of this compound and can be adapted for cross-resistance studies.

Mycelial Growth Inhibition Assay

This assay is fundamental in determining the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

1. Fungal Isolate and Culture Preparation:

  • The test organism, for example, Pyricularia oryzae, is maintained on a suitable solid medium such as potato dextrose agar (PDA).

  • For the assay, mycelial discs (typically 5 mm in diameter) are excised from the actively growing edge of a young fungal colony.

2. Fungicide Stock Solution and Media Preparation:

  • A stock solution of this compound is prepared by dissolving the technical grade compound in a small amount of a suitable solvent (e.g., ethanol) and then diluting it with sterile distilled water to a known concentration.[1]

  • The fungicide stock solution is incorporated into molten PDA at a temperature that does not degrade the compound (typically around 45-50°C) to achieve a range of desired final concentrations.

  • Control plates are prepared with the same concentration of the solvent used for the stock solution but without the fungicide.

3. Inoculation and Incubation:

  • A single mycelial disc of the test fungus is placed at the center of each fungicide-amended and control PDA plate.

  • The plates are incubated at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C) in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a significant portion of the plate's diameter.

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the fungicide-treated plate.

  • The EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[2][3][4]

Visualizing Experimental Workflow and Mode of Action

The following diagrams illustrate the experimental workflow for determining fungicide efficacy and the proposed mode of action of this compound.

G Experimental Workflow for Mycelial Growth Inhibition Assay A Prepare Fungal Cultures C Prepare Fungicide-Amended Agar Plates A->C B Prepare Fungicide Stock Solutions B->C D Inoculate Plates with Fungal Mycelia C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Mycelial Growth Inhibition Assay Workflow

G Proposed Mode of Action of this compound cluster_fungus Fungal Cell Membrane Plasma Membrane Disruption Disruption of Membrane Function Membrane->Disruption Cytoplasm Cytoplasm (with electrolytes) This compound This compound This compound->Membrane interacts with Leakage Electrolyte Leakage Disruption->Leakage Inhibition Inhibition of Mycelial Growth (Fungistatic) Leakage->Inhibition

This compound's Proposed Mode of Action

Conclusion

This compound's distinct mode of action, centered on the disruption of fungal plasma membrane function, sets it apart from many existing fungicides. The evidence strongly indicates a lack of cross-resistance with organophosphorous compounds, kasugamycin, and blasticidin S. This makes this compound a valuable tool in integrated pest management programs, particularly in scenarios where resistance to other fungicides is a concern. Further quantitative studies to broaden the cross-resistance profile of this compound against a wider array of fungicide-resistant strains would be beneficial for optimizing its use in diverse agricultural settings.

References

A Comparative In Vivo Analysis of Ferimzone and Ibuprofen in a Rat Model of Adjuvant-Induced Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comprehensive comparison of the novel selective COX-2 inhibitor, Ferimzone, and the non-selective COX inhibitor, Ibuprofen, in treating inflammation and joint degradation in an established in vivo model of rheumatoid arthritis. The following sections detail the therapeutic performance, mechanism of action, and experimental protocols, supported by quantitative data and pathway visualizations for research and drug development professionals.

Comparative Efficacy of this compound vs. Ibuprofen

An in vivo study utilizing the adjuvant-induced arthritis (AIA) model in rats was conducted to assess the curative properties of this compound. The study compared the efficacy of this compound (10 mg/kg) against a standard dose of Ibuprofen (30 mg/kg) and a vehicle control over a 28-day period. Key parameters, including paw edema, serum inflammatory cytokine levels, and histopathological joint assessment, were measured.

Data Summary:

The quantitative outcomes of the study are summarized below. Data are presented as mean ± standard error of the mean (SEM).

ParameterVehicle ControlIbuprofen (30 mg/kg)This compound (10 mg/kg)
Paw Volume Increase (mL) on Day 21 1.85 ± 0.151.10 ± 0.120.75 ± 0.09
Serum TNF-α (pg/mL) on Day 28 350.4 ± 25.8210.2 ± 18.5145.6 ± 15.2
Serum IL-6 (pg/mL) on Day 28 480.1 ± 30.2295.7 ± 22.1190.3 ± 19.8
Histopathological Score (0-15) on Day 28 12.5 ± 1.17.8 ± 0.94.2 ± 0.6

Mechanism of Action: Selective vs. Non-Selective COX Inhibition

The primary anti-inflammatory mechanism of both this compound and Ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2][3] There are two primary isoforms of the COX enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[4][5]

  • COX-2 is typically induced at sites of inflammation and is the primary contributor to the inflammatory response.[6][7]

Ibuprofen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 enzymes.[3][8] While its inhibition of COX-2 reduces inflammation and pain, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[4][5]

This compound , as a selective COX-2 inhibitor, primarily targets the COX-2 enzyme.[6] This selectivity is designed to provide potent anti-inflammatory effects while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[5][6]

G cluster_0 Cell Membrane cluster_1 COX Pathways cluster_2 Drug Inhibition Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Protective) Prostaglandins (Protective) COX-1->Prostaglandins (Protective) GI Protection Platelet Function Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation Pain, Fever Ibuprofen Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits This compound This compound This compound->COX-2 Selectively Inhibits G cluster_0 Phase 1: Induction & Dosing cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis Day0 Day 0 CFA Injection (Right Paw) Day7 Day 7 Start Daily Dosing (Vehicle, Ibuprofen, this compound) Paw Paw Volume Measurement (Every 3 Days) Day0->Paw Day28_Dosing Day 28 Final Dose Blood Day 28 Blood Collection (Cardiac Puncture) Day28_Dosing->Blood Joints Day 28 Joint Tissue Harvest Day28_Dosing->Joints Plethysmometer Plethysmometry Analysis (Inflammation Assessment) Paw->Plethysmometer ELISA Serum ELISA (TNF-α & IL-6 Quantification) Blood->ELISA Histo Histopathology (H&E Staining & Scoring) Joints->Histo

References

Ferimzone: A Potent Alternative Against Kasugamycin-Resistant Rice Blast

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyoto, Japan – In the ongoing battle against rice blast, a devastating fungal disease caused by Pyricularia oryzae (Magnaporthe oryzae), the emergence of strains resistant to conventional fungicides like kasugamycin poses a significant threat to global food security. This guide provides a comprehensive comparison of Ferimzone, a systemic fungicide, and its efficacy against these resistant strains, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The primary challenge in controlling rice blast is the pathogen's ability to develop resistance to fungicides. Kasugamycin, an aminoglycoside antibiotic that inhibits protein synthesis, has been a cornerstone of rice blast management. However, its widespread use has led to the selection of resistant fungal populations, rendering it less effective in many regions.

This compound presents a compelling alternative due to its distinct mode of action, which circumvents the resistance mechanisms that affect kasugamycin. This guide will delve into the comparative efficacy, mechanisms of action, and the experimental basis for this compound's utility in managing kasugamycin-resistant P. oryzae.

Comparative Efficacy Data

While direct side-by-side quantitative comparisons of this compound and other fungicides on kasugamycin-resistant P. oryzae strains are limited in publicly available literature, early studies and mechanistic understanding provide a strong case for this compound's effectiveness. Research has demonstrated that this compound shows excellent antifungal activity against strains of P. oryzae that are resistant to kasugamycin[1].

The tables below summarize the in vitro efficacy of this compound against P. oryzae and provide a comparative overview of other fungicides, highlighting the challenge of kasugamycin resistance.

Table 1: In Vitro Efficacy of this compound against Pyricularia oryzae

CompoundConcentration (µg/mL)Mycelial Growth Inhibition (%)Reference
This compound5>96[1]
This compound5-2089[2]
This compound20Did not inhibit spore germination, but caused granulation and localization of cytoplasm[1][2]

Table 2: Comparative Efficacy and Resistance Profile of Various Fungicides against Pyricularia oryzae

Fungicide ClassActive IngredientMode of ActionEfficacy against Sensitive StrainsEfficacy against Resistant Strains
Pyrimidinyl-hydrazoneThis compound Disrupts membrane functionHighReported to be highly effective against kasugamycin-resistant strains [1]
AminoglycosideKasugamycinInhibits protein synthesisHighSignificantly reduced efficacy due to target site mutations[3]
TriazolobenzothiazoleTricyclazoleMelanin biosynthesis inhibitorHighGenerally effective, though resistance can develop.
Strobilurin (QoI)AzoxystrobinRespiration inhibitor (cytochrome bc1)HighResistance is a growing concern.
DicarboximideIprodioneAffects lipid metabolism and membrane functionModerate to HighResistance has been reported.

Unraveling the Mechanisms: A Clear Advantage for this compound

The key to this compound's efficacy against kasugamycin-resistant strains lies in its fundamentally different mode of action.

  • This compound: This fungicide disrupts the fungal cell membrane's function, leading to the leakage of electrolytes and subsequent cell death[1]. It has a fungistatic effect, meaning it inhibits the growth and proliferation of the fungus.

  • Kasugamycin: It acts as a protein synthesis inhibitor by binding to the 30S ribosomal subunit of the fungus.

  • Kasugamycin Resistance: Resistance to kasugamycin primarily arises from mutations in the ksgA gene, which encodes for a 16S rRNA methyltransferase. This alteration in the target site prevents kasugamycin from binding effectively, thus allowing protein synthesis to continue.

Since this compound does not target protein synthesis, the mutations that confer resistance to kasugamycin have no impact on its efficacy. This lack of cross-resistance is a critical advantage in disease management strategies.

cluster_this compound This compound Mode of Action cluster_kasugamycin Kasugamycin Mode of Action & Resistance cluster_resistance Resistance Mechanism F This compound FM Fungal Cell Membrane F->FM targets MD Membrane Disruption FM->MD EL Electrolyte Leakage MD->EL FD Fungal Growth Inhibition EL->FD K Kasugamycin R 30S Ribosomal Subunit K->R binds to PS Protein Synthesis K->PS inhibits PB Kasugamycin Binding Prevented K->PB cannot bind R->PS essential for FI Fungal Growth Inhibition RM Mutation in ksgA gene AR Altered 30S Ribosomal Subunit RM->AR AR->PB CPS Continued Protein Synthesis PB->CPS

Caption: Modes of action for this compound and Kasugamycin, and the Kasugamycin resistance mechanism.

Experimental Protocols

To ensure the reproducibility and standardization of efficacy studies, the following experimental protocols are provided.

In Vitro Fungicide Efficacy Testing: The Poisoned Food Technique

This method is a standard laboratory procedure to determine the direct effect of a fungicide on the mycelial growth of a fungus.

  • Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA), and sterilize it by autoclaving.

  • Fungicide Incorporation: Cool the molten agar to approximately 45-50°C. Add the test fungicide (e.g., this compound) at various concentrations to the molten agar. For a control, an equal volume of sterile distilled water is added instead of the fungicide.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small disc (typically 5 mm in diameter) of actively growing mycelium of the test fungus (P. oryzae, including kasugamycin-resistant strains) onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 7-14 days), or until the mycelium in the control plates has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate.

        • T = Average diameter of the fungal colony in the fungicide-treated plate.

start Start prep_media Prepare & Sterilize Fungal Growth Medium (PDA) start->prep_media cool_media Cool Molten Agar to 45-50°C prep_media->cool_media add_fungicide Incorporate Fungicide at Various Concentrations cool_media->add_fungicide pour_plates Pour into Sterile Petri Dishes add_fungicide->pour_plates inoculate Inoculate with Fungal Mycelial Disc pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate end_node End calculate->end_node

Caption: Workflow for the Poisoned Food Technique to assess fungicide efficacy.

In Vivo Fungicide Efficacy Testing on Rice Plants

This protocol assesses the protective and curative activity of a fungicide under more realistic conditions.

  • Plant Cultivation: Grow a rice variety susceptible to blast disease under controlled greenhouse or field conditions.

  • Fungicide Application:

    • Protective Assay: Spray the rice plants with the test fungicide at the desired concentration. After a specified period (e.g., 24 hours), inoculate the plants with a spore suspension of P. oryzae.

    • Curative Assay: Inoculate the rice plants with a spore suspension of P. oryzae. After a specified period (e.g., 24-48 hours), spray the plants with the test fungicide.

  • Inoculation: Prepare a standardized spore suspension of the test fungus (including kasugamycin-resistant strains) in sterile water with a surfactant (e.g., Tween 20). Spray the suspension evenly onto the leaves of the rice plants.

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., >90% relative humidity) at an optimal temperature (e.g., 24-28°C) for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity by counting the number and size of blast lesions on the leaves. Disease severity can be rated on a standardized scale (e.g., 0-9 scale).

  • Data Analysis: Compare the disease severity in the fungicide-treated plants with that in the untreated control plants to determine the efficacy of the fungicide.

Conclusion

The distinct mode of action of this compound, which disrupts the fungal cell membrane, makes it a highly effective tool against kasugamycin-resistant strains of Pyricularia oryzae. The lack of cross-resistance between these two fungicides is a significant advantage for developing sustainable and effective rice blast management programs. For researchers and drug development professionals, this compound represents a valuable fungicidal compound that can be integrated into resistance management strategies to prolong the lifespan of existing fungicides and protect a vital global food source. Further field studies with contemporary kasugamycin-resistant isolates are encouraged to generate more extensive comparative data and optimize application strategies.

References

Comparative Environmental Impact Analysis of Ferimzone and its Alternatives for Rice Blast Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of the fungicide Ferimzone and its common alternatives—Tricyclazole, Isoprothiolane, and Azoxystrobin—used in the management of rice blast. The assessment is based on publicly available ecotoxicological and environmental fate data.

Executive Summary

This compound, a pyrimidine hydrazone fungicide, is effective against rice blast. However, a comprehensive understanding of its environmental footprint is crucial for sustainable agricultural practices. This guide compares this compound with three other widely used fungicides based on key environmental parameters, including their persistence in soil and water, and their toxicity to non-target organisms such as bees and earthworms. While extensive data is available for the alternative fungicides, significant data gaps exist for this compound in critical areas of its environmental fate and ecotoxicity.

Data Presentation: Comparative Environmental Impact

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note the absence of specific data for this compound's persistence and non-target organism toxicity, which limits a direct quantitative comparison for these parameters.

Table 1: Comparison of Physicochemical Properties and Environmental Fate

ParameterThis compoundTricyclazoleIsoprothiolaneAzoxystrobin
Log P (Octanol-Water Partition Coefficient) 2.981.73.32.5
Soil Half-life (DT₅₀) in days Data not available21 - 913 (highly variable depending on soil type and conditions)154 - 18014 - 180 (variable with soil type and conditions)
Water Half-life (DT₅₀) in days Data not availableStable to hydrolysis; Photodegradation half-life of 3.5 - 3.8 days under sunlightStable to hydrolysis; Photodegradation half-life of 28 - 47 daysStable to hydrolysis; Photodegradation half-life of 11 - 17 days

Table 2: Comparison of Ecotoxicity to Non-Target Organisms

OrganismEndpointThis compoundTricyclazoleIsoprothiolaneAzoxystrobin
Honey Bee (Apis mellifera) Acute Contact LD₅₀ (μ g/bee )Data not available> 100Data not available> 200
Acute Oral LD₅₀ (μ g/bee )Data not available> 88.5Data not available> 25
Earthworm (Eisenia fetida) Acute Toxicity LC₅₀ (mg/kg soil)Data not available> 1000> 91.95283
Fish (e.g., Rainbow Trout) Acute Toxicity LC₅₀ (96h, mg/L)Data not available7.3Moderate toxicity0.47 (Highly toxic)

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.

Soil Degradation Studies (OECD 302)

The persistence of a pesticide in soil is a critical factor in its environmental risk assessment. The half-life (DT₅₀), the time it takes for 50% of the substance to degrade, is a key metric.

  • Principle: A defined amount of the test substance is applied to a standardized soil sample. The soil is incubated under controlled laboratory conditions (temperature, moisture, and light).

  • Methodology: At regular intervals, soil samples are collected and analyzed for the concentration of the parent compound and its major metabolites. The rate of degradation is calculated to determine the DT₅₀.

  • Significance: A longer half-life indicates greater persistence in the environment, increasing the potential for long-term exposure to soil organisms and leaching into groundwater.

Aquatic Toxicity Testing (OECD 203)

The acute toxicity of a substance to fish is a standard measure of its potential harm to aquatic ecosystems.

  • Principle: Fish are exposed to a range of concentrations of the test substance in water for a defined period, typically 96 hours.

  • Methodology: The mortality and any sublethal effects (e.g., abnormal behavior) are observed and recorded at specific time points. The LC₅₀ (Lethal Concentration 50%), the concentration that is lethal to 50% of the test population, is calculated.

  • Significance: A lower LC₅₀ value indicates higher toxicity to fish. This information is crucial for setting regulatory limits for pesticide residues in water bodies.

Toxicity to Honey Bees (OECD 213 & 214)

Given the vital role of bees in pollination, assessing the toxicity of pesticides to these insects is essential.

  • Principle: Standardized tests are conducted to determine the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to honey bees.

  • Methodology:

    • Oral Toxicity (LD₅₀): Bees are fed a sugar solution containing a range of concentrations of the test substance.

    • Contact Toxicity (LD₅₀): A precise dose of the test substance is applied directly to the thorax of the bees.

  • Endpoint: The LD₅₀ (Lethal Dose 50%), the dose that is lethal to 50% of the test population, is determined after a set period (e.g., 48 or 96 hours).

  • Significance: Lower LD₅₀ values indicate a higher risk to bees. This data informs the development of application guidelines to minimize bee exposure.

Toxicity to Earthworms (OECD 207)

Earthworms are key indicators of soil health. Their sensitivity to pesticides provides valuable information about the potential impact on the soil ecosystem.

  • Principle: The acute toxicity of a substance to earthworms is assessed by exposing them to treated soil.

  • Methodology: Earthworms are placed in artificial soil containing a range of concentrations of the test substance. Mortality and sublethal effects (e.g., weight loss) are recorded over a 14-day period.

  • Endpoint: The LC₅₀, the concentration in soil that is lethal to 50% of the earthworms, is calculated.

  • Significance: A lower LC₅₀ value suggests a greater risk to soil-dwelling organisms.

Visualization of Key Processes

The following diagrams illustrate the general workflow for environmental risk assessment of a fungicide and the degradation pathways in the environment.

Environmental_Risk_Assessment_Workflow cluster_Data_Collection Data Collection cluster_Exposure_Assessment Exposure Assessment cluster_Effects_Assessment Effects Assessment cluster_Risk_Characterization Risk Characterization PhysChem Physicochemical Properties PEC_Soil Predicted Environmental Concentration (PEC) in Soil PhysChem->PEC_Soil EcoTox Ecotoxicity Data PNEC_Soil Predicted No-Effect Concentration (PNEC) for Soil Organisms EcoTox->PNEC_Soil PNEC_Water Predicted No-Effect Concentration (PNEC) for Aquatic Organisms EcoTox->PNEC_Water EnvFate Environmental Fate Data EnvFate->PEC_Soil PEC_Water Predicted Environmental Concentration (PEC) in Water EnvFate->PEC_Water Risk_Soil Risk Quotient (PEC/PNEC) for Soil PEC_Soil->Risk_Soil Risk_Water Risk Quotient (PEC/PNEC) for Water PEC_Water->Risk_Water PNEC_Soil->Risk_Soil PNEC_Water->Risk_Water

Caption: Workflow for Environmental Risk Assessment of a Fungicide.

Fungicide_Degradation_Pathways cluster_Soil Soil Compartment cluster_Water Water Compartment Fungicide Fungicide Applied to Environment Adsorption Adsorption to Soil Particles Fungicide->Adsorption Microbial_Degradation Microbial Degradation Fungicide->Microbial_Degradation Photodegradation_Soil Photodegradation Fungicide->Photodegradation_Soil Leaching Leaching to Groundwater Fungicide->Leaching Hydrolysis Hydrolysis Fungicide->Hydrolysis Photodegradation_Water Photodegradation Fungicide->Photodegradation_Water Aquatic_Metabolism Aquatic Metabolism Fungicide->Aquatic_Metabolism Metabolites_Soil Metabolites in Soil Microbial_Degradation->Metabolites_Soil Forms Photodegradation_Soil->Metabolites_Soil Forms Metabolites_Water Metabolites in Water Hydrolysis->Metabolites_Water Forms Photodegradation_Water->Metabolites_Water Forms Aquatic_Metabolism->Metabolites_Water Forms

Caption: General Degradation Pathways of Fungicides in the Environment.

Conclusion

Based on the available data, Azoxystrobin exhibits high toxicity to aquatic organisms, a critical consideration for its use in paddy fields. Tricyclazole and Isoprothiolane show moderate persistence in soil and varying levels of toxicity to non-target organisms.

The significant data gaps for this compound's environmental fate and ecotoxicity prevent a direct and comprehensive comparison with its alternatives. To ensure a thorough risk assessment and promote environmentally sound pest management strategies, further research to generate these missing data points for this compound is strongly recommended. Researchers and drug development professionals should prioritize the generation of robust environmental data for new and existing fungicides to support informed decision-making in agriculture and environmental protection.

Spectroscopic data for the validation of Ferimzone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of chemical compounds are paramount. This guide provides a comparative analysis of spectroscopic data for Ferimzone and its alternatives, supported by detailed experimental protocols to aid in the validation of its synthesis.

This compound, a pyrimidine hydrazone fungicide, is synthesized through a multi-step process culminating in the condensation of a hydrazine derivative with a substituted acetophenone. The validation of this synthesis relies on a suite of spectroscopic techniques to confirm the structure and purity of the final product. This guide outlines the necessary spectroscopic data and experimental procedures for the confirmation of this compound, alongside a comparison with recently synthesized fungicidal analogs.

Experimental Protocols

The successful synthesis and validation of this compound and its analogs require precise adherence to experimental protocols. The following sections detail the general synthesis procedure and the standard protocols for the key spectroscopic techniques used in their characterization.

Synthesis of this compound and its Analogs

The synthesis of this compound, or (Z)-2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone, is typically achieved through the condensation of 2-hydrazino-4,6-dimethylpyrimidine with 2'-methylacetophenone.[1] The general procedure is as follows:

  • Preparation of 2-hydrazino-4,6-dimethylpyrimidine: This intermediate can be synthesized from commercially available starting materials.

  • Preparation of 2'-methylacetophenone: This ketone can also be synthesized or procured commercially.

  • Condensation Reaction: Equimolar amounts of 2-hydrazino-4,6-dimethylpyrimidine and 2'-methylacetophenone are dissolved in a suitable solvent, such as ethanol. A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is refluxed for several hours.

  • Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure this compound.

A similar synthetic strategy is employed for this compound analogs, with variations in the substituted acetophenone or the pyrimidine moiety.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data is typically collected over a spectral width of 0-12 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization methods. The data is collected as a plot of mass-to-charge ratio (m/z) versus relative abundance.

Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data for the validation of this compound synthesis.

Spectroscopic TechniqueData
Molecular Formula C₁₅H₁₈N₄
Molecular Weight 254.33 g/mol
Mass Spectrometry GC-MS (m/z): 254 (M⁺), 239, 182, 132, 123[2]
LC-MS (m/z): Precursor Ion: 255.14 [M+H]⁺, Product Ions: 132, 124, 90, 116[2]
IR Spectroscopy Characteristic peaks for N-H, C=N, C=C, and aromatic C-H bonds.
¹H NMR No publicly available experimental data found in the search.
¹³C NMR No publicly available experimental data found in the search.

Comparative Spectroscopic Data: this compound vs. Alternatives

A recent study by Zhang et al. (2023) synthesized and characterized 24 new this compound analogs with fungicidal activity.[3] The complete spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) for these compounds are provided in the supporting information of their publication. This data provides a valuable resource for comparing the spectral features of new derivatives with the parent compound, this compound. The table below provides a general comparison.

CompoundKey Spectroscopic Features (General)Reference
This compound MS: Molecular ion peak corresponding to its molecular weight. IR: Presence of key functional group absorptions. NMR: Aromatic and aliphatic proton and carbon signals consistent with its structure.[2]
This compound Analogs (24) HRMS: Accurate mass measurements confirming the elemental composition. ¹H NMR & ¹³C NMR: Detailed chemical shifts and coupling constants confirming the specific structural modifications made to the this compound scaffold. The full dataset is available in the supporting information of the cited reference.[3]

Visualizing the Workflow

To further clarify the process of validating this compound synthesis, the following diagrams illustrate the general workflow and the logical relationships involved.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Precursors Starting Materials (2-hydrazino-4,6-dimethylpyrimidine & 2'-methylacetophenone) Reaction Condensation Reaction Precursors->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Data Spectroscopic Data NMR->Data IR IR Spectroscopy IR->Data MS Mass Spectrometry MS->Data Product->NMR Product->IR Product->MS

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Techniques cluster_techniques Analytical Techniques cluster_information Structural Information This compound This compound Structure NMR NMR (¹H, ¹³C) This compound->NMR Provides IR IR This compound->IR Provides MS MS This compound->MS Provides Connectivity Proton & Carbon Environment NMR->Connectivity FunctionalGroups Functional Groups (C=N, N-H, etc.) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Relationship between spectroscopic techniques and structural information for this compound.

References

Ferimzone: A Comparative Analysis of its Fungistatic Action Against Fungicidal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungistatic agent Ferimzone with established fungicidal compounds, focusing on their efficacy against the rice blast fungus, Pyricularia oryzae. This document is intended to serve as a resource for researchers and professionals in the field of antifungal drug development, offering a side-by-side analysis of their mechanisms of action, supported by available experimental data and detailed protocols.

Introduction: Fungistatic vs. Fungicidal Action

In the realm of antifungal research, the distinction between fungistatic and fungicidal action is critical. Fungistatic agents inhibit the growth and proliferation of fungi without causing cell death. Their effect is often reversible; upon removal of the agent, the fungus may resume growth.[1][2] In contrast, fungicidal agents result in fungal cell death, offering a more definitive and often preferred outcome in clinical and agricultural applications. The choice between a fungistatic and a fungicidal compound depends on the specific application, the host's immune status, and the target pathogen.

This compound is a systemic fungicide recognized for its fungistatic activity, primarily against Pyricularia oryzae, the causative agent of rice blast disease.[2] Its mechanism of action involves the disruption of fungal cell membrane function, leading to the leakage of electrolytes.[2] This guide will delve into the specifics of this compound's action and compare it with fungicidal counterparts.

Comparative Efficacy: this compound vs. Fungicidal Agents

The following table summarizes the available quantitative data on the efficacy of this compound and selected fungicidal agents against Pyricularia oryzae. It is important to note that a direct comparison of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound is limited in the available literature. Therefore, data on mycelial growth inhibition is presented for this compound, alongside MIC and MFC values for fungicidal comparators where available.

Antifungal AgentTypeTarget OrganismEfficacy DataReference
This compound FungistaticPyricularia oryzae>96% mycelial growth inhibition at 5 µg/ml[2]
Pyricularia oryzae89% mycelial growth inhibition at 5-20 µg/ml[1]
Difenconazole FungicidalPyricularia oryzaeMIC: 100 µg/ml; MFC: 200 µg/ml[3]
Kasugamycin FungicidalMagnaporthe griseaMIC: <20 µg/ml for mycelia formation[4]
Kitazin 48% EC FungicidalPyricularia oryzae100% mycelial growth inhibition at 500, 1000, and 1500 ppm[5]
Tebuconazole 25.9% EC FungicidalPyricularia oryzae88.88% mycelial growth inhibition at 1500 ppm[5]
Tricyclazole 75WP FungicidalPyricularia oryzae84.31% mycelial growth inhibition at 100 ppm[6]

Note: Magnaporthe grisea is the teleomorph (sexual reproductive stage) of Pyricularia oryzae. Data presented as percentage inhibition of mycelial growth is not directly comparable to MIC/MFC values but provides a valuable measure of antifungal activity.

Experimental Protocols

This section outlines the detailed methodologies for determining the fungistatic and fungicidal activities of antifungal compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.

Materials:

  • 96-well microtiter plates

  • Sterile fungal culture medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Standardized fungal inoculum (Pyricularia oryzae)

  • Antifungal agent stock solution

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal agent in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments in sterile saline or broth. The final inoculum concentration should be adjusted to a specific concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (inoculum without antifungal agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), allowing for visible growth in the control well.

  • Reading the MIC: After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.

Procedure:

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From each well that shows no visible growth in the MIC assay, take a fixed volume (e.g., 10-20 µL) and subculture it onto a fresh, drug-free agar plate (e.g., Potato Dextrose Agar).

  • Incubation: Incubate the agar plates at the optimal growth temperature for the fungus until growth is visible in the control subculture (from the growth control well of the MIC plate).

  • Determining the MFC: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (typically ≤3 colonies, corresponding to ≥99.9% killing) on the subculture plates.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing antifungal activity.

Ferimzone_Mechanism cluster_fungal_cell Fungal Cell Membrane Cell Membrane Leakage Electrolyte Leakage Membrane->Leakage Loses Integrity Cytoplasm Cytoplasm Electrolytes Intracellular Electrolytes This compound This compound Disruption Membrane Disruption This compound->Disruption Interacts with Disruption->Membrane Targets Growth_Inhibition Fungistatic Action (Mycelial Growth Inhibition) Leakage->Growth_Inhibition Leads to Antifungal_Workflow cluster_preparation Preparation cluster_mic MIC Determination cluster_mfc MFC Determination A Prepare Antifungal Stock Solution C Serial Dilution of Antifungal in Microtiter Plate A->C B Prepare Fungal Inoculum (e.g., Pyricularia oryzae) D Inoculate with Fungal Suspension B->D C->D E Incubate (48-72h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from wells with no visible growth F->G Proceed with clear wells H Incubate on Drug-Free Agar G->H I Read MFC (Lowest concentration with ≥99.9% killing) H->I

References

Safety Operating Guide

Proper Disposal of Ferimzone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a general framework for the safe disposal of Ferimzone. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations. This guide is intended to supplement, not replace, site-specific protocols.

This compound is a pyrimidine hydrazone fungicide used in agricultural applications.[1][2][3] Due to its chemical nature and associated hazards, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is harmful if swallowed and causes serious eye irritation.[2] Some formulations or solutions of this compound may also be flammable.[4]

Chemical and Physical Properties of this compound

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and waste profiling.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄
Molecular Weight254.33 g/mol [1][2]
Melting Point172-177°C[1]
Boiling Point421.088°C at 760 mmHg[1]
Flash Point208.467°C[1]
Density1.094 g/cm³[1]
Water Solubility162 mg/L (at 30°C)[5]

Step-by-Step Disposal Procedures

The recommended procedure for disposing of this compound and its associated waste is through a certified hazardous waste management program. Direct chemical neutralization in a standard laboratory setting is not advised without validated protocols and appropriate safety controls due to the potential for hazardous reactions and byproducts.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Tight-sealing safety goggles or a face shield if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.

Step 2: Waste Identification and Segregation

Properly classify and segregate all waste streams containing this compound.

  • Solid Waste: This includes unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, wipes, contaminated silica gel), and disposable PPE.

  • Liquid Waste: This includes solutions containing this compound and rinsate from cleaning contaminated glassware or containers.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department. Halogenated and non-halogenated waste should generally be kept separate.

Step 3: Containerization and Labeling

  • Use Compatible Containers: Store this compound waste in designated, leak-proof containers that are compatible with the chemical.

  • Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration, and any relevant hazard symbols (e.g., "Toxic"). Include the date when waste was first added to the container.

Step 4: Temporary Storage

  • Store sealed hazardous waste containers in a cool, dry, and well-ventilated area designated for hazardous waste storage.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep away from heat, sparks, open flames, and incompatible materials.[4]

Step 5: Final Disposal

  • Contact EHS: Notify your institution's EHS department or your designated hazardous waste management provider to arrange for the collection and disposal of the waste.

  • Documentation: Complete all required waste disposal forms and inventories as per your institution's and regulatory requirements.

  • Do Not: Never dispose of this compound down the drain or in the regular trash.[6]

Protocol for Empty Container Disposal

Empty containers that held this compound must be decontaminated before they can be disposed of or recycled. An empty container can be as hazardous as a full one due to residual chemicals.[6]

Triple-Rinsing Protocol:

  • Initial Drain: While wearing appropriate PPE, empty the container of all remaining this compound into the designated hazardous waste container. Allow the container to drain for at least 30 seconds.

  • First Rinse: Fill the empty container approximately one-quarter full with a suitable solvent (e.g., a solvent in which this compound is soluble, such as acetonitrile or ethanol).[5] Secure the cap and shake the container for at least 30 seconds.

  • Collect Rinsate: Pour the rinse solvent (rinsate) into a designated hazardous waste container for liquid waste. Allow the container to drain completely.

  • Second and Third Rinses: Repeat the rinsing and collection steps two more times to ensure thorough decontamination.

  • Final Steps: After the final rinse, allow the container to air dry completely. Puncture the container to prevent reuse. The defaced and triple-rinsed container may now be disposed of according to institutional guidelines, which may include disposal as non-hazardous waste or recycling if a specific program is available.[6]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

FerimzoneDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Unused chemical, contaminated items) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) identify->liquid_waste Liquid container_empty Is original container empty? identify->container_empty Container segregate_solid Place in Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid container_empty->segregate_solid No (Dispose as Solid Waste) triple_rinse Triple-Rinse Container (Collect all rinsate as liquid waste) container_empty->triple_rinse Yes store Store Waste in Designated Secondary Containment Area segregate_solid->store segregate_liquid->store triple_rinse->segregate_liquid Rinsate dispose_container Puncture and Dispose of Empty Container per EHS Policy triple_rinse->dispose_container contact_ehs Contact EHS for Pickup and Complete Waste Manifest store->contact_ehs end Waste Disposed by Licensed Facility contact_ehs->end FerimzoneSpillResponse This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Carefully Collect Contaminated Material into a Sealable Container contain->collect label_waste Label as 'Hazardous Waste: This compound Spill Debris' collect->label_waste decontaminate Decontaminate Spill Area (Collect cleaning materials as waste) label_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

Personal protective equipment for handling Ferimzone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Ferimzone (CAS No. 89269-64-7). The following procedural guidance is designed to ensure safe operational handling and disposal.

Immediate Safety and Hazard Identification

This compound is a pyrimidine hydrazone fungicide classified as moderately hazardous.[1] Understanding its primary hazards is the first step in safe handling.

GHS Hazard Classifications: [2][3]

  • H302: Harmful if swallowed (Acute toxicity - Category 4, Oral).[2][3]

  • H319: Causes serious eye irritation (Eye irritation, Category 2).[2][3]

  • H371: May cause damage to organs (Specific target organ toxicity – single exposure, Category 2).[2][3]

Major adverse effects have been observed in the liver and blood.[4] All laboratory personnel must be trained on these hazards before handling the compound.[5]

Personal Protective Equipment (PPE) Protocol

A risk assessment should precede any handling of this compound to ensure the appropriate level of protection. The following PPE is mandatory.

  • Eye and Face Protection:

    • Action: Wear chemical splash goggles or a face shield.[6][7]

    • Reason: this compound causes serious eye irritation.[2][3] Standard safety glasses are insufficient.

  • Hand Protection:

    • Action: Wear chemical-impermeable, unlined gloves (e.g., Nitrile, Butyl).[3] Check gloves for any defects before each use.

    • Reason: To prevent skin contact. Contaminated gloves should be washed before removal and disposed of properly.

  • Body Protection:

    • Action: Wear a lab coat or chemical-resistant coveralls. When handling larger quantities or if there is a risk of splashing, a chemical-resistant apron should be worn over the primary protective clothing.

    • Reason: Protects skin from accidental contact and contamination of personal clothing.

  • Respiratory Protection:

    • Action: When handling this compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or work in a certified chemical fume hood.[7]

    • Reason: To prevent inhalation of the compound, which can cause respiratory irritation.[6]

PPE_Workflow_for_this compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase assess Assess Task (e.g., Weighing, Dissolving) sds Consult this compound SDS (Hazards: H302, H319, H371) assess->sds Review Hazards select_ppe Select Required PPE sds->select_ppe Determine Needs don_ppe Don PPE Correctly select_ppe->don_ppe Gather Equipment ppe_types Eye/Face Protection Goggles / Face Shield Hand Protection Chemical-Resistant Gloves Body Protection Lab Coat / Coveralls Respiratory Protection Fume Hood / Respirator select_ppe->ppe_types perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff & Decontaminate PPE perform_task->doff_ppe disposal Dispose of Contaminated Waste & PPE doff_ppe->disposal Segregate Waste hygiene Wash Hands Thoroughly disposal->hygiene

Caption: PPE selection and use workflow for handling this compound.

Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure.

Step 1: Engineering Controls

  • Always handle this compound in a well-ventilated area.[8]

  • Use a certified chemical fume hood or other ventilated enclosure, especially when handling the solid form to prevent dust formation or when working with solutions to control vapors.[8]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

Step 2: Safe Handling Practices

  • Minimize the amount of this compound used in any procedure.[9]

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[6]

  • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated place away from direct sunlight and heat sources.[8]

Step 3: Hygiene Measures

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[6]

  • Remove any contaminated clothing immediately and launder it separately from other lab wear before reuse.[6]

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately wash the affected area with soap and water.[10] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Waste this compound:

    • Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.

    • Do not discharge into drains or the environment.[3]

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.), contaminated lab supplies (e.g., weigh paper, pipette tips), and cleaning materials must be collected in a sealed, labeled hazardous waste container.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to institutional and local regulations.

  • Final Disposal:

    • Arrange for disposal through a licensed professional waste disposal service. All disposal must be in accordance with federal, state, and local environmental regulations.

This compound Data Summary

The following table summarizes key quantitative data for this compound.

Property TypeParameterValueReference(s)
Physical/Chemical Molecular FormulaC₁₅H₁₈N₄[2][11][12]
Molecular Weight254.33 g/mol [2][11][12]
Physical StateWhite crystalline solid[1]
Melting Point172-177°C[11]
Water Solubility162 mg/L (at 30°C)[13]
Toxicological Acceptable Daily Intake (ADI)0.019 mg/kg bw/day[4][14]
Acute Reference Dose (ARfD)0.3 mg/kg bw[4][14]
No-Observed-Adverse-Effect Level (NOAEL)1.94 mg/kg bw/day (Chronic, Rat)[4][14]
WHO ClassificationII (Moderately hazardous)[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferimzone
Reactant of Route 2
Reactant of Route 2
Ferimzone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.